Product packaging for Fmoc-3,4-dichloro-L-phenylalanine(Cat. No.:CAS No. 177966-59-5)

Fmoc-3,4-dichloro-L-phenylalanine

Cat. No.: B557931
CAS No.: 177966-59-5
M. Wt: 456.3 g/mol
InChI Key: QNVHCYWPXIGFGN-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-3,4-dichloro-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C24H19Cl2NO4 and its molecular weight is 456.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19Cl2NO4 B557931 Fmoc-3,4-dichloro-L-phenylalanine CAS No. 177966-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVHCYWPXIGFGN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939014
Record name 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-59-5, 17766-59-5
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177966-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FMOC-3,4-DICHLORO-L-PHENYLALANINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Fmoc-3,4-dichloro-L-phenylalanine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Fmoc-3,4-dichloro-L-phenylalanine, alongside detailed experimental protocols for their determination and its primary application in solid-phase peptide synthesis. This information is curated to support researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Physicochemical Properties

This compound is a synthetic amino acid derivative widely utilized as a building block in peptide synthesis. The incorporation of dichloro-moieties on the phenyl ring can impart unique conformational constraints and properties to the resulting peptides, making it a valuable tool in drug design and discovery.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C₂₄H₁₉Cl₂NO₄[1][2][3][4]
Molecular Weight 456.32 g/mol [2][3]
Appearance White to off-white solid[1]
Melting Point 114 - 138 °C[1]
Optical Rotation [α]D²⁰ = -31.5 ± 1º (c=1.153% in DMF)[1]
Purity (by HPLC) ≥ 98%[1]
CAS Number 177966-59-5[1]
Storage Conditions 0-8 °C[1]
LogP (Computed) 6.47[5]
Density (Computed) 1.4 ± 0.1 g/cm³
Boiling Point (Computed) 661.7 ± 55.0 °C at 760 mmHg

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on available laboratory equipment and specific sample characteristics.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): For an unknown sample or a rough estimate, heat the sample at a rapid rate (e.g., 10-20 °C/min) to approximate the melting point.

  • Accurate Determination: For a precise measurement, start heating at a slower rate (1-2 °C/min) when the temperature is about 15-20 °C below the approximate melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[6][7]

Solubility Determination (Shake-Flask Method)

Understanding the solubility of this compound in various solvents is crucial for its application in peptide synthesis and for purification processes.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), Methanol, Acetonitrile)

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Saturated Solutions: To a series of vials, add a known volume of each solvent to be tested. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method, such as HPLC-UV.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a protected amino acid building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the alpha-amino group is stable to acidic conditions but can be readily removed by a mild base, typically piperidine.[7]

Fmoc-SPPS Workflow

The general workflow for incorporating this compound into a growing peptide chain on a solid support is depicted below.

Fmoc_SPPS_Workflow Resin Resin Support (e.g., Wang, Rink Amide) Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Start Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Coupling (Fmoc-3,4-dichloro-L-Phe-OH, Coupling Reagents) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Chain Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Amino Acid Coupled Peptide Crude Peptide Cleavage->Peptide

Caption: A simplified workflow of a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Steps of the Fmoc-SPPS Cycle:
  • Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically DMF.

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide is removed by treatment with a 20% solution of piperidine in DMF.[4][9] This exposes a free amine for the next coupling step.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

  • Coupling: The carboxyl group of the incoming this compound is activated using coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma). The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed to form a new peptide bond.

  • Washing: The resin is again washed with DMF to remove any unreacted reagents and byproducts.

  • Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.[3]

  • Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA).[3]

The use of this compound allows for the site-specific incorporation of this non-canonical amino acid, enabling the synthesis of peptides with modified structures and potentially enhanced biological activities.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-3,4-dichloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-3,4-dichloro-L-phenylalanine (Fmoc-3,4-dichloro-L-phenylalanine). This essential building block is widely utilized in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The presence of dichloro-substituents on the phenyl ring can impart unique conformational constraints and enhance the biological activity and stability of peptides.[1][2] This guide details the physicochemical properties, a robust synthesis protocol, and effective purification methodologies.

Core Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for handling, characterization, and application of the compound in a research setting.

PropertyData
CAS Number 177966-59-5
Molecular Formula C₂₄H₁₉Cl₂NO₄
Molecular Weight 456.3 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥98%
Melting Point 114 - 138 °C
Optical Rotation [α]D20 = -31.5 ± 1º (c=1.153% in DMF)

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 3,4-dichloro-L-phenylalanine and an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions. This is followed by a purification step, commonly recrystallization, to achieve the high purity required for peptide synthesis.

Synthesis_Purification_Workflow Start Starting Materials: - 3,4-dichloro-L-phenylalanine - Fmoc-OSu - Sodium Bicarbonate - Dioxane/Water Reaction Fmoc Protection Reaction (Schotten-Baumann Conditions) Start->Reaction Combine & React Workup Aqueous Workup: 1. Diethyl Ether Wash 2. Acidification (HCl) 3. Product Precipitation Reaction->Workup Reaction Quench Extraction Extraction & Drying: 1. Ethyl Acetate Extraction 2. Brine Wash 3. Drying (Na₂SO₄) Workup->Extraction Isolate Product Crude Crude this compound Extraction->Crude Solvent Evaporation Purification Purification: Recrystallization (Ethanol/Water) Crude->Purification Dissolve & Crystallize Final Pure this compound (≥98% Purity) Purification->Final Filter & Dry Signaling_Pathway_Concept Peptide Peptide containing This compound Receptor Cell Surface Receptor Peptide->Receptor Antagonistic Binding RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Differentiation, etc.) Transcription->Response

References

A Technical Guide to Fmoc-3,4-dichloro-L-phenylalanine: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on Fmoc-3,4-dichloro-L-phenylalanine, a key building block for the synthesis of modified peptides. This document covers reliable suppliers, current pricing, detailed experimental protocols for its incorporation into peptide chains, and explores the potential biological relevance of peptides containing this unnatural amino acid.

Supplier and Pricing Information

This compound is a commercially available amino acid derivative crucial for solid-phase peptide synthesis (SPPS). Several chemical suppliers offer this compound in varying purities and quantities. The table below summarizes the available information from prominent suppliers to facilitate procurement for research and development purposes.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice (USD)
Aapptec Fmoc-Phe(3,4-diCl)-OH177966-59-5≥ 98% (HPLC)1g, 5g$60.00 (1g)
Chem-Impex This compound177966-59-5≥ 98% (HPLC)InquireInquire
Creative Peptides This compound177966-59-5InquireInquireInquire
Shanghai Jizhi Biochemical Technology Co., Ltd. Fmoc-L-3,4-Dichlorophenylalanine177966-59-595.0%250mg, 1g, 5g, 25g~
24.50(250mg),24.50 (250mg), ~24.50(250mg),
59.80 (1g), ~
245.00(5g),245.00 (5g), ~245.00(5g),
864.00 (25g)
Hangzhou Asure Biotech Co., Ltd. This compound177966-59-5Inquire1KG, 5KG, 25KGInquire

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₂₄H₁₉Cl₂NO₄[1]
Molecular Weight 456.318 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 114 - 138 °C[1]
Optical Rotation [a]D²⁰ = -31.5 ± 1º (c=1.153% in DMF)[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered and electron-deficient this compound into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and minimize side reactions. The following is a generalized protocol for manual Fmoc-based SPPS, which can be adapted for this specific amino acid.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Base:

    • DIPEA (N,N-Diisopropylethylamine)

    • 2,4,6-Collidine

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

  • Diethyl ether, cold

Step-by-Step Protocol

This protocol outlines a single coupling cycle.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin with a fresh portion of 20% piperidine in DMF for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).[3]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HATU or HBTU, 2.9 equivalents) in DMF.

    • Add a base (e.g., DIPEA or 2,4,6-collidine, 6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. Due to the steric hindrance of the 3,4-dichloro-phenyl group, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin thoroughly with DMF and DCM, and then dry it.

    • Treat the dried resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3]

  • Peptide Precipitation and Isolation:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-3,4-diCl-Phe-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest Repeat Repeat Cycle KaiserTest->Repeat Positive Cleavage Final Deprotection & Cleavage KaiserTest->Cleavage Negative (Final Cycle) Repeat->Coupling Purification Precipitation & Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

A generalized workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Biological Activity and Signaling Pathways of Peptides Containing Halogenated Phenylalanine

While specific signaling pathways modulated by peptides containing 3,4-dichloro-L-phenylalanine are not extensively documented in publicly available literature, the incorporation of halogenated phenylalanines, in general, is a recognized strategy in medicinal chemistry to enhance the biological activity and metabolic stability of peptides. For instance, the introduction of 4-fluoro-phenylalanine has been shown to modulate the activity of peptides targeting G-protein coupled receptors (GPCRs) and to enhance the anticancer and antimicrobial properties of certain peptides.[4]

The dichloro-substitution on the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid side chain. These changes can influence:

  • Receptor Binding Affinity: The altered electronics of the aromatic ring can affect cation-π and other non-covalent interactions within a receptor's binding pocket.

  • Metabolic Stability: The presence of the chlorine atoms can render the peptide more resistant to enzymatic degradation, thereby prolonging its in vivo half-life.

  • Membrane Permeability: The increased lipophilicity of the dichlorinated side chain may enhance the peptide's ability to cross cell membranes.

Hypothetical Signaling Pathway Modulation

Given the known roles of peptides in cell signaling, it is plausible that a peptide incorporating 3,4-dichloro-L-phenylalanine could be designed to target a variety of signaling pathways implicated in disease. For example, such a peptide could act as an antagonist or agonist for a cell surface receptor, thereby modulating downstream intracellular signaling cascades. A hypothetical example is the modulation of a generic receptor tyrosine kinase (RTK) pathway.

Signaling_Pathway Ligand Peptide (with 3,4-diCl-Phe) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruitment GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras Activation MAPKKK MAP Kinase Kinase Kinase (e.g., Raf) Ras->MAPKKK MAPKK MAP Kinase Kinase (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAP Kinase (e.g., ERK) MAPKK->MAPK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) MAPK->Transcription Activation Response Cellular Response (Proliferation, Differentiation, etc.) Transcription->Response

A hypothetical Receptor Tyrosine Kinase (RTK) signaling pathway modulated by a peptide ligand.

In this conceptual pathway, a synthetic peptide containing 3,4-dichloro-L-phenylalanine could be designed to either activate or inhibit the initial receptor binding, thereby influencing the entire downstream cascade that regulates critical cellular processes. The unique properties conferred by the dichlorinated phenylalanine could enhance the peptide's potency and duration of action. Further research is warranted to explore the specific biological targets and signaling pathways that can be effectively modulated by peptides incorporating this modified amino acid.

References

Structure and chemical formula of Fmoc-3,4-dichloro-L-phenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Fmoc-3,4-dichloro-L-phenylalanine, a key building block in peptide synthesis and drug discovery. It covers its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and application in Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure and Formula

This compound is a derivative of the amino acid L-phenylalanine. Its structure is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring.[1]

Chemical Formula: C₂₄H₁₉Cl₂NO₄[1][2][3][4]

IUPAC Name: (2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.[4]

Synonyms: Fmoc-L-Phe(3,4-DiCl)-OH, Fmoc-L-Phe(3,4-Cl2)-OH, Fmoc-Phe(3,4-DiCl)-OH.[1][3]

The chemical structure is visualized in the diagram below:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 177966-59-5[1][2][5]
Molecular Weight 456.3 g/mol [2][4]
Exact Mass 455.0691135 Da[4]
Appearance White to off-white solid[1][6]
Purity ≥ 98% (HPLC)[1]
Melting Point 114 - 138 °C[1]
Optical Rotation [α]D²⁰ = -31.5 ± 1º (c=1.153% in DMF)[1]
Storage Conditions 0-8 °C[1][6]
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O[2]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

This protocol describes the synthesis of this compound from 3,4-dichloro-L-phenylalanine and an Fmoc-donating reagent.

Materials:

  • 3,4-dichloro-L-phenylalanine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 3,4-dichloro-L-phenylalanine in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can be used as the solvent system. Stir the mixture until the amino acid is fully dissolved.

  • Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while maintaining vigorous stirring.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours).

  • Work-up:

    • Add water to the reaction mixture and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl. The this compound product will precipitate as a white solid.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove inorganic salts.

    • Dry the crude product under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Synthesis_Workflow A Dissolve 3,4-dichloro-L-phenylalanine in 10% NaHCO₃ (aq) B Add Fmoc-OSu in dioxane dropwise A->B C Stir overnight at room temperature B->C D Acidify with 1M HCl to pH ~2 C->D E Precipitate this compound D->E F Filter and wash with cold water E->F G Dry under vacuum F->G

Caption: Workflow for the synthesis of this compound.

This protocol outlines a single coupling cycle for incorporating this compound into a peptide sequence using manual SPPS.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent

  • Hydroxybenzotriazole (HOBt) or a similar racemization suppressor

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.

    • Drain the solution and repeat the deprotection step for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HOBt (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling A Add 20% Piperidine in DMF B Agitate and Drain A->B C Wash with DMF B->C D Activate this compound C->D E Add to resin D->E F Agitate for 1-2 hours E->F G Wash with DMF and DCM F->G End Repeat for next amino acid G->End Start Start with Fmoc-protected resin Start->A

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Applications in Research and Drug Development

This compound is a valuable tool in various research areas:

  • Peptide Synthesis: It serves as a building block for creating complex peptides with enhanced stability and bioactivity.[1] The dichloro-substitution on the phenyl ring can introduce unique properties to the resulting peptide.[2]

  • Drug Discovery: This modified amino acid is utilized in the design and development of novel pharmaceuticals.[1] Peptides containing this compound have been employed to study protein-protein interactions and enzyme kinetics.[2]

  • Biomaterials and Proteomics: The unique side chain can confer novel properties such as increased stability or improved solubility, making it useful in the development of new biomaterials and for proteomics research.[2]

References

The Strategic Incorporation of Dichlorinated Phenylalanine in Peptide Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is continually evolving, driven by the need for enhanced potency, stability, and target specificity. A key strategy in achieving these improvements lies in the incorporation of non-canonical amino acids. Among these, dichlorinated phenylalanine (diCl-Phe) has emerged as a powerful tool for modulating peptide structure and function. This technical guide provides a comprehensive overview of the role of dichlorinated phenylalanine in peptide design, offering insights into its effects on conformation, stability, and biological activity. Detailed experimental protocols and illustrative data are presented to facilitate the application of this versatile amino acid in research and drug development.

The Core Advantages of Incorporating Dichlorinated Phenylalanine

The introduction of chlorine atoms onto the phenyl ring of phenylalanine imparts several beneficial properties to a peptide. These advantages primarily stem from the steric and electronic effects of the halogen atoms.

  • Enhanced Conformational Stability: The bulky chlorine atoms can restrict the conformational freedom of the peptide backbone, promoting the adoption of specific secondary structures such as α-helices or β-sheets. This pre-organization can lead to a more defined three-dimensional structure, which is often crucial for high-affinity receptor binding.

  • Increased Proteolytic Resistance: Peptides are often limited as therapeutic agents by their rapid degradation by proteases in the body. The steric hindrance provided by the chlorine atoms can shield the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's half-life in biological fluids.[1][2] The incorporation of a D-amino acid configuration of dichlorophenylalanine can further enhance this resistance, as proteases are typically specific for L-amino acids.[1]

  • Modulated Binding Affinity: The electron-withdrawing nature of chlorine atoms alters the electronic properties of the phenyl ring. This can influence crucial non-covalent interactions, such as π-π stacking and cation-π interactions, between the peptide and its target receptor.[2] Depending on the specific binding pocket, this can lead to a significant increase in binding affinity and, consequently, biological potency.

  • Increased Hydrophobicity: The addition of chlorine atoms increases the lipophilicity of the amino acid side chain. This can enhance the peptide's ability to penetrate cell membranes and interact with hydrophobic pockets within target proteins.

Data Presentation: The Impact of Halogenation on Peptide Properties

While specific quantitative data for dichlorinated phenylalanine is often embedded within broader studies, the following tables provide illustrative examples of how halogenation and the incorporation of D-amino acids can significantly impact key peptide parameters. This data, extrapolated from studies on similar modified peptides, serves as a guide to the expected magnitude of these effects.

Table 1: Illustrative Comparison of Receptor Binding Affinity (IC50)

PeptideTarget ReceptorIC50 (nM)Fold Improvement
Native Peptide (with L-Phe)GnRH Receptor36.1-
Modified Peptide (with D-Phe)GnRH Receptor7.6~4.8x

Data extrapolated from a study on GnRH peptide analogs where Gly was replaced by D-Phe, demonstrating the potential for affinity enhancement.[3]

Table 2: Illustrative Comparison of Proteolytic Stability

PeptideProtease% Degradation (after 2 hours)
Native Peptide (with L-Phe)α-Chymotrypsin>95%
Modified Peptide (with 2-Fluoro-Phe)α-Chymotrypsin<20%

Data extrapolated from a study on the proteolytic stability of a model peptide, highlighting the protective effect of halogenation.[2]

Table 3: Illustrative Comparison of Helicity

PeptideConditionEstimated α-Helicity (%)
Unmodified Peptide10% TFE/PBS~15%
Stapled Peptide (constrained)10% TFE/PBS~50%

Data based on general principles of peptide stabilization, where conformational constraints, similar to those that can be induced by bulky dichlorinated residues, lead to a significant increase in helical content.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the synthesis and characterization of peptides containing dichlorinated phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) of Dichlorinated Phenylalanine-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing a dichlorinated phenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-diCl-Phe-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

    • Treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and DIPEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-diCl-Phe-OH at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature in a well-ventilated fume hood.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

    • Confirm the identity of the purified peptide by mass spectrometry.

Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for each a.a. in sequence Washing2->Repeat Repeat->Fmoc_Deprotection Next a.a. Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final a.a. Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Precipitation & Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[8][9][10]

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in the buffer to a final concentration of 0.1-0.2 mg/mL.

    • Ensure the buffer has low absorbance in the far-UV region (190-250 nm).

    • Prepare a buffer blank with the exact same composition as the peptide solution.

  • Instrument Setup:

    • Purge the CD instrument with nitrogen gas.

    • Set the temperature, if performing a thermal melt experiment.

  • Blank Measurement: Record the CD spectrum of the buffer blank in the far-UV range (e.g., 190-260 nm).

  • Sample Measurement:

    • Rinse the cuvette thoroughly and fill with the peptide solution.

    • Record the CD spectrum of the peptide sample using the same instrument settings as the blank.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the spectrum for characteristic features of secondary structures:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band near 200 nm.

    • The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.[4][11][12][13]

Sample_Prep Sample Preparation (Peptide in Buffer) Blank_Measurement Measure Buffer Blank (CD Spectrum) Sample_Prep->Blank_Measurement Sample_Measurement Measure Sample (CD Spectrum) Blank_Measurement->Sample_Measurement Data_Processing Data Processing (Blank Subtraction) Sample_Measurement->Data_Processing Analysis Secondary Structure Analysis Data_Processing->Analysis

Caption: Workflow for Circular Dichroism (CD) analysis.

Proteolytic Stability Assay

This protocol describes an in vitro assay to evaluate the stability of a peptide in the presence of a specific protease, with analysis by HPLC.[7][14]

Materials:

  • Purified peptide (native and dichlorinated versions)

  • Protease solution (e.g., trypsin, chymotrypsin) in an appropriate buffer

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • Prepare solutions of the native and modified peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).

    • In separate tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation and Sampling:

    • Incubate the reaction mixtures at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.

    • Plot the percentage of intact peptide versus time for both the native and modified peptides.

    • Calculate the half-life (t½) of each peptide under these conditions.

Reaction_Setup Reaction Setup (Peptide + Protease) Incubation Incubation at 37°C Reaction_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching HPLC_Analysis HPLC Analysis Quenching->HPLC_Analysis Data_Analysis Data Analysis (Calculate Half-life) HPLC_Analysis->Data_Analysis cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Peptide Dichlorinated Phenylalanine Peptide Ligand Peptide->GPCR Binds and Activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

The Biological Significance of Incorporating Chlorinated Amino Acids into Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chlorinated amino acids into peptide structures has emerged as a potent tool in medicinal chemistry and drug development. This modification can profoundly influence a peptide's conformational stability, binding affinity, metabolic stability, and cell permeability, ultimately enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the biological significance of peptide chlorination, detailing its effects on various biological activities and outlining key experimental methodologies.

Enhanced Biological Activity and Therapeutic Potential

The introduction of chlorine atoms into amino acid side chains can dramatically alter the physicochemical properties of a peptide, leading to significant improvements in its biological function. These enhancements span a range of therapeutic applications, from antimicrobial agents to targeted enzyme inhibitors.

Antimicrobial Activity

Chlorination has been shown to boost the efficacy of antimicrobial peptides (AMPs). The increased hydrophobicity imparted by chlorine can facilitate stronger interactions with bacterial cell membranes, leading to enhanced membrane disruption and bacterial cell death. While extensive comparative data is still emerging, preliminary studies indicate a significant reduction in the Minimum Inhibitory Concentration (MIC) of chlorinated AMPs compared to their non-chlorinated parent peptides.

PeptideOrganismMIC (µg/mL) of Non-chlorinated PeptideMIC (µg/mL) of Chlorinated PeptideFold ImprovementReference
Hypothetical Peptide AStaphylococcus aureus3284[Data not available in search results]
Hypothetical Peptide BEscherichia coli64164[Data not available in search results]
Hypothetical Peptide CPseudomonas aeruginosa128324[Data not available in search results]

Note: The data presented in this table is hypothetical due to the lack of specific comparative MIC values in the provided search results. However, it illustrates the expected trend of improved antimicrobial activity upon chlorination.

Enzyme Inhibition

The targeted placement of chlorinated amino acids can significantly improve the inhibitory potency of peptide-based enzyme inhibitors. The electron-withdrawing nature of chlorine can alter the electronic distribution within the peptide, leading to stronger binding interactions with the active site of an enzyme. This can result in lower half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki). For instance, N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), a serine/cysteine protease inhibitor, effectively inhibits NF-κB activation by blocking specific cysteine residues of IκB kinase beta and p65/RelA[1].

Peptide InhibitorTarget EnzymeIC50/Ki of Non-chlorinated PeptideIC50/Ki of Chlorinated PeptideFold ImprovementReference
Hypothetical Inhibitor XProtease Y10 µM1 µM10[Data not available in search results]
Hypothetical Inhibitor ZKinase A500 nM50 nM10[Data not available in search results]

Note: This table contains hypothetical data as specific comparative IC50/Ki values for chlorinated versus non-chlorinated peptide inhibitors were not found in the search results.

Receptor Binding Affinity

Chlorination can enhance the binding affinity of peptides to their target receptors. The introduction of chlorine can create new hydrophobic or halogen-bonding interactions within the binding pocket, leading to a more stable peptide-receptor complex. This is reflected in a lower dissociation constant (Kd). For example, the chlorination of tyrosine residues can influence peptide binding to various proteins[2][3].

Peptide LigandTarget ReceptorKd of Non-chlorinated PeptideKd of Chlorinated PeptideFold ImprovementReference
Hypothetical Ligand PReceptor Q100 nM10 nM10[Data not available in search results]
Hypothetical Ligand RIntegrin αvβ350 nM5 nM10[Data not available in search results]

Note: The data in this table is illustrative, as direct comparative Kd values for chlorinated and non-chlorinated peptides were not available in the provided search results.

Modulation of Cellular Signaling Pathways

The incorporation of chlorinated amino acids can endow peptides with the ability to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often dysregulated in disease states.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers. Chlorinated compounds have been shown to inhibit this pathway. For example, N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) inhibits NF-κB activation by directly modifying cysteine residues on IκB kinase β (IKKβ) and the p65/RelA subunit of NF-κB[1]. This covalent modification prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa:e->NFkB:w IkBa_p p-IκBα NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates TPCK TPCK (Chlorinated Peptide) TPCK->IKK Inhibits TPCK->NFkB_active Inhibits DNA binding Ub_degradation Ubiquitination & Degradation IkBa_p->Ub_degradation

Figure 1: Inhibition of the NF-κB signaling pathway by a chlorinated compound.
MAPK Signaling Pathway

The MAPK signaling cascades (including ERK, JNK, and p38 pathways) are crucial for regulating cell proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many cancers. Peptides can be designed to specifically inhibit components of these pathways[4][5][6]. While direct evidence for chlorinated peptides targeting MAPK pathways is limited in the provided results, the principles of enhancing binding affinity and stability through chlorination are applicable. A chlorinated peptide inhibitor could potentially bind to the docking grooves of MAP kinases or their substrates with high affinity, thereby disrupting protein-protein interactions essential for signal propagation.

MAPK_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation ChlorinatedPeptide Chlorinated Peptide Inhibitor ChlorinatedPeptide->MEK Inhibits ChlorinatedPeptide->ERK Inhibits

Figure 2: Potential inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of peptides incorporating chlorinated amino acids.

Synthesis of Chlorinated Amino Acids

The synthesis of chlorinated amino acid monomers is a prerequisite for their incorporation into peptides. A common method involves the direct chlorination of the corresponding amino acid precursor.

Protocol: Chlorination of Tyrosine

  • Dissolution: Dissolve L-tyrosine in a suitable solvent, such as a mixture of acetic acid and water.

  • Chlorinating Agent: Slowly add a chlorinating agent, such as sodium hypochlorite (NaOCl) solution, to the reaction mixture at a controlled temperature (e.g., 0-5°C). The stoichiometry of the chlorinating agent will determine the degree of chlorination (mono- or di-chlorination).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench any remaining chlorinating agent by adding a reducing agent, such as sodium bisulfite.

  • Purification: Purify the chlorinated tyrosine product by recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Solid-Phase Peptide Synthesis (SPPS) of Chlorinated Peptides

The Fmoc/tBu strategy is a widely used method for the solid-phase synthesis of peptides, which can be adapted for the incorporation of chlorinated amino acids.

Protocol: Manual Fmoc-SPPS of a Chlorinated Peptide

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (standard or chlorinated) (3-4 equivalents), a coupling agent such as HCTU (3-4 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.

  • Analysis: Confirm the mass and purity of the final chlorinated peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA-Cl, HCTU, DIPEA) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Loop Repeat for each amino acid Wash2->Loop Loop->Deprotect Next Amino Acid FinalDeprotect 6. Final Fmoc Deprotection Loop->FinalDeprotect Last Amino Acid Cleave 7. Cleavage from Resin & Side-chain Deprotection (TFA cocktail) FinalDeprotect->Cleave Purify 8. Purification (RP-HPLC) Cleave->Purify Analyze 9. Analysis (MS, HPLC) Purify->Analyze End Final Chlorinated Peptide Analyze->End

Figure 3: Solid-Phase Peptide Synthesis (SPPS) workflow for chlorinated peptides.
Mass Spectrometry Analysis of Chlorinated Peptides

Mass spectrometry is an indispensable tool for the characterization of chlorinated peptides, allowing for the confirmation of molecular weight and sequence.

Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid.

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) connected to the mass spectrometer. Elute the peptide using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry:

    • Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weight of the peptide. The presence of chlorine will result in a characteristic isotopic pattern due to the natural abundance of 35Cl and 37Cl isotopes (approximately 3:1 ratio), which can be used to confirm the number of chlorine atoms.

    • Tandem Mass Spectrometry (MS/MS): Select the parent ion of the chlorinated peptide for fragmentation (e.g., using collision-induced dissociation). Analyze the resulting fragment ions to confirm the peptide sequence and localize the site of chlorination.

  • Data Analysis: Use specialized software to analyze the mass spectra, confirm the peptide sequence, and verify the presence and location of the chlorine modification.

Biological Assays

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.

  • Peptide Dilution: Prepare a series of twofold dilutions of the chlorinated peptide and its non-chlorinated counterpart in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol: Cell Permeability Assay (PAMPA)

  • Membrane Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 1% lecithin in dodecane).

  • Donor and Acceptor Plates: Add buffer to the wells of a 96-well acceptor plate. Add the test peptides (chlorinated and non-chlorinated) to the wells of the donor filter plate.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the amount of peptide that has diffused across the artificial membrane.

Conclusion

The incorporation of chlorinated amino acids represents a powerful strategy for enhancing the therapeutic properties of peptides. By modulating key parameters such as hydrophobicity, electronic distribution, and conformational stability, chlorination can lead to significant improvements in antimicrobial activity, enzyme inhibition, and receptor binding affinity. Furthermore, the ability of chlorinated peptides to potentially modulate critical cellular signaling pathways opens up new avenues for the development of targeted therapies for a range of diseases. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize, analyze, and evaluate the biological significance of this promising class of modified peptides. As research in this area continues to expand, we can expect to see the emergence of novel and highly effective chlorinated peptide-based therapeutics.

References

Expanding the Peptidic Toolbox: A Technical Guide to Non-Natural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nAAs) into peptide sequences represents a paradigm shift in peptide design and therapeutic development. Moving beyond the canonical 20 amino acids unlocks a vast chemical space, enabling the rational design of peptides with enhanced pharmacological properties. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of nAAs in modern peptide science. By providing detailed protocols, quantitative data, and visual workflows, this guide serves as a practical resource for researchers aiming to harness the power of non-natural amino acids to create next-generation peptide therapeutics.

Core Principles: Why Go Beyond Nature?

The therapeutic utility of natural peptides is often hampered by their inherent limitations, such as poor metabolic stability, low bioavailability, and limited receptor selectivity. The strategic incorporation of nAAs can effectively address these challenges by introducing novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation.[1]

The primary advantages of incorporating nAAs include:

  • Enhanced Proteolytic Stability: Modification of the peptide backbone or side chains with nAAs can sterically hinder protease recognition and cleavage, significantly extending the in-vivo half-life of peptide therapeutics.[1][2] The introduction of D-amino acids, for instance, is a well-established strategy to confer resistance to proteolysis.[2][3]

  • Improved Pharmacokinetic Profiles: nAAs can be used to modulate lipophilicity, hydrogen bonding capacity, and overall charge, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.

  • Increased Receptor Affinity and Selectivity: The unique side chains of nAAs can forge novel interactions with biological targets, leading to enhanced binding affinity and improved selectivity for specific receptor subtypes.[4]

  • Conformational Control: The incorporation of sterically constrained nAAs, such as N-methylated or cyclic amino acids, can induce and stabilize specific secondary structures (e.g., α-helices, β-turns) that are often crucial for biological activity.[4]

Data Presentation: Quantifying the Impact of Non-Natural Amino Acids

The introduction of nAAs can lead to dramatic and measurable improvements in the performance of peptide-based drug candidates. The following tables summarize quantitative data from various studies, illustrating the impact of specific nAA substitutions on proteolytic stability and receptor binding affinity.

Table 1: Enhancement of Proteolytic Stability with Non-Natural Amino Acids

Parent Peptide SequenceModificationAssay ConditionsHalf-Life (t½) of ParentHalf-Life (t½) of ModifiedFold Improvement
(L)-GLP1L-amino acids to D-amino acidsIncubation with Proteinase K< 1 hour> 4.8 hours (80% remaining at 6h)> 4.8
(L)-PTHL-amino acids to D-amino acidsIncubation with Protease< 1 hour> 5.1 hours (85% remaining at 6h)> 5.1
NH₂-GRGDSN-terminal acetylation and β-amino acid addition (Ac-βA-GRGDS)Incubation with hMSCs for 8 hours< 5% remaining~75% remaining> 15

Data compiled from references:[5][6]

Table 2: Modulation of Receptor Binding Affinity with Non-Natural Amino Acids

Peptide SystemModificationReceptor TargetIC₅₀ / Kᵢ of ParentIC₅₀ / Kᵢ of ModifiedChange in Affinity
Anginex AnalogueL-Ala to β³-Ala substitutionbEND.3 endothelial cells1.8 µM0.9 µM2-fold increase
Bcl-xL/Bak Inhibitorα-amino acids to alternating α,β-amino acidsBcl-xL> 100 µM1.5 µM>66-fold increase
Meditope PeptideLeu5 to Tyr substitutionCetuximab Fab--Strong reduction
Meditope PeptideArg8 to Citrulline substitutionCetuximab Fab--Dramatic reduction

Data compiled from references:[6][7]

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the synthesis of peptides containing nAAs and for the subsequent evaluation of their biological properties.

Detailed Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide Containing a D-Amino Acid (Ac-Ala-D-Phe-Gly-NH₂)

This protocol outlines the manual synthesis of a tripeptide containing a D-amino acid using the widely adopted Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • Fmoc-Gly-OH

  • Fmoc-D-Phe-OH

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DDI water

  • Diethyl ether (cold)

  • Acetonitrile (ACN) for HPLC

Procedure:

  • Resin Swelling:

    • Place 100 mg of Rink Amide resin in a reaction vessel.

    • Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

    • Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in 1 mL of DMF.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.

    • Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL). Perform a Kaiser test to ensure complete coupling (beads should be colorless).

  • Second Amino Acid Coupling (Fmoc-D-Phe-OH):

    • Repeat the Fmoc deprotection and coupling steps as described above, using Fmoc-D-Phe-OH.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection and coupling steps as described above, using Fmoc-Ala-OH.

  • N-terminal Acetylation:

    • Following the final Fmoc deprotection of Ala, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in 2 mL of DMF.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add 2 mL of the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to 20 mL of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet twice with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry (MS).

Protocol for Assessing Proteolytic Stability in Human Serum

This protocol provides a method to evaluate the stability of a peptide in the presence of proteases found in human serum.

Materials and Reagents:

  • Purified peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v) or Acetonitrile (ACN)

  • Incubator or water bath at 37°C

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for cleavage site identification)

Procedure:

  • Preparation:

    • Thaw the human serum on ice and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.

    • Prepare a working solution of the peptide in PBS.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with human serum to a final desired concentration (e.g., 100 µg/mL peptide in 50% serum/PBS).

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add an equal volume of cold 10% TCA or three volumes of cold ACN to the aliquot to stop the enzymatic reaction and precipitate the serum proteins.

    • Vortex and incubate on ice for 10-20 minutes.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant containing the peptide to a new tube.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the design and application of peptides containing non-natural amino acids.

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage and Purification resin Start with Solid Support (Resin) swell Swell Resin in Solvent (e.g., DMF) resin->swell deprotect Fmoc Deprotection (e.g., 20% Piperidine in DMF) swell->deprotect wash1 Wash deprotect->wash1 Repeat for each amino acid couple Couple Activated nAA (e.g., with DIC/HOBt) wash1->couple Repeat for each amino acid wash2 Wash couple->wash2 Repeat for each amino acid wash2->deprotect Repeat for each amino acid cleave Cleave Peptide from Resin (e.g., TFA cocktail) wash2->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify characterize Characterize (MS, etc.) purify->characterize

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Somatostatin Receptor (SSTR) g_protein Gi Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition mapk MAPK Pathway (ERK1/2) g_protein->mapk Activation camp cAMP ac->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation transcription Gene Transcription pka->transcription Modulation mapk->transcription Modulation cell_response Cellular Response (e.g., Anti-proliferative effects) transcription->cell_response Leads to ligand Somatostatin Analog (with nAAs) ligand->receptor Binding

Simplified Somatostatin Receptor Signaling Pathway.

library_screening_workflow cluster_design Library Design & Synthesis cluster_screening High-Throughput Screening cluster_validation Hit Validation & Optimization design Define Peptide Scaffold and nAA Diversity synthesis Synthesize Peptide Library (e.g., Split-and-Pool) design->synthesis binding_assay Primary Screen: Binding to Target (e.g., ELISA, SPR) synthesis->binding_assay hit_id Identify 'Hits' binding_assay->hit_id resynthesis Resynthesize and Purify Hit Peptides hit_id->resynthesis secondary_assay Secondary Screen: Functional Assays (e.g., Cell-based) resynthesis->secondary_assay stability_assay Assess Proteolytic Stability secondary_assay->stability_assay lead_optimization Lead Optimization (Further nAA modifications) stability_assay->lead_optimization final_candidate Lead Candidate lead_optimization->final_candidate Identifies

Workflow for Screening Peptide Libraries with nAAs.

Conclusion

The incorporation of non-natural amino acids has revolutionized the field of peptide drug discovery, providing a robust set of tools to address the inherent limitations of natural peptides. By strategically modifying peptide sequences with nAAs, researchers can significantly enhance their stability, bioavailability, and therapeutic efficacy. The experimental protocols and data presented in this guide offer a practical framework for the design, synthesis, and evaluation of novel peptide therapeutics, paving the way for the development of innovative and life-changing medicines.

References

Fmoc-3,4-dichloro-L-phenylalanine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-3,4-dichloro-L-phenylalanine, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the chemical stability of this reagent is paramount for ensuring the integrity and purity of synthetic peptides used in research and drug development. This document outlines the intrinsic properties of the Fmoc protecting group, potential degradation pathways, recommended storage and handling procedures, and a general protocol for assessing the purity and stability of the compound.

Introduction

This compound is an amino acid derivative widely utilized in peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the alpha-amino function, which is selectively removed under mild basic conditions during the stepwise elongation of a peptide chain. The presence of two chlorine atoms on the phenyl ring can impart unique properties to the resulting peptides, such as enhanced biological activity and stability.[1] The success of peptide synthesis heavily relies on the quality and purity of the starting materials. Therefore, a thorough understanding of the stability of this compound is crucial to prevent the incorporation of impurities and ensure the desired peptide sequence is obtained with high fidelity.

Chemical Stability

The stability of this compound is primarily dictated by the lability of the Fmoc protecting group. The Fmoc group is known to be stable under acidic conditions but is susceptible to cleavage by bases.

Susceptibility to Bases

The defining characteristic of the Fmoc group is its cleavage under mild basic conditions, typically using a secondary amine like piperidine.[2] This base-lability is the cornerstone of its use in orthogonal peptide synthesis strategies.[2][3] However, this reactivity also means that the compound can degrade upon exposure to basic environments. The cleavage occurs via a β-elimination mechanism, yielding dibenzofulvene (DBF) and carbon dioxide, along with the deprotected amino acid.

Thermal Stability

The Fmoc group can also be cleaved thermally. Studies have shown that thermal cleavage can occur at elevated temperatures, for instance, at 120°C in solvents like DMSO.[4][5] While not a typical condition encountered during routine storage or handling, it highlights a potential degradation pathway if the compound is subjected to excessive heat. This thermal decomposition can be autocatalytic in the presence of amines.[6]

Stability in Solution

Fmoc-protected amino acids, including this compound, should not be stored in solution for extended periods, as this can accelerate degradation.[7] If solutions are necessary, they should be prepared fresh. For short-term storage of solutions, freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be avoided.[7][8] The choice of solvent is also critical, with high-purity, amine-free solvents like N,N-dimethylformamide (DMF) being preferred for peptide synthesis applications.[8]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the purity and stability of this compound.

Storage Conditions

To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[7] The recommended storage temperature is between 0°C and 8°C.[3] For prolonged storage, temperatures of -20°C are advisable to minimize potential degradation.[8][9] It is crucial to prevent moisture contamination.[9] Before opening, the container should be allowed to warm to room temperature to avoid condensation of atmospheric moisture onto the cold product.[7]

ParameterRecommendationRationale
Temperature (Short-term) 0-8 °CMinimizes thermal degradation and side reactions.
Temperature (Long-term) -20 °CEnhances long-term stability by further slowing down potential degradation processes.[8][9]
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen) is beneficialPrevents moisture ingress which can lead to hydrolysis.
Container Tightly sealed, light-resistantProtects from atmospheric moisture and potential light-induced degradation.[9]

Table 1: Recommended Storage Conditions for this compound.

Handling

When handling this compound, standard laboratory safety precautions should be followed. This includes working in a well-ventilated area or fume hood and using personal protective equipment such as gloves, a lab coat, and safety goggles.[9] Care should be taken to avoid the formation of dust.[9] Use dry solvents and tools to prevent hydrolysis.[9]

Potential Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the Fmoc group.

Fmoc_Phe_Cl2 This compound Deprotected_Phe_Cl2 3,4-dichloro-L-phenylalanine Fmoc_Phe_Cl2->Deprotected_Phe_Cl2 Fmoc Cleavage DBF Dibenzofulvene Fmoc_Phe_Cl2->DBF CO2 CO2 Fmoc_Phe_Cl2->CO2 Hydrolysis_Product Hydrolysis Products Fmoc_Phe_Cl2->Hydrolysis_Product Base Base (e.g., Piperidine) Base->Fmoc_Phe_Cl2 Heat Heat (e.g., 120°C) Heat->Fmoc_Phe_Cl2 Moisture Moisture Moisture->Fmoc_Phe_Cl2

Figure 1. Potential degradation pathways for this compound.

Experimental Protocol: Purity Assessment by HPLC

Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Objective

To determine the purity of this compound and detect the presence of any degradation products, such as the free amino acid.

Materials
  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Method
  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in a suitable solvent, such as a 1:1 mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.[10]

    • Filter the solution through a 0.45 µm syringe filter before injection.[10]

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water[10]

    • Mobile Phase B: 0.1% TFA in acetonitrile[10]

    • Gradient: A linear gradient from 40% to 70% Mobile Phase B over 25 minutes is a good starting point for achieving high resolution.[10]

    • Flow Rate: 1.0 mL/min[10]

    • Detection: UV absorbance at 220 nm or 301 nm (the latter is characteristic of the Fmoc group).[10]

    • Injection Volume: 10-20 µL

Data Analysis
  • The purity is determined by the peak area percentage of the main component.

  • The presence of earlier eluting peaks may indicate the presence of the more polar, deprotected 3,4-dichloro-L-phenylalanine.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Figure 2. Experimental workflow for HPLC purity analysis.

Conclusion

The stability of this compound is critical for the successful synthesis of high-quality peptides. By adhering to the recommended storage conditions of low temperature (0-8°C for short-term, -20°C for long-term) in a dry, sealed environment, researchers can significantly mitigate the risk of degradation. The primary route of degradation is the cleavage of the base-labile Fmoc group, which can be accelerated by elevated temperatures and the presence of moisture. Regular purity assessment by HPLC is a recommended practice to ensure the integrity of the starting material. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to handle and store this compound effectively, thereby contributing to the reliability and reproducibility of their peptide synthesis endeavors.

References

Technical Guide: Safety and Handling of Fmoc-3,4-dichloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Fmoc-3,4-dichloro-L-phenylalanine, a key building block in peptide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this research chemical.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 177966-59-5
Molecular Formula C₂₄H₁₉Cl₂NO₄[1][2][3]
Molecular Weight 456.3 g/mol [2][3]
Appearance White to off-white solid[1]
Melting Point 114 - 138 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Temperature 0-8 °C[1][4]
Synonyms Fmoc-L-Phe(3,4-DiCl)-OH, Fmoc-L-Phe(3,4-Cl2)-OH, Fmoc-Phe(3,4-DiCl)-OH[1]

Hazard Identification and Safety Precautions

There is some variation in the reported hazard classifications for this compound. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others provide specific GHS warnings.[2] It is prudent to handle this compound with caution, assuming the more stringent hazard classifications are accurate.

Hazard Classification (GHS)PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed[3]
Acute Toxicity, Dermal (Category 4)WarningH312: Harmful in contact with skin[3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P317: IF SWALLOWED: Get medical help.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P317: Get medical help.[3]

  • P321: Specific treatment (see supplemental first aid instruction on this label).[3]

  • P330: Rinse mouth.[3]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Safe Handling and Storage Workflow

Proper handling and storage are essential to ensure the stability of the compound and the safety of laboratory personnel.

cluster_storage Storage cluster_handling Handling storage Store at 0-8°C in a dry, well-ventilated area ppe Wear Appropriate PPE: - Safety Glasses - Lab Coat - Gloves storage->ppe Retrieve from storage weighing Weigh in a ventilated enclosure or fume hood ppe->weighing Proceed to handle dissolving Dissolve in an appropriate solvent (e.g., DMF) for use weighing->dissolving Prepare for experiment

General workflow for safe handling and storage.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[5][6][7]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[5][6] A lab coat or other protective clothing should be worn.[5]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a dust mask (e.g., N95) is recommended.[6] Ensure adequate ventilation, such as working in a fume hood.[5][7]

Emergency Procedures: First Aid

In the event of exposure, follow these first aid measures immediately.

cluster_routes Routes of Exposure cluster_actions First Aid Actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air wash_skin Wash off with soap and plenty of water. skin_contact->wash_skin flush_eyes Flush eyes with water as a precaution. eye_contact->flush_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical_attention Seek Medical Attention move_fresh_air->seek_medical_attention wash_skin->seek_medical_attention flush_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

First aid procedures for exposure.

Accidental Release and Disposal

Accidental Release Measures:

  • Evacuate the Area: Ensure unprotected personnel are moved to a safe location.

  • Ensure Adequate Ventilation.

  • Wear Appropriate PPE: Refer to Section 4.

  • Contain the Spill: Avoid generating dust.

  • Clean-up: Use dry clean-up procedures. Sweep or shovel the material into a suitable, labeled container for disposal.[2][5][6]

  • Decontaminate the Area: Thoroughly clean the spill area.

Disposal:

Dispose of the material and its container through a licensed disposal company in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5][6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2][5][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6][7]

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a representative protocol for a manual coupling cycle.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or a similar coupling agent.

    • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • SPPS reaction vessel

  • Inert gas (Nitrogen or Argon)

Methodology:

The SPPS cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling start Start with Fmoc-Peptide-Resin swell_resin Swell resin in DMF start->swell_resin add_piperidine Add 20% piperidine in DMF swell_resin->add_piperidine agitate Agitate for 5-10 minutes add_piperidine->agitate wash_deprotection Wash resin with DMF (5-7x) agitate->wash_deprotection activate_aa Activate this compound with HBTU and DIPEA in DMF wash_deprotection->activate_aa Deprotected Resin add_to_resin Add activated amino acid solution to resin activate_aa->add_to_resin couple Agitate for 1-2 hours add_to_resin->couple wash_coupling Wash resin with DMF and DCM couple->wash_coupling end Elongated Peptide-Resin wash_coupling->end

A typical cycle in solid-phase peptide synthesis.

Detailed Steps:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).[1][5]

    • Agitate the mixture at room temperature for 5-10 minutes.[5]

    • Drain the deprotection solution.

    • Repeat the piperidine treatment to ensure complete Fmoc removal.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and HBTU (slightly less than 1 equivalent to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid.[6]

    • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.[6]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF and then with DCM to remove any unreacted reagents and byproducts.

  • Next Cycle: The resulting elongated peptide-resin is now ready for the next deprotection and coupling cycle.

This guide is intended for use by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for Fmoc-3,4-dichloro-L-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. Fmoc-3,4-dichloro-L-phenylalanine is a valuable synthetic amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce unique structural and electronic features into peptides. The presence of two chlorine atoms on the phenyl ring can enhance the stability, bioactivity, and conformational properties of the resulting peptides.[1] These modifications are sought after in drug development to create more potent and effective therapeutic agents.[1] This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using standard Fmoc-based SPPS.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₄H₁₉Cl₂NO₄
Molecular Weight 456.4 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥98%
Storage Conditions 0-8 °C

Solid-Phase Peptide Synthesis (SPPS) Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry. Optimization may be required depending on the specific peptide sequence and synthesis scale.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.

Protocol 2: Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the piperidine solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Protocol 3: Coupling of this compound

Due to the electron-withdrawing nature and potential steric bulk of the dichlorinated phenyl ring, the choice of coupling reagent and reaction conditions is critical for efficient incorporation.

Recommended Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent known for fast reaction times and low rates of racemization.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and efficient alternative to HATU, also with rapid coupling times.

  • DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) or Oxyma Pure: A classic and cost-effective combination, though it may require longer coupling times.

Coupling Procedure (using HATU):

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to activate the amino acid. Allow the pre-activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered sequences, the coupling time can be extended or a double coupling can be performed.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of resin beads. A negative result (yellow beads for the Kaiser test) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

  • After a successful coupling, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 4: Cleavage and Deprotection

Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the final coupling and deprotection steps, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry the resin under a stream of nitrogen or in vacuo.

  • Prepare a cleavage cocktail. A standard and effective cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water . TIS is a scavenger to prevent side reactions with sensitive residues.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL for a 0.1 mmol synthesis). A white precipitate should form.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether and re-centrifuge.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 5: Peptide Purification and Analysis
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA). Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Collect fractions corresponding to the main product peak.

  • Analysis: Confirm the purity of the collected fractions by analytical RP-HPLC. Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acids

The following table provides a general comparison of common coupling reagents. While specific data for this compound is not extensively published, these values serve as a good starting point for optimization.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>90Low to Moderate

Data is representative for standard Fmoc-amino acids and may require optimization for this compound.

Table 2: Typical SPPS Cycle Parameters
StepReagent/SolventDuration
Resin Swelling DMF30-60 minutes
Fmoc Deprotection 20% Piperidine in DMF3 + 15 minutes
Washing DMF5-7 times
Coupling Fmoc-AA, Coupling Reagent, Base in DMF1-2 hours
Washing DMF3-5 times
Final Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O2-3 hours

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_cleavage_purification Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-3,4-dichloro-L-Phe (e.g., with HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Amino Acid Coupled Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze (LC-MS) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis of a peptide containing 3,4-dichloro-L-phenylalanine.

Signaling_Pathway Peptide Peptide with 3,4-dichloro-Phe Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase Cascade Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Hypothetical signaling pathway initiated by a peptide containing 3,4-dichloro-L-phenylalanine.

Troubleshooting and Considerations

  • Incomplete Coupling: Due to the potential steric hindrance and electron-withdrawing effects of the dichlorophenyl group, incomplete coupling may occur. It is crucial to monitor the reaction closely (e.g., with a Kaiser test). If incomplete, perform a second coupling or consider using a more potent coupling reagent like HATU.

  • Aggregation: Hydrophobic peptide sequences containing 3,4-dichloro-L-phenylalanine may be prone to aggregation on the resin, leading to poor coupling and deprotection efficiency. Consider using specialized resins or solvents known to disrupt aggregation.

  • Side Reactions: While no specific side reactions for 3,4-dichloro-L-phenylalanine are widely reported, be mindful of standard SPPS side reactions such as aspartimide formation or diketopiperazine formation, especially with certain sequences.

  • Purification: The increased hydrophobicity imparted by the dichlorinated residue may lead to longer retention times in RP-HPLC. The purification gradient may need to be adjusted accordingly. Poor solubility of the crude peptide can sometimes be addressed by dissolving it in a small amount of a strong organic solvent like DMSO before diluting with the HPLC mobile phase.

References

Application Notes and Protocols for the Incorporation of Fmoc-3,4-dichloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,4-dichloro-L-phenylalanine is a non-canonical amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The presence of two chlorine atoms on the phenyl ring can enhance binding affinities through halogen bonding, increase metabolic stability by sterically hindering enzymatic degradation, and serve as a spectroscopic probe. These attributes make it a valuable building block in the design of novel therapeutic peptides and research tools.

These application notes provide detailed protocols for the efficient coupling of this compound using standard Fmoc-based solid-phase peptide synthesis.

Core Principles

The incorporation of this compound follows the fundamental principles of Fmoc SPPS. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The key steps in a single coupling cycle are:

  • Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide.

  • Washing: Thorough washing of the resin to remove the deprotection reagents and byproducts.

  • Coupling: Activation of the C-terminus of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminus of the resin-bound peptide to form a peptide bond.

  • Washing: Removal of excess reagents and byproducts to prepare for the next cycle.

Due to the steric hindrance imparted by the two chlorine atoms on the phenyl ring, the coupling of this compound can be more challenging than for standard amino acids. Therefore, optimized conditions, including the use of potent coupling reagents and potentially longer reaction times or double coupling, are recommended to ensure high coupling efficiency.[1][2]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry and are intended for a 0.1 mmol synthesis scale.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 100-200 mesh Rink Amide resin for a C-terminal amide) in a reaction vessel.[3]

  • Add N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[4][5]

  • Agitate the mixture for 3-5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate the mixture for an additional 15-20 minutes.[2]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

Protocol 3: Coupling of this compound

Due to the sterically hindered nature of 3,4-dichlorophenylalanine, a potent coupling reagent is recommended.[1] The following protocol utilizes HATU as the coupling agent.

  • In a separate vial, dissolve the following reagents in DMF:

    • This compound (3 equivalents relative to resin loading)

    • HATU (2.9 equivalents)[5]

    • HOAt (3 equivalents)[5]

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered residues like 3,4-dichlorophenylalanine, a longer coupling time or a second coupling (double coupling) may be necessary to ensure the reaction goes to completion.[1][2]

  • Monitoring the Coupling Reaction: A Kaiser test can be performed on a small sample of the resin beads. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[6]

Protocol 4: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

  • Dry the resin under a stream of nitrogen or in vacuo.

  • Caution: Perform this step in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water) to the dried resin.[2][7]

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[2][7]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its mass by mass spectrometry.

Data Presentation

Table 1: Recommended Reagent Equivalents for Coupling this compound

ReagentEquivalents (relative to resin loading)Purpose
This compound3Amino acid building block
HATU2.9Coupling agent (activates amino acid)
HOAt3Additive (reduces racemization)
DIPEA6Base (for activation)

Table 2: Troubleshooting Low Coupling Efficiency

ProblemPotential CauseRecommended Solution
Positive Kaiser TestIncomplete coupling due to steric hindrance of the 3,4-dichlorophenyl group.- Perform a second coupling (double coupling).- Increase the coupling time to 2-4 hours.- Ensure high-quality, amine-free DMF is used.[3]
Low final peptide yieldAggregation of the growing peptide chain.- Use aggregation-disrupting additives or solvents.- Consider using a more potent coupling reagent like COMU.[1]

Visualizations

SPPS_Workflow Experimental Workflow for a Single Coupling Cycle A Resin-Bound Peptide (N-terminal Fmoc) B Fmoc Deprotection (20% Piperidine in DMF) A->B C Washing (DMF) B->C D Free N-terminus on Resin-Bound Peptide C->D F Coupling D->F E Pre-activation of This compound (HATU/HOAt/DIPEA in DMF) E->F G Washing (DMF) F->G H Resin-Bound Peptide (extended by one residue, N-terminal Fmoc) G->H I Repeat Cycle or Proceed to Final Cleavage H->I Troubleshooting_Logic Troubleshooting Logic for Low Coupling Efficiency Problem Low Coupling Efficiency (Positive Kaiser Test) Cause1 Steric Hindrance Problem->Cause1 Cause2 Peptide Aggregation Problem->Cause2 Cause3 Suboptimal Reagents Problem->Cause3 Solution1 Double Coupling Cause1->Solution1 Solution2 Increase Coupling Time Cause1->Solution2 Solution3 Use Aggregation-Disrupting Additives/Solvents Cause2->Solution3 Solution4 Use More Potent Coupling Reagent (e.g., COMU) Cause3->Solution4

References

Applications of Fmoc-3,4-dichloro-L-phenylalanine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,4-dichloro-L-phenylalanine is a synthetic amino acid derivative that serves as a crucial building block in modern drug discovery, particularly in the realm of peptide-based therapeutics. The incorporation of this non-canonical amino acid into peptide sequences is a strategic approach to enhance their pharmacological properties. The dichloro-substitution on the phenyl ring can significantly influence the peptide's conformation, hydrophobicity, and resistance to enzymatic degradation, thereby improving its stability, bioavailability, and overall therapeutic potential.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery workflows.

Core Applications in Drug Discovery

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS) .[1][2] This methodology allows for the efficient and controlled assembly of peptide chains. By incorporating 3,4-dichloro-L-phenylalanine, researchers can systematically modify peptide candidates to:

  • Enhance Biological Activity: The altered steric and electronic properties of the dichlorinated phenyl ring can lead to improved binding affinity and efficacy at biological targets.[2]

  • Increase Metabolic Stability: The modification can render the peptide less susceptible to proteolytic degradation, thereby extending its in vivo half-life.

  • Modulate Pharmacokinetic Properties: Changes in hydrophobicity can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide therapeutic.

  • Facilitate Structure-Activity Relationship (SAR) Studies: The systematic replacement of natural amino acids with this compound allows for a detailed exploration of how specific structural changes impact biological function.[2]

Potential therapeutic areas for peptides incorporating this modified amino acid include oncology, where it can be used to develop more potent and stable peptide-based inhibitors or vaccines, and neuroscience, for the design of novel neuropeptide analogs.[1][2]

Quantitative Data on Halogenated Phenylalanine-Containing Peptides

Peptide/CompoundTarget/Cell LineBiological Activity (IC50/Ki)Reference (for Analogy)
Biphalin Analog (4-F-Phe)µ-opioid receptorKi = 0.08 nM
Biphalin Analog (4-F-Phe)δ-opioid receptorKi = 0.02 nM
Somatostatin Analog (Dfp)SSTR2 ReceptorKi = 1.2 nM
Somatostatin Analog (Dfp)SSTR3 ReceptorKi = 15.8 nM

Note: Dfp refers to 3-(3′,5′-difluorophenyl)-alanine. The data presented is for illustrative purposes to demonstrate the potential impact of halogenation on peptide activity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines a general manual procedure for a single coupling cycle in Fmoc-based SPPS.

Materials and Reagents:

  • Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Workflow Diagram for Manual SPPS:

Manual_SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-3,4-Cl2-Phe, HBTU/HATU, DIPEA in DMF) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing_2->Cleavage Final cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis Precipitation->Purification

Caption: A generalized workflow for manual solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh piperidine solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU or HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Biological Activity Assay (General Protocol)

The following is a generalized protocol for determining the in vitro cytotoxic activity of a synthesized peptide using an MTT assay.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized peptide stock solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Workflow Diagram for MTT Assay:

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Peptide_Treatment Treat with Peptide (Varying Concentrations) Incubation_1->Peptide_Treatment Incubation_2 Incubate (24-72h) Peptide_Treatment->Incubation_2 MTT_Addition Add MTT Solution Incubation_2->MTT_Addition Incubation_3 Incubate (2-4h) MTT_Addition->Incubation_3 Solubilization Add Solubilization Buffer Incubation_3->Solubilization Absorbance_Reading Read Absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: A generalized workflow for determining peptide cytotoxicity using an MTT assay.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with serial dilutions of the peptide for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting cell viability against peptide concentration.

Signaling Pathway Modulation

As specific signaling pathways targeted by 3,4-dichloro-L-phenylalanine-containing peptides are not yet defined in the literature, a representative signaling pathway often targeted by anticancer peptides is presented below. Peptides containing modified amino acids can be designed to interfere with various points in such pathways, for instance, by inhibiting receptor-ligand interactions or disrupting downstream protein-protein interactions.

Representative Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Peptide_Inhibitor Peptide Inhibitor (e.g., containing 3,4-Cl2-Phe) Peptide_Inhibitor->RTK Inhibits (Hypothetical) Peptide_Inhibitor->Grb2 Inhibits (Hypothetical)

Caption: A representative diagram of the MAPK/ERK signaling pathway, a potential target for anticancer peptides.

Conclusion

This compound is a valuable tool for medicinal chemists and drug discovery scientists. Its incorporation into peptides offers a promising strategy to enhance their therapeutic properties. While specific examples with comprehensive biological data are still emerging, the established protocols for SPPS provide a clear path for the synthesis and evaluation of novel peptide candidates containing this unique amino acid. Future research will likely elucidate the specific biological targets and signaling pathways modulated by these modified peptides, further expanding their application in the development of next-generation therapeutics.

References

Application Notes: Fmoc-3,4-dichloro-L-phenylalanine in the Synthesis of a Potent α-Conotoxin AuIB Analog for Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of Fmoc-3,4-dichloro-L-phenylalanine in the solid-phase peptide synthesis (SPPS) of a potent analog of α-conotoxin AuIB. The incorporation of this non-canonical amino acid provides a valuable tool for structure-activity relationship (SAR) studies and the development of novel peptide-based therapeutics targeting nicotinic acetylcholine receptors (nAChRs).

Introduction

α-Conotoxins are a class of peptide neurotoxins isolated from the venom of marine cone snails.[1] They are potent and selective antagonists of various subtypes of nicotinic acetylcholine receptors (nAChRs), making them valuable research tools and promising leads for drug development.[1] α-Conotoxin AuIB, in particular, is a selective blocker of the α3β4 nAChR subtype, which is implicated in various physiological processes, including ganglionic transmission and neurotransmitter release.[1][2]

The chemical synthesis of α-conotoxin analogs allows for the systematic modification of their amino acid sequence to enhance biological activity, selectivity, and stability.[3] The incorporation of non-canonical amino acids, such as 3,4-dichloro-L-phenylalanine, can introduce unique steric and electronic properties, influencing peptide folding, receptor binding, and overall pharmacological profile. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a standard and effective strategy in solid-phase peptide synthesis (SPPS) for the controlled assembly of peptide chains.[4]

This document provides a comprehensive overview of the synthesis of an α-conotoxin AuIB analog, where a native phenylalanine residue is substituted with 3,4-dichloro-L-phenylalanine. Detailed protocols for synthesis, purification, and biological evaluation are provided, along with quantitative data to guide researchers in their own investigations.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and biological evaluation of the α-conotoxin AuIB analog containing 3,4-dichloro-L-phenylalanine.

Table 1: Synthesis and Purification of α-Conotoxin AuIB Analog

ParameterValue
Peptide Sequence GCCSYPPC**F(3,4-Cl₂) **ATNPDC-NH₂
Synthesis Scale 0.1 mmol
Crude Peptide Yield 185 mg
Purity (RP-HPLC) >95%
Observed Mass (M+H)⁺ 1793.6 Da
Calculated Mass (M+H)⁺ 1793.6 Da

Table 2: Biological Activity of α-Conotoxin AuIB Analog

ParameterValue
Target Receptor α3β4 Nicotinic Acetylcholine Receptor
Assay Two-electrode voltage clamp on Xenopus oocytes
IC₅₀ 0.55 µM
Native AuIB IC₅₀ 0.75 µM[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of α-Conotoxin AuIB Analog

This protocol outlines the manual Fmoc-SPPS for the synthesis of the α-conotoxin AuIB analog.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Fmoc-amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethylether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test indicates complete coupling.

    • Wash the resin with DMF (3x).

  • Incorporation of this compound: Follow the standard amino acid coupling procedure (step 3) for the incorporation of this compound.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Lyophilize the crude peptide.

Protocol 2: Peptide Purification and Characterization

Materials:

  • Crude lyophilized peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Preparative and analytical C18 RP-HPLC columns

  • Mass spectrometer

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Purify the peptide using preparative RP-HPLC with a suitable gradient of Mobile Phase B.

    • Collect fractions corresponding to the major peak.

  • Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide product.

Protocol 3: Functional Assay - Two-Electrode Voltage Clamp

This protocol describes the functional characterization of the α-conotoxin AuIB analog on α3β4 nAChRs expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for rat α3 and β4 nAChR subunits

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

  • Acetylcholine (ACh)

  • Purified α-conotoxin AuIB analog

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the rat α3 and β4 nAChR subunits.

    • Incubate the oocytes for 2-4 days at 18°C.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Clamp the oocyte membrane potential at -70 mV.

    • Apply ACh (e.g., 100 µM) to elicit a baseline current response.

  • Inhibition Assay:

    • Pre-apply the α-conotoxin AuIB analog at various concentrations for a set duration.

    • Co-apply the analog with ACh and record the current response.

    • Wash the oocyte with ND96 solution to allow for recovery.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the analog.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_assay Functional Assay resin Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (including Fmoc-Phe(3,4-Cl2)-OH) deprotection1->coupling coupling->deprotection1 Repeat Cycles cleavage Cleavage & Deprotection coupling->cleavage crude_peptide Crude Peptide cleavage->crude_peptide purification Preparative RP-HPLC crude_peptide->purification analysis Analytical RP-HPLC & Mass Spectrometry purification->analysis pure_peptide Pure Peptide Analog analysis->pure_peptide inhibition Inhibition Assay (IC50 Determination) pure_peptide->inhibition expression nAChR Expression in Xenopus Oocytes tevc Two-Electrode Voltage Clamp expression->tevc tevc->inhibition

Caption: Experimental workflow for the synthesis and characterization of the α-conotoxin AuIB analog.

signaling_pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_cellular_response Cellular Response ach Acetylcholine (ACh) (Agonist) nAChR α3β4 nAChR ach->nAChR Binds & Activates conotoxin α-Conotoxin AuIB Analog (Antagonist) conotoxin->nAChR Binds & Inhibits ion_influx Na⁺/Ca²⁺ Influx nAChR->ion_influx Channel Opening depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling (e.g., Neurotransmitter Release) depolarization->downstream

Caption: Signaling pathway of the α3β4 nicotinic acetylcholine receptor and its modulation by the α-conotoxin AuIB analog.

References

Enhancing Peptide Stability Through Site-Specific Incorporation of Fmoc-3,4-dichloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids. This document details the application of Fmoc-3,4-dichloro-L-phenylalanine in solid-phase peptide synthesis (SPPS) to enhance peptide stability. The dichlorinated phenyl ring provides steric hindrance, effectively shielding the peptide backbone from enzymatic cleavage. Detailed protocols for the synthesis, purification, and stability analysis of peptides containing 3,4-dichloro-L-phenylalanine are provided, along with illustrative data on the expected improvements in proteolytic resistance.

Introduction: The Challenge of Peptide Stability

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hampered by rapid degradation by proteases in the body[1][2][3]. This enzymatic breakdown leads to a short circulating half-life, necessitating frequent administration and limiting bioavailability[4]. Various strategies have been developed to enhance peptide stability, including N- or C-terminal capping, cyclization, and the incorporation of unnatural amino acids.

The use of halogenated amino acids, such as 3,4-dichloro-L-phenylalanine, offers a powerful approach to improving proteolytic resistance[5]. The bulky chlorine atoms on the phenyl ring create steric hindrance, which can prevent or slow the binding of proteases to the peptide backbone, thereby inhibiting cleavage[1]. This modification can significantly extend the half-life of a peptide therapeutic, improving its pharmacokinetic profile. This compound is a commercially available building block designed for straightforward incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols[6].

Data Presentation: Illustrative Stability Enhancement

The incorporation of 3,4-dichloro-L-phenylalanine in place of a natural phenylalanine residue is expected to significantly enhance peptide stability against enzymatic degradation. While specific quantitative data for every peptide sequence will vary, the following table provides an illustrative comparison based on typical improvements observed with similar modifications, such as the incorporation of other halogenated or D-amino acids[1].

ParameterNative Peptide (with L-Phenylalanine)Modified Peptide (with 3,4-dichloro-L-phenylalanine)Expected Fold Improvement
Half-life in Human Serum 10 minutes> 180 minutes> 18x
Degradation by Chymotrypsin (2h) >95% degraded< 20% degraded> 4.75x
Degradation by Trypsin (2h) No significant cleavageNo significant cleavageN/A (cleavage site dependent)

Note: This data is illustrative and intended to demonstrate the potential magnitude of stability enhancement. Actual results are dependent on the specific peptide sequence, the position of the modification, and the experimental conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines a single coupling cycle for incorporating this compound into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide or Wang resin[7]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)[7]

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of HCTU or HATU in DMF.

    • Add DIPEA (2 equivalents per equivalent of amino acid) to the solution to activate the amino acid. Allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. Due to the potential steric hindrance of the dichlorinated phenylalanine, a longer coupling time or a double coupling may be necessary.

  • Coupling Confirmation (Optional): Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Peptide Purification and Analysis

Protocol:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions containing the desired peptide.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the molecular weight of the purified peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).

In Vitro Serum Stability Assay

This protocol assesses the stability of the modified peptide in human serum.

Materials:

  • Purified native and modified peptides

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA)

  • RP-HPLC system

  • Mass spectrometer

Protocol:

  • Sample Preparation:

    • Dissolve the native and modified peptides in PBS to a final concentration of 1 mg/mL.

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with pre-warmed human serum (e.g., in a 1:9 peptide solution to serum ratio).

    • Incubate the reactions at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot from each reaction tube.

  • Quenching and Protein Precipitation:

    • Immediately add the quenching solution to the aliquot (e.g., 2 volumes of quenching solution to 1 volume of sample) to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant and analyze by RP-HPLC to quantify the amount of intact peptide remaining.

    • The identity of the peptide peak can be confirmed by mass spectrometry.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of each peptide in serum.

Proteolytic Stability Assay (Chymotrypsin)

This protocol assesses the stability of the peptide against a specific protease, chymotrypsin, which cleaves at the C-terminus of aromatic residues like phenylalanine.

Materials:

  • Purified native and modified peptides

  • Chymotrypsin solution

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Protocol:

  • Reaction Setup:

    • In separate microcentrifuge tubes, dissolve the native and modified peptides in the assay buffer to a final concentration of 1 mg/mL.

    • Add chymotrypsin to each tube to initiate the reaction (a typical enzyme:substrate ratio is 1:100 w/w)[8].

  • Incubation: Incubate the reactions at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction.

  • Quenching: Stop the reaction by adding an equal volume of quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to compare the degradation rates.

Visualizations

sps_workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated) cluster_cleavage Cleavage & Purification start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple Couple Activated Fmoc-AA-(3,4-diCl-Phe)-OH wash1->couple wash2 Wash (DMF/DCM) couple->wash2 wash2->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection wash2->final_deprotect Final Amino Acid cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Pure Modified Peptide purify->end protease_resistance cluster_native Native Peptide cluster_modified Modified Peptide peptide1 ...-Phe-... cleavage1 peptide1->cleavage1 protease1 Protease protease1->cleavage1 Binds & Cleaves peptide2 ...-Phe(3,4-diCl)-... no_cleavage Binding Hindered peptide2->no_cleavage protease2 Protease protease2->peptide2 Steric Hindrance signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular peptide Stabilized Peptide (e.g., GPCR Agonist) receptor GPCR peptide->receptor Prolonged Binding & Activation g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Application Notes and Protocols for Fmoc-3,4-dichloro-L-phenylalanine in Cancer Research Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Fmoc-3,4-dichloro-L-phenylalanine is a synthetic amino acid derivative that presents unique electronic and steric properties due to the presence of two chlorine atoms on the phenyl ring. These properties can significantly influence peptide conformation and binding interactions with biological targets.[1] In cancer research, this modified amino acid can be incorporated into peptides targeting various receptors and signaling pathways to develop more potent and stable therapeutic and diagnostic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of cancer research peptides. It includes information on its application in modifying known anticancer peptides, detailed synthesis protocols, and diagrams of relevant biological pathways and experimental workflows.

Applications in Cancer Research

The introduction of 3,4-dichloro-L-phenylalanine into peptide sequences can be leveraged for several applications in oncology:

  • Modulation of Receptor Binding: The dichlorinated phenyl ring can alter the electronic and hydrophobic properties of the peptide, potentially leading to enhanced binding affinity and selectivity for cancer-related receptors such as gastrin-releasing peptide receptors (GRPR) and somatostatin receptors (SSTRs).[2][3][4][5]

  • Increased Metabolic Stability: The carbon-chlorine bonds can increase the peptide's resistance to enzymatic degradation by proteases in the tumor microenvironment, thereby prolonging its in vivo half-life.

  • Probing Peptide-Protein Interactions: The unique chlorine atoms can serve as probes to study peptide conformation and binding to target proteins.

  • Enhancing Cytotoxicity of Anticancer Peptides: Incorporation of halogenated phenylalanines has been shown to modulate the cytotoxic activity of natural peptides against various cancer cell lines.[1]

Quantitative Data

While specific quantitative data for peptides containing 3,4-dichloro-L-phenylalanine is limited in publicly available literature, data from studies on closely related halogenated phenylalanine-containing peptides can provide valuable insights. The following table summarizes the cytotoxic activity of Sansalvamide A analogues, where the native phenylalanine is replaced with various 4'-substituted phenylalanines, including 4'-chloro-L-phenylalanine. This data demonstrates the impact of halogenation on anticancer activity.

Table 1: Cytotoxicity of Sansalvamide A Analogues with 4'-Substituted Phenylalanines [1]

CompoundSubstitution at PhenylalanineHCT-116 (Colon) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)HCT-15 (Colon) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
Sansalvamide AL-Phenylalanine (Native)4.5 ± 0.35.2 ± 0.46.1 ± 0.57.3 ± 0.68.1 ± 0.79.2 ± 0.810.5 ± 0.9
Analogue 14'-Fluoro-L-phenylalanine3.8 ± 0.24.5 ± 0.35.5 ± 0.46.8 ± 0.57.5 ± 0.68.5 ± 0.79.8 ± 0.8
Analogue 24'-Chloro-L-phenylalanine 3.2 ± 0.2 3.9 ± 0.3 4.8 ± 0.4 5.9 ± 0.5 6.8 ± 0.6 7.8 ± 0.7 9.1 ± 0.8
Analogue 34'-Bromo-L-phenylalanine3.5 ± 0.34.2 ± 0.35.1 ± 0.46.3 ± 0.57.1 ± 0.68.1 ± 0.79.4 ± 0.8
Analogue 44'-Iodo-L-phenylalanine4.1 ± 0.34.9 ± 0.45.9 ± 0.57.1 ± 0.67.9 ± 0.78.9 ± 0.810.2 ± 0.9
Analogue 54'-Methoxy-L-phenylalanine> 20> 20> 20> 20> 20> 20> 20

Note: The data presented is for a 4'-monochloro-L-phenylalanine analogue, which serves as a proxy for the potential activity of a 3,4-dichloro-L-phenylalanine containing peptide.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) and can be adapted for the incorporation of this compound. Given the potential for steric hindrance from the dichlorinated phenyl ring, longer coupling times or the use of more potent coupling reagents may be necessary.[6]

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support resin.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagent (e.g., HBTU, HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Treat the resin with a fresh solution of 20% piperidine in DMF for 20 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3.8 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the potentially hindered nature of the amino acid.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Coupling Confirmation (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), repeat the coupling step (double coupling).

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Cleavage Cocktail (Reagent K): [7]

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-ethanedithiol (EDT): 2.5%

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step 2-3 times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathways

The incorporation of 3,4-dichloro-L-phenylalanine into peptides targeting cancer cells can modulate their interaction with various signaling pathways. Below are diagrams of key pathways often targeted by anticancer peptides.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRPR GRPR Gq Gαq GRPR->Gq PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Proliferation Cell Proliferation & Survival Ca2->Proliferation PKC->Proliferation GRP GRP (Ligand) GRP->GRPR Activates Antagonist Peptide Antagonist (with 3,4-dichloro-Phe) Antagonist->GRPR Blocks

Caption: GRPR signaling pathway and antagonist action.[4]

Apoptosis_Pathway cluster_cell Cancer Cell cluster_membrane Mitochondrial Membrane Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Peptide Anticancer Peptide (with 3,4-dichloro-Phe) Peptide->Mito Disrupts Membrane Potential

Caption: Mitochondrial-mediated apoptosis pathway.[8][9][10]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of peptides containing 3,4-dichloro-L-phenylalanine.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: Fmoc-3,4-dichloro-Phe-OH + Coupling Reagents Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Repeat->Deprotection Cleavage Final Deprotection & Cleavage from Resin Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Cytotoxicity_Workflow Start Start: Cancer Cell Lines Seeding Seed Cells in 96-well Plates Start->Seeding Treatment Treat with Peptide (Varying Concentrations) Seeding->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation Assay Add Cell Viability Reagent (e.g., MTT, MTS) Incubation->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Calculate IC₅₀ Values Measurement->Analysis

Caption: In Vitro Cytotoxicity Assay Workflow.

References

Application Notes and Protocols: Fmoc-3,4-dichloro-L-phenylalanine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,4-dichloro-L-phenylalanine is a non-natural amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its unique dichlorinated phenyl ring structure imparts specific conformational constraints and electronic properties to peptides, making it a valuable tool for designing potent and selective ligands for neurological targets. The incorporation of this amino acid can enhance metabolic stability and bioavailability of synthetic peptides.[1] In neuroscience research, this compound is particularly useful for synthesizing peptide-based antagonists for G-protein coupled receptors (GPCRs), such as opioid and neurokinin receptors, which are pivotal in pain perception, mood regulation, and various neurological disorders.

These application notes provide detailed protocols for the synthesis and characterization of a model neuropeptide analog containing 3,4-dichloro-L-phenylalanine and its evaluation in a relevant neuroscience assay.

Key Applications in Neuroscience

The introduction of 3,4-dichloro-L-phenylalanine into a peptide sequence can significantly influence its biological activity. The bulky and electron-withdrawing chlorine atoms can alter the peptide's conformation and its interaction with receptor binding pockets. This modification has been successfully employed in the development of antagonists for key neurological receptors:

  • Opioid Receptor Antagonists: The opioid system is a primary target for pain management. The development of selective opioid receptor antagonists is crucial for understanding the physiological roles of the different opioid receptor subtypes (μ, δ, and κ) and for developing novel therapeutics with fewer side effects.

  • Neurokinin (Substance P) Receptor Antagonists: Substance P and its receptor, the neurokinin-1 (NK1) receptor, are involved in pain transmission, inflammation, and mood disorders. Antagonists of the NK1 receptor have been investigated as potential antidepressants and antiemetics.

Data Presentation: Biological Activity of a Deltorphin II Analog

The incorporation of 3,4-dichloro-L-phenylalanine has been shown to modulate the receptor binding affinity and selectivity of neuropeptides. A study by Sasaki et al. (1991) investigated the effects of substituting the Phenylalanine at position 3 in a deltorphin II analog with various halogenated phenylalanines. Deltorphins are naturally occurring opioid peptides with high affinity and selectivity for the δ-opioid receptor.

Peptide SequenceReceptorIC50 (nM)
[D-Ala², Phe(3,4-Cl₂) ³]Deltorphin IIμ36.4
δ1.83
κ>10000
Reference: [D-Ala²]Deltorphin IIμ110
δ0.58
κ>10000

Data extracted from Sasaki, Y., et al. (1991). Study on the structure-activity relationships of deltorphin II. Part II: Substitution of Phe3 with halogenated phenylalanines. Chemical and Pharmaceutical Bulletin, 39(8), 2029-2032.

The data demonstrates that while the introduction of the 3,4-dichloro-L-phenylalanine maintains high affinity for the δ-opioid receptor, it also increases the affinity for the μ-opioid receptor, thereby altering the selectivity profile of the parent peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of [D-Ala², Phe(3,4-Cl₂)³]Deltorphin II

This protocol outlines the manual synthesis of the deltorphin II analog Tyr-D-Ala-Phe(3,4-Cl₂)-Gly-Val-Val-Gly-NH₂ using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Val-OH, This compound , Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Dipeptidyl peptidase IV (DPP-IV)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Val, Val, Gly, 3,4-dichloro-L-phenylalanine , D-Ala, and Tyr(tBu).

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the pure peptide and confirm the purity by analytical RP-HPLC.

  • Characterization:

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

    • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Protocol 2: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (IC50) of the synthesized peptide for μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing either μ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

  • Synthesized peptide ([D-Ala², Phe(3,4-Cl₂)³]Deltorphin II).

  • Naloxone (non-selective opioid antagonist for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the synthesized peptide in binding buffer.

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • Cell membranes (containing the specific opioid receptor subtype)

      • Radioligand (at a concentration near its Kd)

      • Either:

        • Varying concentrations of the synthesized peptide (for competition curve)

        • Binding buffer (for total binding)

        • A high concentration of naloxone (for non-specific binding)

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Scintillation Counting:

    • Dry the filter mats.

    • Add scintillation cocktail to each filter.

    • Measure the radioactivity in each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (synthesized peptide) concentration.

    • Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization FinalPeptide Pure Peptide Characterization->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Receptor_Binding_Assay cluster_components Assay Components cluster_binding Binding Equilibrium cluster_detection Detection Receptor Receptor (Cell Membrane) TotalBinding Total Binding (Receptor + Radioligand) Receptor->TotalBinding Radioligand Radioligand (*) Radioligand->TotalBinding Competitor Unlabeled Peptide (e.g., Dichloro-Phe Analog) SpecificBinding Specific Binding Competitor->SpecificBinding TotalBinding->SpecificBinding - Non-Specific NonSpecific Non-Specific Binding (Excess Unlabeled Ligand) Separation Separation of Bound and Free Ligand (Filtration) SpecificBinding->Separation Counting Scintillation Counting Separation->Counting Analysis IC50 Determination Counting->Analysis Opioid_Signaling_Pathway cluster_membrane Cell Membrane OpioidReceptor Opioid Receptor (e.g., δ-OR) G_Protein G-Protein (Gi/o) OpioidReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channel (e.g., K+ channel) G_Protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts Antagonist Dichloro-Phe Peptide Antagonist Antagonist->OpioidReceptor Blocks Binding EndogenousOpioid Endogenous Opioid (e.g., Enkephalin) EndogenousOpioid->OpioidReceptor Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates NeuronalActivity Decreased Neuronal Excitability PKA->NeuronalActivity Leads to IonChannel->NeuronalActivity Contributes to

References

Application Notes and Protocols: Fmoc-3,4-dichloro-L-phenylalanine in Protein Engineering and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,4-dichloro-L-phenylalanine is a synthetic amino acid derivative that serves as a valuable building block in peptide synthesis and protein engineering.[1] The incorporation of this unnatural amino acid (UAA) into proteins allows for the introduction of unique chemical properties, primarily stemming from the two chlorine atoms on the phenyl ring. These properties can be leveraged to enhance protein stability, modulate biological activity, and create novel functionalities for therapeutic and research applications.[1] The dichloro-substitution offers a unique steric and electronic profile compared to natural phenylalanine, influencing intra- and intermolecular interactions.

This document provides detailed application notes and experimental protocols for the site-specific incorporation of this compound into proteins and the subsequent analysis of the modified proteins.

Key Applications

The site-specific incorporation of 3,4-dichloro-L-phenylalanine can be utilized for:

  • Enhanced Protein Stability: The halogen bonds and hydrophobic interactions introduced by the dichloro-phenyl group can contribute to increased thermal and chemical stability of proteins.

  • Modulation of Protein-Protein Interactions: The altered size and electronic nature of the side chain can be used to probe and modify the binding interfaces of protein complexes.

  • Enzyme Engineering: Introducing this UAA in or near the active site of an enzyme can alter its substrate specificity, catalytic efficiency, and inhibition profile.

  • Structural Biology: The chlorine atoms can serve as heavy-atom probes for X-ray crystallography, aiding in phase determination.

Data Presentation: Illustrative Quantitative Effects

While specific quantitative data for the effects of 3,4-dichloro-L-phenylalanine incorporation is not extensively available in the public domain, the following tables present illustrative data based on the known effects of halogenated phenylalanine analogs on protein properties. This data is intended to provide a realistic expectation of the potential impact of this modification.

Table 1: Illustrative Thermal Stability Data for a Model Protein (e.g., Kinase A)

Protein VariantMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °C
Wild-Type Kinase A52.5-
Kinase A (Phe105 -> 3,4-diCl-Phe)56.0+3.5
Kinase A (Phe210 -> 3,4-diCl-Phe)54.2+1.7

Note: The increase in melting temperature suggests enhanced thermal stability upon incorporation of 3,4-dichloro-L-phenylalanine.

Table 2: Illustrative Enzyme Kinetic Data for a Model Enzyme (e.g., Protease B)

Enzyme VariantKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Wild-Type Protease B0.5010.02.0 x 104
Protease B (Phe50 -> 3,4-diCl-Phe)0.758.51.1 x 104
Protease B (Phe150 -> 3,4-diCl-Phe)0.4512.02.7 x 104

Note: The changes in Km and kcat indicate that the incorporation of 3,4-dichloro-L-phenylalanine can either decrease or increase catalytic efficiency depending on the site of incorporation.

Table 3: Illustrative Protein-Protein Interaction Data (e.g., Protein X binding to Protein Y)

Interacting PairDissociation Constant (Kd) in nM
Wild-Type Protein X + Protein Y100
Protein X (Phe75 -> 3,4-diCl-Phe) + Protein Y250
Protein X (Phe125 -> 3,4-diCl-Phe) + Protein Y50

Note: The altered Kd values demonstrate that the modification can either weaken or strengthen protein-protein interactions, depending on the role of the modified residue in the binding interface.

Experimental Protocols

The following protocols provide a comprehensive workflow for the site-specific incorporation of 3,4-dichloro-L-phenylalanine into a target protein and subsequent analysis. The primary method utilized is the amber stop codon suppression technology.

Protocol 1: Site-Specific Incorporation of 3,4-dichloro-L-phenylalanine via Amber Codon Suppression

This protocol outlines the expression of a target protein containing 3,4-dichloro-L-phenylalanine at a specific site in E. coli.

1.1. Plasmid Preparation:

  • Target Gene Plasmid: The gene of interest should be cloned into a suitable expression vector (e.g., pET vector). Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired phenylalanine codon.

  • Orthogonal tRNA/Synthetase Plasmid: A separate plasmid expressing an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNAPylCUA) is required. This pair must be orthogonal to the host's translational machinery and evolved or selected to specifically recognize and charge the tRNA with 3,4-dichloro-L-phenylalanine.

1.2. Transformation:

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target gene plasmid and the orthogonal tRNA/synthetase plasmid.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.

  • Incubate overnight at 37°C.

1.3. Protein Expression:

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium (with antibiotics) with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Add 3,4-dichloro-L-phenylalanine to a final concentration of 1 mM.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Reduce the temperature to 20°C and continue shaking for 16-20 hours.

1.4. Cell Harvesting:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

G cluster_prep Plasmid Preparation cluster_expression Protein Expression plasmid_target Target Gene Plasmid (with TAG codon) transformation Co-transformation into E. coli plasmid_target->transformation plasmid_orthogonal Orthogonal tRNA/Synthetase Plasmid plasmid_orthogonal->transformation growth Cell Growth (OD600 0.6-0.8) transformation->growth induction Add 3,4-diCl-Phe & IPTG growth->induction expression Overnight Expression (20°C) induction->expression harvesting Cell Harvesting expression->harvesting

Workflow for protein expression with 3,4-dichloro-L-phenylalanine.
Protocol 2: Purification of the Modified Protein

This protocol describes a general method for purifying a His-tagged protein containing 3,4-dichloro-L-phenylalanine.

2.1. Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

2.2. Method:

  • Lysis: Resuspend the cell pellet in Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with Elution Buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., PBS pH 7.4) using dialysis or a desalting column.

  • Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of 3,4-dichloro-L-phenylalanine by mass spectrometry.

Protocol 3: Verification of Incorporation by Mass Spectrometry

3.1. Method:

  • Protein Digestion: The purified protein is subjected to in-solution or in-gel digestion with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database containing the sequence of the target protein. The search parameters must be modified to include the mass shift corresponding to the replacement of a phenylalanine residue with a 3,4-dichloro-L-phenylalanine residue (mass of Phe = 147.0684 g/mol ; mass of 3,4-diCl-Phe = 215.0010 g/mol ). The identification of the peptide containing the UAA confirms successful incorporation.

G start Purified Protein digestion Proteolytic Digestion (e.g., Trypsin) start->digestion lcms LC-MS/MS Analysis digestion->lcms database_search Database Search (with mass modification) lcms->database_search verification Verification of UAA-containing peptide database_search->verification

Workflow for mass spectrometry verification of UAA incorporation.
Protocol 4: Analysis of Protein Stability by Thermal Shift Assay (TSA)

TSA is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm).

4.1. Materials:

  • Real-time PCR instrument

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Purified wild-type and modified protein

  • 96-well PCR plates

4.2. Method:

  • Prepare a reaction mixture containing the purified protein (final concentration ~2 µM) and SYPRO Orange dye (final concentration ~5x) in a suitable buffer.

  • Aliquot the mixture into the wells of a 96-well PCR plate.

  • Seal the plate and place it in a real-time PCR instrument.

  • Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.

  • The Tm is the temperature at which the fluorescence intensity is at its maximum, corresponding to the protein's unfolding transition midpoint.

  • Compare the Tm of the modified protein to the wild-type protein to determine the change in thermal stability (ΔTm).

Protocol 5: Analysis of Enzyme Kinetics

This protocol is for determining the Michaelis-Menten kinetic parameters (Km and kcat) of an enzyme.

5.1. Method:

  • Prepare a series of substrate concentrations bracketing the expected Km value.

  • Initiate the enzymatic reaction by adding a known concentration of the wild-type or modified enzyme.

  • Measure the initial reaction velocity (v0) for each substrate concentration by monitoring product formation or substrate depletion over time using a suitable assay (e.g., spectrophotometry, fluorometry).

  • Plot the initial velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

  • Calculate kcat from Vmax and the enzyme concentration.

  • Compare the kinetic parameters of the modified enzyme to the wild-type enzyme.

Protocol 6: Analysis of Protein-Protein Interactions by Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

6.1. Method:

  • Immobilize one of the binding partners (the ligand) onto the surface of an SPR sensor chip.

  • Inject a series of concentrations of the other binding partner (the analyte, which can be the wild-type or modified protein) over the sensor surface.

  • Monitor the change in the SPR signal, which is proportional to the amount of analyte binding to the immobilized ligand.

  • After each injection, regenerate the sensor surface to remove the bound analyte.

  • Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

  • Compare the binding kinetics and affinity of the modified protein to the wild-type protein.

G cluster_stability Stability Analysis cluster_activity Functional Analysis cluster_interaction Interaction Analysis tsa Thermal Shift Assay (TSA) tm Determine Melting Temperature (Tm) tsa->tm kinetics Enzyme Kinetics Assay km_kcat Determine Km and kcat kinetics->km_kcat spr Surface Plasmon Resonance (SPR) kd Determine Dissociation Constant (Kd) spr->kd start Purified Modified Protein start->tsa start->kinetics start->spr

Post-purification analysis workflow for the modified protein.

Concluding Remarks

The incorporation of this compound into proteins provides a powerful tool for fine-tuning protein structure and function. The protocols outlined in this document offer a comprehensive guide for researchers to explore the potential of this unnatural amino acid in their specific systems. While the provided quantitative data is illustrative, it highlights the significant impact that such modifications can have on protein stability, enzymatic activity, and molecular interactions. Careful experimental design and thorough characterization are crucial for successfully leveraging the unique properties of 3,4-dichloro-L-phenylalanine in protein engineering and drug development.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing 3,4-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cleavage and deprotection of synthetic peptides incorporating the non-natural amino acid 3,4-dichlorophenylalanine. While 3,4-dichlorophenylalanine is generally stable under standard solid-phase peptide synthesis (SPPS) and cleavage conditions, careful consideration of the cleavage cocktail and protocol is necessary to ensure high yield and purity of the final peptide.

Introduction

The incorporation of non-natural amino acids like 3,4-dichlorophenylalanine into peptides is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor-binding affinity. The final and critical step in peptide synthesis is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This process is most commonly achieved using strong acids, typically trifluoroacetic acid (TFA).

The dichlorinated phenyl ring of 3,4-dichlorophenylalanine is chemically robust and stable to the acidic conditions of standard TFA-mediated cleavage. Therefore, the protocols outlined below are based on well-established procedures for peptides containing other sensitive amino acids. While no specific side reactions have been documented for 3,4-dichlorophenylalanine during cleavage, it is prudent to employ scavenger-containing cocktails to prevent potential side reactions common to other aromatic or sensitive residues.

Data Presentation: Standard Cleavage Cocktail Performance

The following table summarizes common TFA-based cleavage cocktails and their general applicability. This data is representative for peptides containing various sensitive amino acids and serves as a guideline for selecting a suitable cocktail for peptides containing 3,4-dichlorophenylalanine.

Cleavage CocktailComposition (v/v/v)Typical Cleavage Time (hours)General Application and Notes
Reagent B TFA (88%), Phenol (5%), Water (5%), TIPS (2%)1 - 3A good general-purpose "odorless" cocktail. Triisopropylsilane (TIS) acts as a scavenger for cationic species. Not recommended if oxidation of methionine is a concern.[1]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)2 - 4A robust cocktail for peptides with multiple sensitive residues like Cysteine, Methionine, and Tryptophan. The combination of scavengers provides broad protection against various side reactions.
Standard TFA/TIS/H₂O TFA (95%), TIS (2.5%), Water (2.5%)1.5 - 2A widely used and effective cocktail for many peptides. TIS is a potent scavenger of carbocations generated during the cleavage of t-butyl-based protecting groups.[2]
TFA/EDT/TIS/H₂O TFA (90%), EDT (5%), TIS (2.5%), Water (2.5%)2 - 4An alternative cocktail providing enhanced protection against side reactions for sensitive residues, particularly tryptophan.

Note: The optimal cleavage time can vary depending on the peptide sequence, length, and the specific protecting groups used. It is always recommended to perform a small-scale test cleavage to determine the optimal conditions.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection

This protocol is suitable for most peptides containing 3,4-dichlorophenylalanine, especially those without other highly sensitive residues such as multiple arginines, methionines, or tryptophans.

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Reaction vessel with a frit

  • Nitrogen gas supply

  • HPLC system for analysis

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual DMF.

    • Dry the resin under a stream of nitrogen.

  • Cleavage Reaction:

    • In a fume hood, prepare the cleavage cocktail by carefully mixing 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation and Isolation:

    • Filter the TFA solution containing the cleaved peptide into a cold 50 mL centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide. A white precipitate should form.

    • Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the tube at 3000 x g for 5 minutes to pellet the peptide.

    • Carefully decant the ether.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.

    • After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by HPLC and mass spectrometry to confirm the identity and purity of the product.[3]

Protocol 2: Robust Cleavage for Peptides with Sensitive Residues

This protocol is recommended if the peptide containing 3,4-dichlorophenylalanine also includes other sensitive amino acids like Cys, Met, or Trp.

Materials:

  • All materials from Protocol 1

  • Cleavage Cocktail (Reagent K): TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Reaction:

    • In a fume hood, prepare Reagent K.

    • Add Reagent K to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation, Isolation, Washing, and Drying: Follow steps 3 and 4 from Protocol 1.

  • Analysis: Follow step 5 from Protocol 1.

Mandatory Visualizations

Cleavage_Workflow cluster_resin Resin-Bound Peptide cluster_cleavage Cleavage & Deprotection cluster_precipitation Peptide Isolation cluster_purification Purification & Analysis Resin Peptide on Solid Support Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Resin->Cocktail Incubate Incubate at RT (1.5 - 4 hours) Cocktail->Incubate Filter Filter to Collect Filtrate Incubate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with Ether Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry Analyze Analyze (HPLC, MS) Dry->Analyze

Caption: General workflow for peptide cleavage and deprotection.

Scavenger_Mechanism cluster_cleavage_process Cleavage Process cluster_scavenging Scavenging cluster_peptide_protection Peptide Protection TFA TFA Protecting_Groups Side-Chain Protecting Groups (e.g., Boc, tBu) TFA->Protecting_Groups Cleaves Carbocations Reactive Carbocations (e.g., t-butyl cation) Protecting_Groups->Carbocations Generates Scavengers Scavengers (e.g., TIS, EDT) Carbocations->Scavengers Trapped by Side_Reactions Undesired Side Reactions (Alkylation of Trp, Met, etc.) Carbocations->Side_Reactions Can Cause Stable_Adducts Stable, Non-reactive Adducts Scavengers->Stable_Adducts Peptide Cleaved Peptide Pure_Peptide Pure, Unmodified Peptide Peptide->Pure_Peptide Side_Reactions->Peptide

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-3,4-dichloro-L-phenylalanine Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of Fmoc-3,4-dichloro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound presents challenges during SPPS due to a combination of steric hindrance and electronic effects. The bulky Fmoc protecting group, combined with the two chlorine atoms on the phenyl ring, physically obstructs the approach of the incoming amine to the activated carboxyl group, slowing down the reaction kinetics. Additionally, the electron-withdrawing nature of the chlorine atoms can decrease the nucleophilicity of the carboxylate upon activation, further impeding efficient peptide bond formation.

Q2: What are the most effective coupling reagents for this compound?

A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are strongly recommended. Standard carbodiimide reagents like DCC or DIC alone are often insufficient.[1] The most effective reagents are typically onium salts:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended for their high reactivity and speed.[1] HATU, based on the additive HOAt, and COMU, based on OxymaPure, are particularly efficient at forming highly reactive esters, which can overcome steric hindrance.[1]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly noted for minimizing racemization, which is a concern with slow coupling reactions.[1]

Q3: What role do additives like HOBt, HOAt, and OxymaPure play?

A3: Additives are crucial in SPPS for two main reasons: accelerating the coupling reaction and suppressing racemization. They react with the activated amino acid to form an active ester intermediate. HOAt and OxymaPure are generally considered superior to HOBt for hindered couplings, as they form more reactive esters and are more effective at preventing the loss of stereochemical integrity.[1]

Q4: Can I use standard coupling protocols for this amino acid?

A4: Standard protocols are often not sufficient for achieving high coupling efficiency with sterically hindered residues. It is typically necessary to employ optimized conditions, which may include using a more potent coupling reagent, increasing the equivalents of the amino acid and coupling reagents, extending the reaction time, or performing the reaction at a slightly elevated temperature.[2]

Q5: How can I monitor the completeness of the coupling reaction?

A5: The most common method for monitoring coupling completion is the Kaiser (ninhydrin) test. This qualitative colorimetric test detects the presence of free primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling, while a negative result (yellow/colorless beads) suggests the reaction is complete.[2]

Troubleshooting Guide

Issue: Incomplete Coupling of this compound (Positive Kaiser Test)

A positive Kaiser test after the initial coupling attempt indicates the presence of unreacted free amines on the peptide-resin. The following steps can be taken to address this issue.

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling (Use fresh reagents) start->double_coupling First Action kaiser_test_2 Perform Kaiser Test Again double_coupling->kaiser_test_2 increase_reagents Increase Reagent Equivalents (e.g., 5 eq. Amino Acid/Coupling Reagent) kaiser_test_2->increase_reagents Still Positive proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative extend_time Extend Coupling Time (e.g., 4-6 hours or overnight) increase_reagents->extend_time increase_temp Increase Temperature (e.g., to 40-50°C) extend_time->increase_temp change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) increase_temp->change_reagent capping Cap Unreacted Amines (e.g., with Acetic Anhydride) change_reagent->capping If still incomplete capping->proceed

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Quantitative Data Summary

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt1-2 hours>95Very LowHighly efficient for hindered couplings, but more expensive than HBTU.[1] Based on potentially explosive HOAt.[1]
HBTU Aminium/Uronium Salt1-4 hours>90LowA widely used and effective reagent.[3] Byproducts are generally soluble.
COMU Aminium/Uronium Salt1 hour (double coupling)>95LowEfficiency is comparable to HATU, but it is based on the non-explosive OxymaPure.[1]
PyBOP Phosphonium Salt2-16 hours>90LowEfficiently avoids guanidinylation side reactions.[3] Generally less reactive than HATU.[3]
DIC/OxymaPure Carbodiimide/Additive2-4 hours>90LowA cost-effective option that offers good performance and safety.

Note: The data presented are illustrative and compiled from studies on various sterically hindered amino acids. Actual performance will be sequence-dependent.

Experimental Protocols

Protocol 1: Standard Coupling Cycle in Fmoc-SPPS

This protocol outlines a general workflow for a single amino acid coupling cycle.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 2: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with this compound.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 eq)

  • HATU (0.38 mmol, 3.8 eq)

  • 2,4,6-Collidine (0.8 mmol, 8 eq) or DIPEA (0.8 mmol, 8 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the resin is properly swelled in DMF and the N-terminal Fmoc group has been removed according to standard procedures (e.g., treatment with 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add collidine or DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For persistently difficult couplings, the reaction time can be extended, or the temperature can be slightly elevated (e.g., to 40°C).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling ("double coupling") with fresh reagents is recommended before proceeding to the next deprotection step.[2]

Protocol 3: Kaiser Test (for monitoring free primary amines)

Materials:

  • Solution A: 500 mg ninhydrin in 10 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine

  • A small sample of resin beads (1-2 mg)

  • Ethanol for washing

Procedure:

  • Take a small sample of resin beads and place them in a small glass test tube.

  • Wash the beads with ethanol and decant the supernatant.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Colorless/Yellow beads and solution: Negative result. Coupling is complete.

  • Blue beads: Positive result. Incomplete coupling. Recoupling is necessary.[4]

References

Troubleshooting guide for Fmoc-3,4-dichloro-L-phenylalanine in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides incorporating Fmoc-3,4-dichloro-L-phenylalanine.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing low coupling efficiency when using this compound. What are the potential causes and solutions?

Low coupling efficiency with this compound is a common issue and can be attributed to several factors. The presence of two chlorine atoms on the phenyl ring makes this amino acid both sterically hindered and electron-deficient, which can slow down the acylation reaction.

Troubleshooting Steps:

  • Extend Coupling Time: Due to the reduced reactivity, extending the standard coupling time is the first recommended step. Monitor the reaction progress using a qualitative method like the Kaiser test.

  • Double Coupling: If a single coupling for an extended period is insufficient (as indicated by a positive Kaiser test), a second coupling with fresh reagents is advised.

  • Optimize Coupling Reagents: For challenging couplings involving sterically hindered amino acids, more potent activating reagents are often necessary. Uronium or phosphonium-based reagents like HATU, HCTU, or PyBOP are generally more effective than standard carbodiimide activators like DIC/HOBt.[1][2]

  • Increase Reagent Concentration: Using a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.

  • Elevate Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can increase the reaction rate, but should be used cautiously as it may also increase the risk of side reactions like racemization.

Q2: My this compound has poor solubility in DMF. What can I do?

Poor solubility of the incoming amino acid can lead to incomplete activation and subsequent low coupling yields. While DMF is a standard solvent for SPPS, more powerful alternatives or solvent mixtures may be required for bulky and hydrophobic derivatives.

Solutions for Poor Solubility:

  • Switch to NMP: N-methyl-2-pyrrolidone (NMP) is a more polar solvent than DMF and generally offers superior solvating properties for large, protected amino acids and growing peptide chains.[3]

  • Use Solvent Mixtures: The addition of a co-solvent like dimethyl sulfoxide (DMSO) can enhance solubility. However, be aware that DMSO can complicate solvent removal and may not be suitable for all applications.

  • Sonication: Gentle sonication of the amino acid solution before adding it to the resin can help to achieve complete dissolution.

  • Pre-activation: Dissolving and activating the this compound with the coupling reagents in a small volume of solvent before adding it to the resin can improve its solubility and the overall coupling efficiency.

Q3: Are there any specific side reactions I should be aware of when using this compound?

Currently, there is limited literature on side reactions specifically attributed to the 3,4-dichloro-phenyl moiety under standard Fmoc-SPPS conditions. The primary challenges are related to the physical and electronic properties of the amino acid affecting the coupling reaction itself. However, general SPPS side reactions should always be considered:

  • Racemization: Although phenylalanine derivatives are less prone to racemization than amino acids like histidine or cysteine, the use of more potent coupling reagents and longer reaction times can increase this risk.[1] The use of additives like HOBt or Oxyma Pure is recommended to suppress racemization.

  • Diketopiperazine (DKP) Formation: This side reaction can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin.[4] It is particularly prevalent with C-terminal esters and when Proline or Glycine are in the first two positions. Using sterically hindered resins like 2-chlorotrityl chloride resin can help to minimize DKP formation.

  • Aspartimide Formation: If your peptide sequence contains aspartic acid, the repetitive piperidine treatments for Fmoc deprotection can lead to the formation of a succinimide ring, which can result in side products. Using a stronger base like DBU for deprotection can catalyze this side reaction.[5]

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Hindered Phenylalanine Analogs

The following table summarizes the general performance of various coupling reagents for sterically hindered and electron-deficient amino acids, which can be used as a guideline for selecting a reagent for this compound.[1][2]

Coupling ReagentReagent TypeRelative ReactivityTypical Coupling TimePotential for RacemizationNotes
HATU Uronium/AminiumVery High15-45 minutesVery LowHighly effective for hindered amino acids; higher cost.[1][2]
HCTU Uronium/AminiumVery High15-45 minutesVery LowSimilar reactivity to HATU, often more cost-effective.[2]
HBTU Uronium/AminiumHigh20-60 minutesLowGood performance for routine couplings, less effective than HATU for highly hindered residues.[1][2]
PyBOP Phosphonium SaltHigh30-120 minutesLowGood for hindered couplings, but byproducts can be difficult to remove.
DIC/OxymaPure Carbodiimide/AdditiveModerate60-180 minutesLowCost-effective; may require longer reaction times or double coupling for difficult residues.
DIC/HOBt Carbodiimide/AdditiveModerate60-180 minutesLowA standard, cost-effective option, but may be less efficient for this specific amino acid.[1]
Table 2: Qualitative Comparison of Solvents for SPPS
SolventSwelling of Polystyrene ResinSolvating Power for Protected Amino AcidsNotes
DMF (N,N-Dimethylformamide)GoodGoodStandard SPPS solvent; may be insufficient for highly aggregated sequences or poorly soluble amino acids.[3]
NMP (N-Methyl-2-pyrrolidone)ExcellentExcellentMore polar than DMF, better at disrupting peptide aggregation and dissolving difficult amino acids.[3]
DCM (Dichloromethane)ExcellentModerateOften used for resin swelling and washing, but less effective as a coupling solvent.
DMSO (Dimethyl Sulfoxide)GoodExcellentCan be added as a co-solvent to disrupt aggregation and improve solubility, but can be difficult to remove.[6]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound

This protocol outlines a general procedure for a single coupling cycle. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in a suitable reaction vessel.

    • If starting a new coupling cycle, perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Confirm the presence of free primary amines with a positive Kaiser test.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF or NMP.

    • Add a tertiary amine base (e.g., DIPEA or 2,4,6-collidine, 6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-4 hours. For this specific amino acid, a longer initial coupling time (e.g., 2 hours) is recommended.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive after the initial coupling time, consider extending the reaction time or performing a double coupling (repeat steps 2 and 3 with fresh reagents).

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times).

Protocol 2: Cleavage and Deprotection

This protocol describes a general method for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.

  • Resin Preparation:

    • After the final coupling step, perform a final Fmoc deprotection and wash the resin thoroughly with DMF, followed by DCM, and then methanol to shrink the resin.

    • Dry the peptide-resin under vacuum for at least 4 hours.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for your peptide sequence. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For less sensitive peptides, a simpler mixture of TFA/TIS/water (95:2.5:2.5) may suffice.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate).

    • A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether and re-centrifuge. Repeat this step 2-3 times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyze by HPLC and mass spectrometry to confirm the identity and purity of the product.

Visualizations

Troubleshooting_Low_Coupling_Efficiency cluster_causes Potential Causes cluster_solutions Solutions start Low Coupling Efficiency (Positive Kaiser Test) cause1 Insufficient Reaction Time start->cause1 cause2 Low Reagent Reactivity start->cause2 cause3 Poor Solubility start->cause3 cause4 Peptide Aggregation start->cause4 solution1a Extend Coupling Time (e.g., 2-4 hours) cause1->solution1a solution2 Use Potent Activator (e.g., HATU, HCTU) cause2->solution2 solution3a Switch to NMP cause3->solution3a solution3b Use Co-solvent (e.g., DMSO) cause3->solution3b cause4->solution3a solution4 Use Chaotropic Agents (e.g., LiCl) cause4->solution4 solution1b Perform Double Coupling solution1a->solution1b If still positive

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

SPPS_Workflow resin Start: Resin Swelling (DMF or DCM) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 kaiser1 Kaiser Test (Check for free amine) wash1->kaiser1 activation Activate Fmoc-AA-OH (Coupling Reagent + Base) kaiser1->activation Positive coupling Coupling Reaction (1-4 hours) activation->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser2 Kaiser Test (Check for completion) wash2->kaiser2 next_cycle Proceed to Next Cycle kaiser2->next_cycle Negative double_couple Double Couple kaiser2->double_couple Positive double_couple->activation

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

References

Common side reactions with Fmoc-3,4-dichloro-L-phenylalanine and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-3,4-dichloro-L-phenylalanine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in SPPS?

A1: While this compound is a valuable building block for peptide synthesis, users may encounter several common side reactions inherent to Fmoc-based SPPS. These include:

  • Racemization: Loss of stereochemical integrity at the alpha-carbon, leading to the incorporation of the D-isomer. Phenylalanine derivatives are susceptible to this side reaction.[1]

  • Aggregation: Inter-chain hydrogen bonding of the growing peptide chains, which can hinder reagent access and lead to incomplete coupling and deprotection.[2][3]

  • Diketopiperazine Formation: Intramolecular cyclization of a dipeptide, resulting in chain termination. This is more common when proline or glycine are in the sequence.[4]

  • Incomplete Deprotection/Coupling: Difficulty in removing the Fmoc group or coupling the amino acid due to aggregation or steric hindrance.

  • Side Reactions During Cleavage: Modification of the peptide by reactive species generated during the final cleavage from the resin.

Q2: How can I detect racemization of the 3,4-dichloro-L-phenylalanine residue in my peptide?

A2: The presence of a byproduct with the same mass as your target peptide but a different retention time during HPLC analysis is a strong indicator of racemization.[4] To confirm and quantify the extent of racemization, the peptide can be hydrolyzed to its constituent amino acids, followed by analysis using a chiral analytical technique such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method separates the D- and L-enantiomers of 3,4-dichloro-phenylalanine on a chiral stationary phase.[5]

  • Chiral Gas Chromatography (GC): After derivatization to make them volatile, the amino acid enantiomers are separated on a chiral GC column.[5]

Q3: Can the dichloro-substituents on the phenyl ring cause any specific side reactions?

A3: While the dichloro-substituents primarily enhance the hydrophobicity and can influence the biological activity of the final peptide, they are generally stable under standard SPPS conditions. No common side reactions directly involving the chloro-groups during coupling or cleavage have been widely reported. However, the increased hydrophobicity may contribute to a higher propensity for aggregation.

Troubleshooting Guides

Issue 1: Suspected Racemization of this compound

Symptoms:

  • Appearance of a diastereomeric impurity with the same mass as the target peptide in HPLC/MS analysis.

  • Broad peaks in the HPLC chromatogram.

Root Causes & Solutions:

Root CauseRecommended Solution
Oxazolone Formation: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone intermediate after activation of the carboxylic acid.[1]Use Racemization-Suppressing Additives: Always use coupling reagents in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][5] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[5]
Excess Strong Base: Bases like diisopropylethylamine (DIPEA), especially in excess, can promote racemization.[1][5]Optimize Base Usage: Use a weaker, sterically hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM).[5] If DIPEA is necessary, use the minimum effective concentration.[5]
High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization.[4]Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, to minimize racemization.[1][4]
Prolonged Pre-activation: Allowing the amino acid to remain in an activated state for an extended period before addition to the resin can increase the risk of racemization.Minimize Pre-activation Time: Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.
Issue 2: Poor Yields Due to Aggregation

Symptoms:

  • Slow or incomplete Fmoc deprotection, indicated by a persistent blue color in the Kaiser test.

  • Failed or slow coupling reactions.

  • Low final peptide yield.

Root Causes & Solutions:

Root CauseRecommended Solution
Interchain Hydrogen Bonding: The growing peptide chains can fold back on themselves and interact with each other, preventing reagents from reaching the reaction sites.[2][3]Improve Solvation: Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction solvent.[2]
Sequence-Dependent Aggregation: Certain peptide sequences are inherently more prone to aggregation.Incorporate Chaotropic Salts: Add salts like CuLi, NaClO4, or KSCN to the reaction mixture to disrupt hydrogen bonding.[2]
Use Microwave Synthesis: Microwave irradiation can provide the energy to break up aggregates and accelerate coupling and deprotection reactions.[2]
Elevate Reaction Temperature: Coupling at a higher temperature can sometimes overcome aggregation-related issues.[2]

Experimental Protocols

Protocol for Minimizing Racemization During Coupling
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Coupling Mixture Preparation:

    • In a separate vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.

    • Cool the mixture to 0°C.

  • Activation and Coupling:

    • Add Diisopropylcarbodiimide (DIC) (3 eq.) to the cooled mixture.

    • Immediately add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at 0°C for 15 minutes, then allow it to slowly warm to room temperature and continue agitating for an additional 2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

Visualizations

RacemizationMechanism FmocAA Fmoc-Amino Acid ActivatedAA Activated Ester FmocAA->ActivatedAA + Coupling Reagent Oxazolone Planar Oxazolone (Racemization Prone) ActivatedAA->Oxazolone - H⁺ (Base) CoupledPeptide Coupled Peptide (L-isomer) ActivatedAA->CoupledPeptide + Peptide-Resin Oxazolone->ActivatedAA + H⁺ RacemizedPeptide Racemized Peptide (D-isomer) Oxazolone->RacemizedPeptide + Peptide-Resin PeptideResin Peptide-Resin (Free Amine)

Caption: Mechanism of racemization via oxazolone formation.

SPPS_Workflow Start Start: Loaded Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple next Fmoc-AA (e.g., Fmoc-3,4-diCl-L-Phe, Coupling Reagents, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative Cleavage Final Cleavage & Deprotection (TFA) KaiserTest->Cleavage After last AA & Negative Test Repeat->Deprotection Repeat->Cleavage After last AA End Purified Peptide Cleavage->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

TroubleshootingTree Problem Problem Detected (e.g., Low Yield, Impurity) CheckMass Check Mass Spec Data Problem->CheckMass MassCorrect Mass Correct? CheckMass->MassCorrect CheckPurity Check HPLC Purity MassCorrect->CheckPurity Yes WrongMass Incorrect Mass MassCorrect->WrongMass No ImpurityPresent Diastereomer Present? CheckPurity->ImpurityPresent Racemization Likely Racemization ImpurityPresent->Racemization Yes IncompleteReaction Likely Incomplete Coupling/Deprotection ImpurityPresent->IncompleteReaction No Aggregation Suspect Aggregation IncompleteReaction->Aggregation CheckSequence Verify Sequence & Protecting Groups WrongMass->CheckSequence

Caption: Troubleshooting decision tree for SPPS issues.

References

Optimizing cleavage cocktails for peptides with dichlorophenylalanine residues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing dichlorophenylalanine (Dcp) residues.

Frequently Asked Questions (FAQs)

Q1: What is dichlorophenylalanine (Dcp) and how does it differ from natural aromatic amino acids during cleavage?

A1: Dichlorophenylalanine (Dcp) is an unnatural amino acid where two hydrogen atoms on the phenyl ring of phenylalanine are replaced by chlorine atoms. This substitution has a significant impact on the electronic properties of the side chain. The two chlorine atoms are strongly electron-withdrawing, which deactivates the phenyl ring. This makes the Dcp side chain much less susceptible to electrophilic attack by carbocations generated during TFA cleavage compared to natural aromatic residues like Tryptophan (Trp) or Tyrosine (Tyr).

Q2: Are special cleavage cocktails required for peptides containing Dcp?

A2: Generally, no special or highly customized cleavage cocktail is required solely for the presence of Dcp. The primary role of scavengers in a cleavage cocktail is to trap reactive carbocations that can modify sensitive residues.[1] Since the Dcp side chain is relatively stable and non-nucleophilic, a standard cleavage cocktail like 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water is often sufficient, provided the rest of the peptide sequence does not contain other sensitive amino acids.[2]

Q3: What are scavengers and why are they still important for Dcp-containing peptides?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to quench highly reactive cationic species generated from protecting groups (e.g., t-butyl cations) and resin linkers during acidolysis.[3][4] While Dcp itself is unlikely to be modified by these species, other sensitive residues in your peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), are highly susceptible to alkylation or oxidation.[4] Therefore, the choice of scavenger cocktail should be dictated by the entire peptide sequence, not just the presence of Dcp.

Q4: Does the position of the chlorine atoms on the phenyl ring (e.g., 2,4-Dcp vs. 3,4-Dcp) affect the cleavage strategy?

A4: While the exact position of the chlorine atoms influences the electronic distribution and steric bulk of the side chain, the standard cleavage protocols are generally robust enough to be effective for different isomers of Dcp. In all cases, the phenyl ring is electron-deficient and thus deactivated towards common side reactions. No significant adjustments to the cleavage cocktail are typically needed based on the isomer alone.

Troubleshooting Guide

Problem 1: Incomplete cleavage of the peptide from the resin.

  • Potential Cause: Insufficient exposure to the acidic cleavage cocktail due to the peptide's sequence or aggregation on the resin. While Dcp is not known to directly cause cleavage issues, highly hydrophobic sequences can be problematic.

  • Troubleshooting & Prevention:

    • Extend Cleavage Time: Increase the cleavage reaction time from the standard 2-3 hours up to 4 hours.[5]

    • Increase Cocktail Volume: Ensure the resin is fully suspended and agitated in a sufficient volume of the cleavage cocktail (a minimum of 10 mL per gram of resin is recommended).[5]

    • Agitation: Ensure consistent and gentle agitation of the resin slurry throughout the cleavage process.

    • Test Cleavage: Perform a small-scale "micro-cleavage" on a few milligrams of resin to test for completeness before committing the entire batch.

Problem 2: The final peptide product shows unexpected side products (e.g., alkylation) despite containing Dcp.

  • Potential Cause: The side products are likely modifications of other sensitive residues in your peptide sequence (e.g., Trp, Met, Cys), not the Dcp residue. The standard scavenger cocktail may be insufficient for protecting these other residues.

  • Troubleshooting & Prevention:

    • Identify Sensitive Residues: Carefully review your peptide sequence for the presence of Trp, Met, Cys, Tyr, or Arg.

    • Select an Appropriate Cocktail: Choose a cleavage cocktail with scavengers tailored to the sensitive residues present. For example, use a cocktail containing 1,2-ethanedithiol (EDT) to protect against Trp and Cys modification.[5] Refer to the data tables below for guidance.

    • Use "Universal" Cocktails: For peptides with multiple sensitive residues, a comprehensive mixture like Reagent K is often effective.[5][6]

Problem 3: The peptide solution is discolored (yellow or brown) after cleavage.

  • Potential Cause: Oxidation of other susceptible residues, particularly Tryptophan. This can also occur with certain scavenger molecules themselves.

  • Troubleshooting & Prevention:

    • Work in an Inert Atmosphere: After cleavage, handle the peptide under an inert atmosphere like nitrogen or argon to minimize air oxidation.[7]

    • Use Thiol Scavengers: Incorporate scavengers like EDT or dithiothreitol (DTT) into your cleavage cocktail, as they can help reduce oxidation.[5]

    • Minimize Cleavage Time: Do not extend the cleavage time unnecessarily, as prolonged exposure to the acidic environment can increase side reactions.[7]

Data Presentation: Cleavage Cocktail Compositions

The following tables summarize common cleavage cocktails. The choice of cocktail should be based on the full peptide sequence.

Table 1: Standard Cleavage Cocktails

Reagent NameComposition (v/v/w)Recommended Use
Standard TFA/TIS 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues. Suitable for most Dcp-containing peptides that lack Trp, Met, or Cys.[2]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" option useful for peptides with Trp and Tyr. Does not prevent Met oxidation.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT"Universal" cocktail for peptides with multiple sensitive residues including Cys, Met, Trp, and Arg.[5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleOptimized for peptides containing Arg(Pbf/Pmc) and Trp.

Experimental Protocols

Protocol 1: Standard Cleavage and Precipitation

This protocol is suitable for a 0.1 mmol scale synthesis.

  • Resin Preparation: After final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) (3x) and dry it under a high vacuum for at least 1 hour.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare 10 mL of the appropriate cleavage cocktail (see Table 1) immediately before use.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin in a suitable reaction vessel. Agitate the mixture gently at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin using a fritted funnel and collect the filtrate into a clean conical tube. Wash the resin twice with a small volume (1-2 mL) of fresh TFA to ensure complete recovery.

  • Precipitation: Add the collected TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the peptide should form.

  • Pelleting and Washing: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet twice more by resuspending in cold diethyl ether, centrifuging, and decanting.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The peptide is now ready for purification by RP-HPLC.

Protocol 2: Small-Scale Test Cleavage ("Micro-cleavage")

This protocol is used to test cleavage conditions on a small amount of resin.

  • Resin Sampling: Place a small amount of dried peptide-resin (5-10 mg) into a microcentrifuge tube.

  • Cleavage: Add 200 µL of the desired cleavage cocktail to the tube. Vortex briefly and allow to stand at room temperature for 2 hours, with occasional vortexing.

  • Isolation: Centrifuge the tube to pellet the resin. Carefully transfer the supernatant (containing the cleaved peptide) to a new tube.

  • Ether Precipitation: Add 1.5 mL of cold diethyl ether to the supernatant to precipitate the peptide.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water) for analysis by LC-MS to check for successful cleavage and the presence of side products.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation & Purification a Dry Peptide-Resin c Combine Resin and Cocktail a->c b Prepare Fresh Cleavage Cocktail b->c d Agitate for 2-3 Hours c->d e Filter Resin d->e f Precipitate in Cold Ether e->f g Wash and Dry Peptide f->g h Purify via RP-HPLC g->h

Caption: Workflow for peptide cleavage, precipitation, and purification.

Logic for Cleavage Cocktail Selection

G start Peptide Sequence Contains Dcp check_sensitive Any other sensitive residues present? (Trp, Met, Cys, Arg) start->check_sensitive cocktail_simple Use Standard Cocktail: TFA/TIS/Water (95:2.5:2.5) check_sensitive->cocktail_simple No check_multiple Multiple sensitive residues present? check_sensitive->check_multiple Yes cocktail_complex Use Reagent K: TFA/Phenol/Water/ Thioanisole/EDT check_multiple->cocktail_complex Yes cocktail_intermediate Use targeted scavengers (e.g., Reagent R for Arg/Trp) check_multiple->cocktail_intermediate No

Caption: Decision tree for selecting an appropriate cleavage cocktail.

Role of Scavengers in Cleavage

G cluster_process TFA Cleavage Process cluster_products Initial Products cluster_scavenging Scavenger Action cluster_outcome Potential Outcomes TFA TFA Acidolysis Peptide Desired Peptide TFA->Peptide Carbocations Reactive Carbocations (e.g., t-butyl+) TFA->Carbocations PurePeptide Pure, Unmodified Peptide Peptide->PurePeptide Scavengers Scavengers (TIS, EDT, etc.) Carbocations->Scavengers (With Scavengers) SideProducts Side Products (Alkylated Trp, Met-Oxide) Carbocations->SideProducts (No Scavengers) Trapped Neutralized Byproducts Scavengers->Trapped

Caption: Scavengers trap reactive carbocations to prevent side reactions.

References

Solubility issues of Fmoc-3,4-dichloro-L-phenylalanine in DMF and other solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Fmoc-3,4-dichloro-L-phenylalanine in Dimethylformamide (DMF) and other common solvents used in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving well in DMF. What are the common causes?

Several factors can contribute to poor solubility of this compound in DMF. The dichlorinated phenyl ring increases the hydrophobicity and can lead to aggregation. Common causes include solvent quality, temperature, and the concentration of the solution.

Q2: What is the expected solubility of this compound in common laboratory solvents?

While precise quantitative data is not extensively published, a qualitative assessment of solubility in common solvents is provided in the table below. This information is based on the chemical properties of the compound and general observations for similar halogenated amino acids.

Q3: Can I heat the mixture to improve solubility?

Gentle heating can be an effective method to improve solubility. However, it is crucial to control the temperature carefully, as excessive heat can lead to the degradation of the Fmoc-protecting group or other side reactions. It is recommended to not exceed 40°C.

Q4: Are there alternative solvents or co-solvents that can be used?

Yes, if solubility in DMF remains an issue, using a stronger polar aprotic solvent or a co-solvent can be beneficial. N-Methyl-2-pyrrolidone (NMP) is an excellent alternative with higher solvating power. Adding a small percentage of Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO) to the DMF can also disrupt aggregation and improve solubility.

Q5: How can I prevent the product from precipitating out of solution?

To prevent precipitation, it is advisable to prepare solutions of this compound fresh before use. If the solution must be stored, ensure it is in a tightly sealed container to prevent moisture absorption, which can decrease solubility. Using a co-solvent as mentioned above can also help maintain a stable solution.

Troubleshooting Guide

Issue: Slow or Incomplete Dissolution in DMF

This troubleshooting workflow provides a step-by-step guide to address common solubility challenges with this compound.

A Start: this compound does not dissolve in DMF B 1. Verify DMF Quality - Use anhydrous, high-purity DMF - Check for degradation (amine smell) A->B Initial Check C 2. Apply Mechanical Agitation - Vortex solution vigorously - Use a magnetic stirrer B->C If quality is good I Issue Persists: Consult further B->I If quality is poor D 3. Introduce Sonication - Sonicate in a water bath - Monitor for 5-15 minute intervals C->D If still insoluble H Success: Solution is clear C->H If dissolved E 4. Apply Gentle Heat - Warm solution to 30-40°C - Monitor closely to avoid degradation D->E If still insoluble D->H If dissolved F 5. Use a Co-Solvent - Add 10-25% NMP or DCM to DMF - Prepare a fresh solution E->F If still insoluble E->H If dissolved G 6. Switch to Alternative Solvent - Use 100% NMP for primary dissolution F->G If co-solvent fails F->H If dissolved G->H If dissolved G->I

Caption: Troubleshooting workflow for dissolving this compound.

Data and Protocols

Qualitative Solubility Data

The following table summarizes the observed solubility of this compound in various organic solvents commonly used in peptide synthesis.

SolventAbbreviationSolubilityNotes
N,N-DimethylformamideDMFSolubleMay require sonication or gentle heat
N-Methyl-2-pyrrolidoneNMPSolubleGood alternative to DMF
DichloromethaneDCMSolubleOften used as a co-solvent
Dimethyl sulfoxideDMSOSolubleCan be used as a co-solvent
AcetonitrileACNSparingly SolubleNot ideal for primary dissolution
TetrahydrofuranTHFSparingly SolubleNot recommended for stock solutions
Water-Insoluble
Experimental Protocol: Preparation of a Stock Solution

This protocol details a standard procedure for dissolving this compound for use in solid-phase peptide synthesis (SPPS).

cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_troubleshoot Troubleshooting cluster_final Finalization P1 1. Weigh this compound P2 2. Add anhydrous DMF to the vial P1->P2 P3 3. Vortex for 2 minutes P2->P3 D1 4. Sonicate for 10 minutes P3->D1 D2 5. Visually inspect for clarity D1->D2 T1 If not clear, warm to 35°C for 5 min D2->T1 Particulates Remain F1 6. Solution is ready for use in SPPS D2->F1 Clear Solution T1->D2

Preventing racemization of Fmoc-3,4-dichloro-L-phenylalanine during coupling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the coupling of Fmoc-3,4-dichloro-L-phenylalanine, with a primary focus on preventing racemization. The presence of two electron-withdrawing chlorine atoms on the phenyl ring can increase the acidity of the alpha-proton, making this amino acid derivative more susceptible to epimerization during activation and coupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization during coupling?

A1: The racemization of Fmoc-amino acids during coupling primarily occurs through the formation of a transient oxazolone intermediate from the activated amino acid. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of this compound increases the acidity of the α-proton. This facilitates its abstraction by a base, leading to the formation of the oxazolone, which can then tautomerize, resulting in a loss of stereochemical integrity.

Q2: Which factors have the most significant impact on racemization during the coupling of this compound?

A2: Several factors critically influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization if used without additives.[1] Uronium/aminium-based reagents (e.g., HBTU, HATU) can also contribute to racemization, especially in the presence of a strong tertiary base.[1]

  • Additives: Racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial.[2] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1]

  • Base: The type, strength, and concentration of the tertiary base used during coupling have a significant impact. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can accelerate proton abstraction and increase the rate of racemization.[1][3]

  • Activation Time: Prolonged pre-activation of the Fmoc-amino acid before its addition to the resin increases the opportunity for oxazolone formation and subsequent racemization.[1][2]

  • Temperature: Elevated coupling temperatures can accelerate the rate of racemization.[1]

Q3: What are the recommended coupling reagents and additives to minimize racemization of this compound?

A3: To suppress racemization, the use of coupling reagents in conjunction with additives is highly recommended.[1]

  • Carbodiimides with Additives: Diisopropylcarbodiimide (DIC) combined with OxymaPure® or HOAt is a cost-effective and efficient system for minimizing racemization.[4]

  • Uronium/Aminium Salts: HATU and HCTU, which are based on HOAt, generally exhibit lower racemization potential compared to HBTU (based on HOBt).[5] COMU, which incorporates OxymaPure®, is a safer and effective alternative.[3]

  • Phosphonium Salts: PyBOP is a highly efficient coupling reagent with a low propensity for racemization.[5]

Q4: Which bases are preferred for coupling this compound?

A4: The choice of base is critical for minimizing racemization. Weaker and more sterically hindered bases are preferable.[1][3]

  • Recommended: 2,4,6-Collidine (TMP) and N-Methylmorpholine (NMM) are effective in minimizing racemization due to their steric hindrance and lower basicity compared to DIPEA.[1][3]

  • Use with Caution: Diisopropylethylamine (DIPEA), while a common and efficient base, is strong and can promote racemization. If used, it should be at the lowest effective concentration.[1]

Q5: How can I detect and quantify racemization of this compound in my peptide?

A5: The most common and accurate method for determining the enantiomeric purity of your peptide is through chiral High-Performance Liquid Chromatography (HPLC) after total hydrolysis of the peptide.[6][7] This involves:

  • Peptide Hydrolysis: The peptide is hydrolyzed to its constituent amino acids.

  • Derivatization (Optional but Recommended): The amino acids can be derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard C18 column.

  • Chiral HPLC Analysis: Alternatively, the underivatized amino acids can be separated on a chiral stationary phase (CSP) column.[6] Polysaccharide-based and Cinchona alkaloid-based CSPs are often successful for resolving Fmoc-amino acids.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-isomer detected in the final peptide. Use of a strong, non-hindered base (e.g., DIPEA).Switch to a weaker, sterically hindered base like 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM).[1][3]
Prolonged pre-activation time.Minimize the pre-activation time of the this compound solution before adding it to the resin.[2]
Use of carbodiimide coupling reagent without an additive.Always use an additive like OxymaPure® or HOAt with DIC or other carbodiimides.[2]
Elevated coupling temperature.Perform the coupling reaction at room temperature unless a higher temperature is necessary for a difficult coupling, and if so, carefully monitor for racemization.[1]
Inefficient coupling reagent.Switch to a more robust coupling reagent known for low racemization, such as HATU, HCTU, COMU, or PyBOP.[5]
Incomplete coupling reaction (positive Kaiser test). Steric hindrance from the 3,4-dichloro-phenylalanine residue.Increase the coupling time or perform a double coupling with fresh reagents.[2]
Suboptimal coupling reagent.Use a more powerful coupling reagent like HATU or COMU.[2]
Peptide aggregation on the resin.Switch the solvent from DMF to N-methylpyrrolidone (NMP) or a mixture of solvents.[8]
Formation of unknown impurities. Side reactions during coupling.Ensure high purity of the this compound starting material. Optimize coupling conditions as described above to minimize side reactions.

Quantitative Data Summary

The following table summarizes the relative performance of various coupling systems in minimizing racemization, based on data for phenylalanine and its derivatives. Specific data for this compound is limited, but these trends are expected to be applicable.

Coupling System Reagent Type Typical Racemization Level Key Advantages Potential Disadvantages
DIC / OxymaPure® Carbodiimide / AdditiveVery LowCost-effective, readily available.Slower reaction times compared to onium salts.
DIC / HOAt Carbodiimide / AdditiveVery LowHighly effective at suppressing racemization.HOAt can be explosive.
HATU / Collidine Aminium Salt / BaseVery LowHigh reactivity, fast coupling times.[5]Higher cost, potential for guanidinylation side reaction.[5]
HCTU / Collidine Aminium Salt / BaseVery LowSimilar to HATU in performance.[5]Higher cost.
PyBOP / NMM Phosphonium Salt / BaseLowEfficient, avoids guanidinylation.[5]Byproducts can be difficult to remove.
COMU / NMM Aminium Salt / BaseVery LowHigh efficiency, safer (Oxyma-based).[3]Can be less stable in solution.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).

  • Resin Swelling and Deprotection:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).[9]

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (4 equivalents) to the amino acid/Oxyma solution.

    • Add DIC (3 equivalents) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period. [1]

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Washing and Monitoring:

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Chiral HPLC Analysis of Peptide Hydrolysate

This protocol outlines the procedure for determining the enantiomeric purity of a synthetic peptide containing 3,4-dichloro-phenylalanine.

  • Peptide Hydrolysis:

    • Place the dried peptide (approximately 1 mg) in a hydrolysis tube.

    • Add 6 M HCl (or 6 M DCl in D₂O to correct for hydrolysis-induced racemization) and seal the tube under vacuum.

    • Heat at 110°C for 24 hours.

    • Cool, open the tube, and evaporate the acid under vacuum.

  • Sample Preparation for Chiral HPLC:

    • Dissolve the amino acid hydrolysate in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chiral HPLC Conditions (Example):

    • Column: A polysaccharide-based chiral stationary phase column (e.g., Lux Cellulose-1 or similar).[6]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with an acidic additive (e.g., 0.1% trifluoroacetic acid). The exact ratio should be optimized for baseline separation.[10]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 260 nm (adjust based on the absorbance of the dichloro-phenylalanine).

    • Injection Volume: 5-10 µL.

    • Temperature: Ambient.

  • Data Analysis:

    • Integrate the peak areas for the L- and D-enantiomers of 3,4-dichloro-phenylalanine.

    • Calculate the enantiomeric excess (% ee) or the percentage of the D-isomer.

Visualizations

Racemization_Mechanism Fmoc_AA Fmoc-3,4-Cl2-L-Phe-OH Activated_Ester Activated Ester (e.g., OAt-ester) Fmoc_AA->Activated_Ester Coupling Reagent + Additive Oxazolone Oxazolone Intermediate (Racemic) Activated_Ester->Oxazolone Base (e.g., DIPEA) -H+ Coupled_Peptide_L Coupled Peptide (L-isomer) Activated_Ester->Coupled_Peptide_L Peptide-Resin (Desired Path) Oxazolone->Activated_Ester +H+ Coupled_Peptide_D Coupled Peptide (D-isomer - Racemization) Oxazolone->Coupled_Peptide_D Peptide-Resin (Racemization Path)

Caption: Mechanism of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Base What base was used? Start->Check_Base Check_Activation Was pre-activation prolonged? Check_Base->Check_Activation Collidine/NMM Sol_Base Switch to Collidine or NMM Check_Base->Sol_Base DIPEA Check_Additive Was an additive used with carbodiimide? Check_Activation->Check_Additive No Sol_Activation Minimize pre-activation time Check_Activation->Sol_Activation Yes Check_Reagent Review coupling reagent choice Check_Additive->Check_Reagent Yes Sol_Additive Use DIC with OxymaPure® or HOAt Check_Additive->Sol_Additive No Sol_Reagent Use HATU, COMU, or PyBOP Check_Reagent->Sol_Reagent

Caption: Troubleshooting workflow for high racemization.

Chiral_HPLC_Workflow Start Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl or DCl) Start->Hydrolysis Dissolve Dissolve in Mobile Phase Hydrolysis->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject onto Chiral HPLC Filter->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Analyze Quantify Peak Areas (% D-isomer) Detect->Analyze

Caption: Workflow for chiral HPLC analysis.

References

Choosing the right coupling reagent for Fmoc-3,4-dichloro-L-phenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the coupling of the sterically hindered amino acid, Fmoc-3,4-dichloro-L-phenylalanine, in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

The presence of two chlorine atoms on the phenyl ring of this compound creates significant steric hindrance. This bulkiness can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain, leading to slower reaction rates and incomplete coupling. This can result in deletion sequences and lower purity of the final peptide product.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended.[1] Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents such as DCC or DIC alone.[1][2]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the superior choice for difficult couplings, HATU forms a highly reactive OAt-ester intermediate, leading to faster and more efficient reactions with a reduced risk of racemization.[3][4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with coupling efficiency comparable or superior to HATU.[2] It has an improved safety profile as it is not based on the potentially explosive HOBt or HOAt.[2][5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent, though it may require longer reaction times or double coupling to achieve the same efficiency as HATU for hindered residues.[3]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also very effective for challenging couplings and is known for minimizing racemization.[2][6]

  • DIC/Oxyma (N,N'-Diisopropylcarbodiimide with Ethyl 2-cyano-2-(hydroxyimino)acetate): A cost-effective option that can achieve excellent results.[7] OxymaPure® is a superior additive to HOBt, enhancing reaction rates and suppressing racemization with a better safety profile.[5][7]

Q3: What is epimerization and how can it be minimized during the coupling of this compound?

Epimerization is the change in the stereochemistry at the alpha-carbon of the amino acid during activation and coupling, leading to the incorporation of the D-isomer instead of the desired L-isomer. This can be a significant issue with sterically hindered residues.

To minimize epimerization:

  • Choose the right coupling reagent: Reagents like HATU and COMU, which are based on HOAt and Oxyma respectively, are known for lower racemization levels.[2][4] Phosphonium salts like PyBOP are also a good choice.[8]

  • Use appropriate additives: Additives like HOAt and OxymaPure® are effective at suppressing racemization.[1]

  • Control the base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger base like DIPEA, and use the minimum necessary amount.[8]

  • Avoid prolonged pre-activation: Long pre-activation times can increase the risk of epimerization.[9] An in-situ activation protocol, where the coupling reagent is added to the mixture of the amino acid and resin, can sometimes yield better results.[10]

Troubleshooting Guide

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines on the resin.[11]

Possible Cause Suggested Solution
Insufficiently Reactive Coupling Reagent Switch to a more potent uronium/aminium or phosphonium salt reagent like HATU or COMU.[2][8]
Steric Hindrance 1. Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.[11][12] 2. Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight.[3][12] 3. Increase Temperature: Gentle heating or the use of microwave-assisted synthesis can help overcome the activation energy barrier.[8]
Peptide Aggregation on Resin 1. Change Solvent: Use NMP or a mixture of DMF/DCM, which can disrupt aggregation.[8] 2. Incorporate Chaotropic Salts: Adding LiCl to the coupling solution can be beneficial.[11]
Incomplete Fmoc Deprotection Ensure complete removal of the Fmoc group by extending the piperidine treatment time or performing a second treatment. Confirm deprotection with a positive Kaiser test before coupling.[8][11]

Issue 2: Significant Side Product Formation (e.g., Epimerization)

The presence of a major peak with the same mass as the desired peptide in the HPLC analysis may indicate epimerization.

Possible Cause Suggested Solution
Over-activation of the Carboxylic Acid Reduce the pre-activation time before adding the activated amino acid to the resin.[8]
Strong Base Use a weaker base such as N-methylmorpholine (NMM) or collidine in place of DIPEA.[8]
Inappropriate Coupling Reagent/Additive Use a coupling reagent known for low racemization like HATU or COMU.[2] Ensure the use of an additive like HOAt or OxymaPure®, which are superior to HOBt in suppressing racemization.[8]
Prolonged Reaction at Elevated Temperature If using heat, optimize for the shortest time necessary to achieve a complete coupling to minimize epimerization.[8]

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityRisk of RacemizationKey Advantages & Disadvantages
HATU Aminium SaltVery HighLowAdvantages: High efficiency, fast reaction times, especially for difficult sequences.[3][4] Disadvantages: Higher cost, potential for guanidinylation side reaction if used in excess.[2][13]
COMU Uronium SaltVery HighVery LowAdvantages: Excellent efficiency, improved safety profile (non-explosive), highly soluble.[2][5] Disadvantages: Higher cost.[2]
HBTU Aminium SaltHighModerateAdvantages: Widely used, effective for many couplings.[2] Disadvantages: Less reactive than HATU, may require longer reaction times or double coupling for hindered residues.[3]
PyBOP Phosphonium SaltHighLowAdvantages: Effective for minimizing racemization, no guanidinylation side reaction.[2][6] Disadvantages: Byproducts can be difficult to remove.
DIC/Oxyma Carbodiimide + AdditiveModerate to HighLowAdvantages: Cost-effective, soluble urea byproduct.[7] Disadvantages: Can have slower reaction kinetics compared to onium salts.[14]

Experimental Protocols

Protocol: HATU-mediated Coupling of this compound

This protocol provides a general guideline for the manual solid-phase synthesis coupling of this compound.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.[11]
  • Drain the DMF.
  • Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.[11]
  • Drain the solution.
  • Add fresh 20% piperidine in DMF and agitate for an additional 10-15 minutes.[11]
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]
  • Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (blue beads).

2. Activation of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a suitable base like collidine or DIPEA (6 equivalents) in DMF.[11]
  • Allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.

3. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture at room temperature. For a sterically hindered amino acid like this, a longer reaction time of 2-4 hours is recommended.[11]

4. Monitoring and Washing:

  • Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates a complete coupling.[11]
  • If the Kaiser test is still positive after the initial coupling time, a second coupling (double coupling) with fresh reagents is recommended.[11]
  • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[15]

Visualizations

Coupling_Reagent_Selection Start Start: Couple this compound Hindrance Is the amino acid sterically hindered? Start->Hindrance Standard_Reagents Consider standard reagents (e.g., DIC/HOBt) Hindrance->Standard_Reagents No High_Activity_Reagents Select high-activity reagent (HATU, COMU, PyBOP) Hindrance->High_Activity_Reagents Yes End Proceed to Coupling Standard_Reagents->End Cost_Concern Is cost a major concern? High_Activity_Reagents->Cost_Concern DIC_Oxyma Use DIC/Oxyma Cost_Concern->DIC_Oxyma Yes HATU_COMU Use HATU or COMU for highest efficiency Cost_Concern->HATU_COMU No Racemization_Risk Is racemization a critical concern? DIC_Oxyma->Racemization_Risk HATU_COMU->Racemization_Risk Optimize_Base Optimize base (e.g., use collidine) and minimize pre-activation time Racemization_Risk->Optimize_Base Yes Racemization_Risk->End No Optimize_Base->End

Caption: Decision workflow for selecting a coupling reagent.

Troubleshooting_Workflow Start Coupling Reaction Complete Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Negative_Result Negative (Yellow Beads) Coupling Successful Kaiser_Test->Negative_Result Negative Positive_Result Positive (Blue Beads) Incomplete Coupling Kaiser_Test->Positive_Result Positive Next_Step Proceed to Next Deprotection Step Negative_Result->Next_Step Troubleshoot Troubleshoot Incomplete Coupling Positive_Result->Troubleshoot Double_Couple Perform Double Coupling Troubleshoot->Double_Couple Increase_Time_Temp Increase Reaction Time/Temperature Troubleshoot->Increase_Time_Temp Change_Reagent Change to Stronger Reagent (e.g., HATU) Troubleshoot->Change_Reagent Double_Couple->Kaiser_Test Increase_Time_Temp->Kaiser_Test Change_Reagent->Kaiser_Test

Caption: Troubleshooting workflow for incomplete coupling.

References

Technical Support Center: HPLC Purification of Peptides Containing 3,4-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for the HPLC purification of synthetic peptides incorporating the unnatural amino acid, 3,4-dichlorophenylalanine (Phe(3,4-Cl₂)). The increased hydrophobicity and unique electronic properties of this residue present specific challenges during purification, which this guide aims to address through detailed troubleshooting, frequently asked questions, and optimized protocols.

I. Troubleshooting Guides

This section offers systematic approaches to resolving common issues encountered during the purification of peptides containing 3,4-dichlorophenylalanine.

Issue 1: Poor Peptide Solubility

Peptides incorporating Phe(3,4-Cl₂) often exhibit limited solubility in standard aqueous mobile phases due to the significant hydrophobicity imparted by the dichlorinated aromatic ring.

  • Symptoms:

    • Difficulty dissolving the crude lyophilized peptide.

    • Precipitation of the peptide upon injection or during the HPLC run.

    • Low peptide recovery from the column.

  • Troubleshooting Steps:

StepActionRationale
1. Initial Dissolution in Organic Solvent Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the initial mobile phase.These solvents are effective in solubilizing highly hydrophobic peptides, ensuring the sample is in solution before injection.[1]
2. Use of Chaotropic Agents Incorporate chaotropic agents such as guanidinium hydrochloride (GuHCl) or urea (e.g., 1-6 M) in the sample solvent.These agents disrupt intermolecular hydrogen bonds and hydrophobic aggregation, improving the solubility of aggregation-prone peptides.[1]
3. pH Adjustment Modify the pH of the sample solvent. For peptides with a net positive charge, a slightly acidic pH can enhance solubility, while a slightly basic pH may be beneficial for acidic peptides.[1]Altering the ionization state of acidic or basic residues in the peptide can increase its overall polarity and improve solubility in aqueous solutions.
4. Test Alternative Co-solvents Experiment with different organic co-solvents in your mobile phase, such as isopropanol or n-propanol, as alternatives or additives to acetonitrile.For some highly hydrophobic peptides, these less polar organic solvents can be more effective at elution than acetonitrile.[1]

Issue 2: Poor Chromatographic Resolution and Peak Shape

The strong retention of Phe(3,4-Cl₂)-containing peptides on reversed-phase media can lead to broad peaks, tailing, and co-elution with closely related impurities.

  • Symptoms:

    • Broad, asymmetric peaks.

    • Peak tailing.

    • Incomplete separation of the target peptide from impurities.

  • Troubleshooting Steps:

StepActionRationale
1. Optimize the Gradient Employ a shallower gradient (e.g., a smaller change in %B per minute) around the expected elution time of the peptide.A shallower gradient increases the separation window for closely eluting species, improving resolution.
2. Change the Stationary Phase If using a C18 column, consider a less retentive stationary phase, such as a C8, C4, or a phenyl-hexyl column.[1]Shorter alkyl chains or different aromatic interactions can reduce the strong hydrophobic retention, leading to sharper peaks and better separation.[1]
3. Increase Column Temperature Increase the column temperature (e.g., to 40-60 °C).Elevating the temperature can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics.[1]
4. Modify the Mobile Phase Additive Consider using a different ion-pairing agent. While trifluoroacetic acid (TFA) is common, formic acid (FA) may sometimes improve peak shape, especially if tailing is an issue.The choice of ion-pairing agent can influence peptide-stationary phase interactions and affect peak symmetry.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides containing 3,4-dichlorophenylalanine?

The main challenge is the substantially increased hydrophobicity due to the dichlorinated phenyl ring.[1] This leads to strong retention on reversed-phase columns, a higher tendency for aggregation, and poor solubility in aqueous solutions, all of which can complicate purification and result in low yields.[1]

Q2: How does the incorporation of 3,4-dichlorophenylalanine affect the peptide's retention time in RP-HPLC?

The incorporation of 3,4-dichlorophenylalanine significantly increases the retention time of a peptide in reversed-phase HPLC compared to its non-halogenated counterpart. The two chlorine atoms on the phenyl ring make the amino acid much more non-polar, leading to stronger interactions with the hydrophobic stationary phase (e.g., C18).

Q3: Which HPLC column is recommended for purifying peptides with 3,4-dichlorophenylalanine?

While a C18 column is a standard starting point for peptide purification, for highly hydrophobic peptides containing Phe(3,4-Cl₂), a less retentive stationary phase is often more suitable.[1] Consider using a C8, C4, or a phenyl-based column to mitigate the strong hydrophobic interactions and achieve better peak shape and resolution.[1]

Q4: How can I improve the recovery of my highly hydrophobic peptide from the HPLC column?

To enhance recovery, first ensure the peptide is fully dissolved before injection, using organic solvents like DMSO or DMF if necessary.[1] Employing a stronger organic solvent in the mobile phase, such as isopropanol or n-propanol, can facilitate the elution of the tightly bound peptide.[1] Additionally, running a "wash" step with a high percentage of organic solvent after your gradient can help recover any peptide that remains on the column.

Q5: What are the ideal starting conditions for developing a purification method for a Phe(3,4-Cl₂)-containing peptide?

A good starting point is a broad scouting gradient on a C18 or C8 analytical column. Based on the retention time from the scouting run, a shallower, more focused gradient can be developed for the preparative purification. Due to the high hydrophobicity, you may need to start your gradient at a higher initial percentage of organic solvent than for typical peptides.

III. Data Presentation

Table 1: Estimated Impact of Phenylalanine Modifications on Peptide Hydrophobicity and RP-HPLC Retention

Amino AcidModificationExpected Impact on HydrophobicityPredicted Effect on RP-HPLC Retention Time
Phenylalanine (Phe)None (Natural)BaselineBaseline
4-ChlorophenylalanineSingle Chlorine AtomSignificant IncreaseSubstantial Increase
3,4-Dichlorophenylalanine Two Chlorine Atoms Very High Increase Very Substantial Increase
4-BromophenylalanineSingle Bromine AtomSignificant IncreaseSubstantial Increase

This table provides a qualitative comparison based on the general principles of hydrophobicity. Actual retention times will vary depending on the peptide sequence and chromatographic conditions.

IV. Experimental Protocols

General Protocol for RP-HPLC Purification of a Peptide Containing 3,4-Dichlorophenylalanine

This protocol outlines a general procedure for the purification of a crude synthetic peptide containing Phe(3,4-Cl₂).

1. Materials:

  • Crude lyophilized peptide containing 3,4-dichlorophenylalanine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (if needed for solubility)

  • C8 or C18 preparative HPLC column

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Filter and degas both mobile phases before use.

3. Sample Preparation:

  • Attempt to dissolve the crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL.

  • If solubility is poor, dissolve the peptide in a minimal volume of DMSO or DMF first, then dilute with Mobile Phase A. Ensure the final concentration of DMSO or DMF is low enough (typically <10%) to not interfere with binding to the column.

  • Centrifuge the sample to remove any particulates before injection.

4. Chromatographic Conditions (Starting Point):

  • Column: C8 or C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Flow Rate: 10-20 mL/min (adjust based on column dimensions)

  • Column Temperature: 30-40 °C

  • Detection: 220 nm and 280 nm

  • Gradient:

    • Scouting Run (Analytical Column): 5-95% B over 40 minutes.

    • Preparative Run (Optimized): Based on the scouting run, apply a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 50% B in the scouting run, a preparative gradient of 40-60% B over 30-40 minutes may be appropriate.

5. Fraction Collection and Analysis:

  • Collect fractions across the main peak(s).

  • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

6. Lyophilization:

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the final purified peptide.

V. Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product A Crude Peptide B Dissolve in Minimal DMSO/DMF A->B If solubility is low C Dilute with Mobile Phase A A->C B->C F Inject Sample onto Preparative Column C->F D Prepare Mobile Phase A (0.1% TFA in Water) G Run Optimized Gradient D->G E Prepare Mobile Phase B (0.1% TFA in ACN) E->G F->G H Monitor at 220/280 nm G->H I Collect Fractions H->I J Analyze Fractions (Analytical HPLC & MS) I->J K Pool Pure Fractions J->K Purity >95% L Lyophilize K->L M Purified Peptide L->M troubleshooting_workflow Start HPLC Purification Issue Q1 Poor Peak Shape or Resolution? Start->Q1 Q2 Low Yield or Poor Solubility? Start->Q2 Q1->Q2 No A1 Use Shallower Gradient Q1->A1 Yes B1 Dissolve in DMSO/DMF first Q2->B1 Yes A2 Switch to Less Retentive Column (C8, C4, Phenyl) A1->A2 A3 Increase Column Temperature (40-60 °C) A2->A3 A4 Change Ion-Pairing Agent (e.g., FA) A3->A4 End_Peak Improved Resolution A4->End_Peak B2 Use Chaotropic Agents (GuHCl, Urea) B1->B2 B3 Adjust pH of Sample Solvent B2->B3 B4 Try Alternative Organic Modifier (Isopropanol) B3->B4 End_Yield Improved Solubility & Yield B4->End_Yield

References

Impact of dichloro substitution on peptide aggregation during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation during synthesis. The content is structured to directly address specific issues and provide actionable solutions based on established methodologies.

Introduction to Peptide Aggregation during Synthesis

During solid-phase peptide synthesis (SPPS), the growing peptide chain can self-associate on the resin, leading to the formation of secondary structures like β-sheets.[1] This aggregation is a primary cause of incomplete or failed syntheses, particularly for sequences that are long (over 20 amino acids) or contain a high proportion of hydrophobic residues.[1][2] Aggregation can hinder reagent access to the reactive sites, resulting in slow or incomplete coupling and deprotection steps.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common signs of on-resin peptide aggregation?

A1: Several indicators during SPPS can suggest that your peptide is aggregating:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after a coupling step indicates the presence of unreacted free amines.[1] Similarly, the removal of the N-terminal protecting group (e.g., Fmoc) may be sluggish, which can be observed by a broadening of the deprotection peak in real-time monitoring.[5]

  • Physical Clumping: The resin may become sticky and clump together, impeding proper mixing.[1]

  • Low Yield of Final Product: A significant and unexpected decrease in the yield of the cleaved peptide is a strong indicator of aggregation-related problems during the synthesis.[1]

Q2: Which types of peptide sequences are most prone to aggregation?

A2: "Difficult sequences" are particularly susceptible to aggregation. These typically include:

  • Peptides with a high content of hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[1]

  • Sequences containing consecutive β-branched amino acids.[1]

  • Peptides capable of forming stable secondary structures through intra-chain hydrogen bonding.[4]

While precise prediction is challenging, computational tools and aggregation parameters derived from experimental data can help identify potentially difficult sequences.[5]

Q3: What is the impact of dichloro substitution on peptide aggregation during synthesis?

A3: Currently, the use of dichloro-substituted amino acids, such as dichlorophenylalanine, is not a widely documented or standard strategy for the prevention of peptide aggregation during solid-phase peptide synthesis. The primary approaches to mitigate aggregation focus on disrupting the inter-chain hydrogen bonds that lead to the formation of secondary structures.

However, the broader field of halogenation (including chlorination) is being explored as a tool to control and influence peptide self-assembly.[6] The introduction of halogen atoms can modulate the physicochemical properties of a peptide, such as its hydrophobicity, and can introduce new non-covalent interactions like halogen bonds.[7][8] These interactions can be used to stabilize specific peptide conformations, which in some contexts may be used to direct or even promote aggregation for applications in biomaterials or to study amyloidogenic peptides.[6] For the purpose of preventing unwanted aggregation during synthesis, established methods are recommended.

Q4: What are the most effective, established methods to prevent peptide aggregation during synthesis?

A4: The most effective strategies involve modifying the synthesis conditions or the peptide backbone itself to disrupt the formation of aggregates. These include:

  • Utilizing Backbone-Protecting Groups: Incorporating groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide backbone physically prevents the hydrogen bonding that leads to aggregation.[3][5]

  • Introducing Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides creates a "kink" in the peptide backbone, which disrupts the formation of β-sheet structures.[4][5]

  • Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can disrupt intermolecular hydrogen bonds, increasing the kinetic energy of the system and improving both coupling and deprotection efficiency for difficult sequences.[5]

  • Chaotropic Agents: Washing the resin with a solution of a chaotropic salt (e.g., NaClO₄ or LiCl) can help to break up secondary structures.[5]

  • Optimizing Synthesis Parameters: Using low-loading resins, specialized solvents (e.g., NMP, DMSO), and higher coupling temperatures can also help to improve solvation and reduce aggregation.[3][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Positive Ninhydrin/TNBS test after coupling Incomplete coupling due to aggregation.1. Double couple: Repeat the coupling step with fresh reagents. 2. Increase temperature: If using a conventional synthesizer, consider raising the temperature. 3. Use a stronger coupling agent: Switch to a more potent activator like HATU or HCTU. 4. Sonication: Gently sonicate the reaction vessel to mechanically break up aggregates.[5] 5. Chaotropic Wash: Before the next coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF).[4][5]
Slow Fmoc deprotection Aggregation is preventing the deprotection reagent (piperidine) from accessing the Fmoc group.1. Switch to DBU: Use a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.[3] 2. Increase deprotection time: Extend the deprotection reaction time. 3. Change solvent: Add DMSO to the deprotection solution to improve solvation.[3][4]
Resin clumping and poor swelling Severe on-resin aggregation.1. Resynthesize with a low-loading resin: This increases the distance between peptide chains.[4][5] 2. Resynthesize with backbone protection: Incorporate Hmb/Dmb-protected amino acids or pseudoproline dipeptides at strategic intervals (e.g., every 6-7 residues).[3][5] 3. Switch to a more polar resin: Consider using a PEG-based resin like NovaSyn® TG.[4]
Low final peptide yield and purity Cumulative effect of incomplete couplings and deprotections throughout the synthesis due to aggregation.1. Perform a test cleavage: For long peptides, cleave a small amount of resin mid-synthesis to assess the purity by mass spectrometry.[1] 2. Proactively modify the sequence: If a sequence is known to be difficult, incorporate aggregation-disrupting elements (pseudoprolines, Hmb/Dmb) from the start of the synthesis.[3][4][5] 3. Optimize purification: Use additives like isopropanol or guanidine hydrochloride in the purification solvents to help disaggregate the peptide before HPLC.[5]

Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol describes the manual incorporation of a pseudoproline dipeptide to disrupt aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

  • Add DIPEA to the solution and mix thoroughly.

  • Immediately add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS test to confirm complete coupling.[9]

  • Wash the resin thoroughly with DMF and proceed with the synthesis.

Protocol 2: Microwave-Assisted Peptide Synthesis (MAPS) Cycle

This protocol outlines a typical deprotection and coupling cycle using a microwave peptide synthesizer to overcome aggregation.

Materials:

  • Peptide-resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, HATU)

  • Activation base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Microwave peptide synthesizer

Procedure:

  • Place the peptide-resin in the reaction vessel of the microwave synthesizer.

  • Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes). Wash the resin thoroughly with DMF.

  • Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF. Apply microwave energy to reach the target temperature (e.g., 90°C) for a specified time (e.g., 5-10 minutes).

  • Wash the resin thoroughly with DMF.

  • Repeat the deprotection and coupling cycles for the entire sequence.[9]

Data Summary

The following table summarizes the qualitative impact of various anti-aggregation strategies on synthesis outcomes.

StrategyImpact on Coupling EfficiencyImpact on Deprotection RateImpact on Final Purity/YieldKey Consideration
Low-Loading Resin ImprovedImprovedGenerally IncreasedReduces the total amount of peptide that can be synthesized per batch.[4][5]
"Magic Mixture" Solvents ImprovedImprovedIncreasedCan be more complex to prepare and may require optimization.[3][4]
Chaotropic Salts Improved-IncreasedMust be thoroughly washed away before coupling.[4][5]
Microwave Synthesis Significantly ImprovedSignificantly ImprovedSignificantly IncreasedRequires specialized equipment.[5]
Pseudoproline Dipeptides Significantly ImprovedSignificantly ImprovedSignificantly IncreasedLimited to insertion at Ser, Thr, or Cys residues.[4][5]
Hmb/Dmb Backbone Protection Significantly ImprovedSignificantly ImprovedSignificantly IncreasedCan be expensive and coupling to the protected residue can sometimes be slow.[3][5]

Visualizations

G cluster_synthesis Standard SPPS Cycle cluster_problem Aggregation Problem start Start Cycle deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Activator/Base) wash1->coupling wash2 DMF Wash coupling->wash2 aggregation Peptide Chain Aggregation (β-Sheet Formation) coupling->aggregation Leads to... end End Cycle wash2->end aggregation->deprotection Inhibits aggregation->coupling Inhibits

Caption: Logical relationship between a standard SPPS cycle and the onset of peptide aggregation.

G cluster_immediate Immediate Actions cluster_resynthesis Resynthesis Strategies start Aggregation Detected (e.g., Poor Swelling, Failed Coupling) double_couple Double Couple start->double_couple Try First change_solvent Change Solvent (e.g., add DMSO/NMP) start->change_solvent increase_temp Increase Temperature start->increase_temp sonicate Sonication start->sonicate low_load_resin Use Low-Loading Resin double_couple->low_load_resin If problem persists... backbone_prot Incorporate Backbone Protection (Hmb/Dmb, Pseudoprolines) change_solvent->backbone_prot If problem persists... microwave Use Microwave Synthesizer increase_temp->microwave If problem persists... sonicate->low_load_resin If problem persists...

References

Validation & Comparative

A Comparative Guide to Peptide Stability: Fmoc-3,4-dichloro-L-phenylalanine vs. Fmoc-4-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. A primary cause of rapid clearance is susceptibility to proteolytic degradation by endogenous enzymes.[1] A proven strategy to bolster peptide stability is the incorporation of non-natural amino acids, which can introduce steric hindrance or alter electronic properties at the enzyme cleavage site.[2][3]

This guide provides a comparative analysis of two halogenated phenylalanine derivatives, Fmoc-3,4-dichloro-L-phenylalanine and Fmoc-4-chloro-L-phenylalanine, as tools to improve peptide stability. While direct head-to-head experimental data in the literature is scarce, this comparison is based on established principles of enzyme-substrate interactions and steric hindrance.[4][5]

Structural and Steric Comparison

The key difference between the two molecules lies in the halogenation pattern on the phenyl ring. Fmoc-4-chloro-L-phenylalanine features a single chlorine atom at the para position, while this compound has two chlorine atoms. This additional chlorine atom in the meta position significantly increases the steric bulk of the side chain.

G cluster_Phe L-Phenylalanine cluster_4ClPhe 4-Chloro-L-phenylalanine cluster_34Cl2Phe 3,4-Dichloro-L-phenylalanine Phe Phe ClPhe ClPhe Cl2Phe Cl2Phe

Figure 1. Chemical structures of L-Phenylalanine and its chlorinated analogs.

Proteases, such as chymotrypsin, have specificity pockets (like the S1 pocket) that accommodate the side chain of the amino acid at the cleavage site (P1 position). Chymotrypsin preferentially cleaves after large hydrophobic residues like phenylalanine. The increased steric bulk from the dichloro-substitution is hypothesized to create a less optimal fit within the enzyme's S1 pocket compared to the mono-chloro or native phenylalanine, thereby hindering enzymatic action.[5]

G cluster_good_fit Optimal Substrate Binding cluster_bad_fit Steric Hindrance Enzyme1 Enzyme Active Site (S1 Pocket) Result1 Cleavage Enzyme1->Result1 Peptide1 Peptide with 4-Cl-Phe Peptide1->Enzyme1 Good Fit Enzyme2 Enzyme Active Site (S1 Pocket) Result2 Inhibited Cleavage Enzyme2->Result2 Peptide2 Peptide with 3,4-diCl-Phe (Increased Bulk) Peptide2->Enzyme2 Poor Fit G cluster_synthesis Peptide Synthesis & Purification cluster_assays Stability Assays cluster_analysis Data Analysis start Synthesize Peptides (Native, 4-Cl-Phe, 3,4-diCl-Phe) via SPPS purify Purify via RP-HPLC start->purify characterize Characterize via LC-MS purify->characterize plasma_assay Plasma Stability Assay (Incubate in Human Plasma at 37°C) characterize->plasma_assay protease_assay Protease Stability Assay (Incubate with Chymotrypsin at 37°C) characterize->protease_assay sampling Take Aliquots at Multiple Time Points plasma_assay->sampling protease_assay->sampling quench Quench Reaction (e.g., Acetonitrile/TFA) sampling->quench hplc Analyze by LC-MS / RP-HPLC quench->hplc calc Calculate % Intact Peptide Determine Half-Life (t½) hplc->calc

References

A Comparative Guide to the Biological Activity of Peptides Containing Dichlorophenylalanine versus Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful means to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic profiles. Among the various modifications, the halogenation of phenylalanine has emerged as a particularly effective strategy. This guide provides a comparative analysis of the biological activity of peptides containing two such analogs: dichlorophenylalanine (Dcp) and fluorophenylalanine (Fpa).

While direct head-to-head comparative studies are scarce in the existing literature, this guide synthesizes available data and established principles of medicinal chemistry to offer insights into their respective impacts on peptide function. We present quantitative data for fluorophenylalanine-containing peptides, detail relevant experimental methodologies, and propose a framework for the direct comparative evaluation of these two important classes of halogenated peptides.

Physicochemical and Biological Impact of Halogenation

The introduction of chlorine or fluorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic and steric properties, which in turn can have a profound impact on a peptide's structure and its interaction with biological targets.

Fluorophenylalanine (Fpa): The substitution of hydrogen with fluorine, the most electronegative element, introduces a strong dipole moment and can alter the pKa of the aromatic ring. This modification can influence cation-π and π-π stacking interactions, which are often critical for receptor binding. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the peptide by making it less susceptible to enzymatic degradation.

Dichlorophenylalanine (Dcp): The incorporation of two chlorine atoms introduces greater steric bulk compared to a single fluorine atom. The electron-withdrawing nature of chlorine also influences the aromatic ring's electronic properties. The increased hydrophobicity imparted by dichlorination can be more pronounced than that from monofluorination, potentially leading to altered membrane interactions and solubility profiles.

Quantitative Data on Biological Activity

Peptide/Peptide ClassTarget/ActivityMeasurementNative Peptide (Phe)4-Fpa Modified PeptideReference (Illustrative)
Biphalin Analogμ-Opioid Receptor BindingKi (nM)1.20.4Fictional Example
Biphalin Analogδ-Opioid Receptor BindingKi (nM)0.80.15Fictional Example
Anticancer PeptideCytotoxicity (MCF-7 cells)IC50 (µM)2510Fictional Example
Antimicrobial PeptideAntibacterial (E. coli)MIC (µg/mL)3216Fictional Example

Note: The data in this table is illustrative and intended to represent the types of changes observed upon fluorophenylalanine substitution. Actual values are peptide-specific.

Experimental Protocols

To facilitate a direct and meaningful comparison between dichlorophenylalanine- and fluorophenylalanine-containing peptides, a systematic approach employing standardized experimental protocols is essential.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing peptides containing either dichlorophenylalanine or fluorophenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Dcp-OH and Fmoc-Fpa-OH)

  • Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, using Fmoc-Dcp-OH or Fmoc-Fpa-OH at the desired position.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the peptide that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Peptide stock solutions (in a suitable solvent, e.g., DMSO or water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with a serial dilution of the dichlorophenylalanine- and fluorophenylalanine-containing peptides (and a non-halogenated control peptide) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each peptide.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Peptide stock solutions

  • 96-well plates

  • Bacterial inoculum standardized to ~5 x 105 CFU/mL

Procedure:

  • Peptide Dilution: Prepare serial twofold dilutions of the peptides in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Receptor Binding Assay (Competitive Binding)

This assay measures the affinity of a peptide for its target receptor.

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled ligand known to bind to the receptor

  • Unlabeled competitor peptides (dichlorophenylalanine- and fluorophenylalanine-containing peptides)

  • Assay buffer

  • Scintillation counter

Procedure:

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides.

  • Separation: Separate the bound from the free radioligand (e.g., by filtration).

  • Quantification: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the inhibitory constant (Ki) from the IC50 value.

Visualizing Workflows and Pathways

Proposed Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the synthesis and comparative biological evaluation of peptides containing dichlorophenylalanine and fluorophenylalanine.

G cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation cluster_peptides Peptide Analogs cluster_data Data Analysis & Comparison synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization dcp_peptide Dichlorophenylalanine Peptide fpa_peptide Fluorophenylalanine Peptide native_peptide Native (Phe) Peptide cytotoxicity Cytotoxicity Assay (e.g., MTT) data_analysis Comparative Analysis of IC50, MIC, and Ki values cytotoxicity->data_analysis antimicrobial Antimicrobial Assay (e.g., MIC) antimicrobial->data_analysis receptor_binding Receptor Binding Assay receptor_binding->data_analysis dcp_peptide->cytotoxicity dcp_peptide->antimicrobial dcp_peptide->receptor_binding fpa_peptide->cytotoxicity fpa_peptide->antimicrobial fpa_peptide->receptor_binding native_peptide->cytotoxicity native_peptide->antimicrobial native_peptide->receptor_binding

Comparative workflow for peptide evaluation.
G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many bioactive peptides exert their effects by binding to G-protein coupled receptors. The following diagram illustrates a generalized GPCR signaling cascade.

GPCR_Signaling ligand Halogenated Peptide (Ligand) receptor GPCR (7-Transmembrane Receptor) ligand->receptor Binding g_protein Heterotrimeric G-Protein (αβγ) receptor->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma effector Effector Protein (e.g., Adenylyl Cyclase) g_alpha->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Generalized GPCR signaling pathway.

Conclusion

The incorporation of dichlorophenylalanine and fluorophenylalanine into peptides represents two powerful, yet distinct, strategies for modulating their biological activity. While fluorination is well-documented to enhance metabolic stability and receptor affinity, dichlorination offers an alternative approach with potentially more significant alterations to hydrophobicity and steric profile. The lack of direct comparative studies highlights a significant knowledge gap in the field of peptide chemistry. The experimental framework proposed in this guide provides a roadmap for researchers to systematically evaluate these modifications, enabling a more informed and rational design of next-generation peptide therapeutics. The generation of such comparative data will be invaluable for advancing our understanding of structure-activity relationships in halogenated peptides and for the development of more potent and selective peptide-based drugs.

A Comparative Guide to the NMR Characterization of Peptides Containing Halogenated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as halogenated phenylalanine derivatives, into peptides is a key strategy in modern drug discovery. These modifications can significantly alter the peptide's conformation, stability, and biological activity. Among these, Fmoc-3,4-dichloro-L-phenylalanine is a valuable building block for synthesizing peptides with enhanced properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing these modified peptides at an atomic level.

This guide provides a comparative overview of the NMR characteristics of a simple dipeptide containing an unmodified L-phenylalanine versus one incorporating a halogenated analog, specifically 4-fluoro-L-phenylalanine, for which more comprehensive NMR data is publicly available. While specific experimental data for peptides containing this compound is not readily found in the public domain, the principles of how halogenation affects NMR spectra are general. The comparison with a fluorinated analog serves as an excellent model to understand the expected spectral changes upon halogenation.

Comparative NMR Data: Gly-Phe vs. Gly-Phe(4-F)

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for the dipeptide Glycyl-L-phenylalanine (Gly-Phe) and provides an estimated comparison for Glycyl-4-fluoro-L-phenylalanine (Gly-Phe(4-F)). The presence of a halogen atom on the aromatic ring is expected to cause notable shifts in the signals of the aromatic protons and carbons.

Atom Gly-Phe ¹H Chemical Shift (ppm) Gly-Phe(4-F) ¹H Chemical Shift (ppm) (Estimated) Gly-Phe ¹³C Chemical Shift (ppm) Gly-Phe(4-F) ¹³C Chemical Shift (ppm) (Estimated)
Gly-αCH₂ ~3.5 - 3.7~3.5 - 3.7~43.0~43.0
Phe-αCH ~4.5 - 4.7~4.5 - 4.7~55.0~55.0
Phe-βCH₂ ~3.0 - 3.2~3.0 - 3.2~38.0~38.0
Phe-Aromatic H (ortho) ~7.2 - 7.3~7.1 - 7.2 (doublet of doublets)~129.0~131.0 (doublet, J_CF ≈ 8 Hz)
Phe-Aromatic H (meta) ~7.2 - 7.3~7.0 - 7.1 (doublet of doublets)~128.0~115.0 (doublet, J_CF ≈ 21 Hz)
Phe-Aromatic H (para) ~7.2 - 7.3(Fluorine substitution)~126.0~162.0 (doublet, J_CF ≈ 245 Hz)
Phe-Aromatic C (ipso) --~137.0~133.0
Gly-C=O --~172.0~172.0
Phe-C=O --~175.0~175.0

Note: The chemical shifts for Gly-Phe are approximate values based on typical ranges found in the literature. The estimated values for Gly-Phe(4-F) are based on the known effects of fluorine substitution on the chemical shifts of the benzene ring. The most significant differences are expected in the aromatic region of both ¹H and ¹³C spectra, with the introduction of carbon-fluorine coupling constants (J_CF) in the ¹³C spectrum of the fluorinated peptide.

Experimental Workflow for NMR Characterization

The following diagram illustrates a typical workflow for the synthesis and NMR characterization of a peptide containing a modified amino acid.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_output Characterization Output synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-X-Phe) cleavage Cleavage and Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification sample_prep Sample Preparation (dissolution in deuterated solvent) purification->sample_prep one_d_nmr 1D NMR (¹H, ¹³C, ¹⁹F) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, TOCSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_analysis Data Processing and Structure Elucidation two_d_nmr->data_analysis structure Final 3D Structure and Conformational Analysis data_analysis->structure

Caption: Workflow for the synthesis and NMR characterization of modified peptides.

Detailed Experimental Protocols

1. Peptide Synthesis, Cleavage, and Purification:

  • Synthesis: The peptide is synthesized on a solid support resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The modified amino acid, such as this compound, is incorporated at the desired position in the peptide sequence.

  • Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%. The purified peptide is then lyophilized.

2. NMR Sample Preparation:

  • The lyophilized peptide is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O 9:1) to a concentration of 1-5 mM.[1]

  • The pH of the sample is adjusted to the desired value, typically between 4 and 6, to slow down the exchange of amide protons with the solvent.

  • A small amount of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (TMS), is added for chemical shift referencing.

  • The final solution is transferred to a high-quality NMR tube.

3. NMR Data Acquisition:

All NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to get an overview of the sample's purity and the general chemical environment of the protons.

  • 1D ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to identify the carbon resonances. For peptides containing fluorinated amino acids, a ¹³C NMR spectrum will show characteristic C-F couplings.

  • 1D ¹⁹F NMR (for fluorinated analogs): A one-dimensional fluorine NMR spectrum is acquired to observe the fluorine signal(s). The chemical shift of the fluorine is highly sensitive to its local environment.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through 2-3 bonds, which is crucial for assigning protons within the same amino acid spin system.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, allowing for the complete assignment of an amino acid's proton resonances from a single cross-peak.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is useful for sequencing amino acids and assigning quaternary carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å), providing distance restraints that are essential for determining the three-dimensional structure of the peptide.

4. Data Processing and Analysis:

The acquired NMR data is processed using appropriate software (e.g., TopSpin, NMRPipe). The spectra are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard. The assignment of resonances is carried out sequentially, and the structural restraints obtained from NOESY/ROESY spectra are used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate the three-dimensional structure of the peptide in solution.

References

Mass Spectrometric Analysis of Peptides with 3,4-Dichlorophenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as 3,4-dichlorophenylalanine (Dcp), into peptides is a powerful strategy in drug discovery to enhance potency, stability, and pharmacokinetic properties. Accurate and detailed mass spectrometric analysis is crucial for the characterization and quantification of these modified peptides. This guide provides a comparative overview of common mass spectrometric fragmentation techniques and a detailed experimental protocol for the analysis of peptides containing 3,4-dichlorophenylalanine.

Comparison of Fragmentation Techniques

The choice of fragmentation technique in tandem mass spectrometry (MS/MS) significantly impacts the quality of spectral data and the confidence in peptide identification and localization of the modification. The three most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—exhibit different fragmentation behaviors, particularly for peptides containing modified or unnatural amino acids.

Fragmentation TechniquePrincipleAdvantages for Dcp-PeptidesDisadvantages for Dcp-Peptides
Collision-Induced Dissociation (CID) Slow heating of precursor ions through collisions with an inert gas, leading to fragmentation primarily at the peptide backbone.- Widely available on most mass spectrometers.[1] - Generates a rich series of b- and y-ions for sequence confirmation.[1][2]- Low-energy fragmentation may not be sufficient to fragment the stable dichlorophenyl group, potentially leading to spectra dominated by neutral losses. - May show bias towards cleavage at specific residues, potentially leaving the region around the Dcp residue poorly characterized.[2]
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method where fragmentation occurs in a higher-energy regime in a dedicated collision cell.- Produces high-resolution, accurate-mass fragment ions in Orbitrap instruments.[2][3] - Higher energy can lead to more extensive fragmentation, including side-chain cleavages that can help confirm the presence of the Dcp residue.[4] - Generally provides more peptide identifications than CID for doubly charged peptides.[3]- The higher energy can lead to the loss of labile modifications, although the dichlorophenyl group is relatively stable. - Can produce complex spectra with internal fragments that may be challenging to interpret.[4]
Electron Transfer Dissociation (ETD) Fragmentation is induced by transferring an electron to the peptide, causing cleavage of the N-Cα bond of the peptide backbone.- Preserves labile modifications and is less dependent on the peptide's sequence and charge state.[2][5] - Particularly effective for peptides with higher charge states (3+ and above).[3][5] - Generates c- and z-type fragment ions, providing complementary information to CID/HCD.[2]- Less efficient for doubly charged precursor ions.[3] - Can have a slower scan rate compared to CID and HCD, potentially impacting the number of identified peptides in a complex mixture.[2]

Experimental Protocols

This section provides a detailed methodology for the analysis of a synthetic peptide containing 3,4-dichlorophenylalanine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Peptide Solubilization: Dissolve the lyophilized peptide in 0.1% formic acid in water to a stock concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10 pmol/µL in 0.1% formic acid in 3% acetonitrile for direct infusion or LC-MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column with a particle size of 1.7 µm and a 300 Å pore size is recommended for optimal peptide separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 2% B

    • 5-45 min: 2-40% B

    • 45-50 min: 40-90% B

    • 50-55 min: 90% B

    • 55-60 min: 90-2% B

    • 60-70 min: 2% B

  • Flow Rate: 300 nL/min.

  • Injection Volume: 1 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: 2.0 kV.

  • Source Temperature: 275 °C.

  • MS1 Scan:

    • Mass Range: m/z 350-1500.

    • Resolution: 60,000.

  • MS/MS Scan (Data-Dependent Acquisition):

    • Activation Type: HCD (recommended for initial analysis).

    • Isolation Window: 2.0 m/z.

    • Normalized Collision Energy (NCE): 28-32% (should be optimized for the specific peptide).

    • Resolution: 15,000.

    • TopN: 10 (select the 10 most intense precursor ions for fragmentation).

Data Analysis

  • Software: Utilize software such as Proteome Discoverer, MaxQuant, or vendor-specific software for data analysis.

  • Database Search: Search the MS/MS data against a database containing the sequence of the 3,4-dichlorophenylalanine-containing peptide.

  • Modifications: Specify the mass shift for 3,4-dichlorophenylalanine as a variable modification on phenylalanine.

  • Fragmentation Analysis: Manually inspect the MS/MS spectra to confirm the presence of b- and y-ions that support the peptide sequence and the location of the 3,4-dichlorophenylalanine residue. Look for characteristic neutral losses from the dichlorophenyl group, although these may be minor.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Peptide_Synthesis Peptide Synthesis Lyophilization Lyophilization Peptide_Synthesis->Lyophilization Solubilization Solubilization Lyophilization->Solubilization LC_Separation LC Separation Solubilization->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Full Scan ESI->MS1_Scan Precursor_Selection Precursor Selection MS1_Scan->Precursor_Selection Fragmentation Fragmentation (HCD/CID/ETD) Precursor_Selection->Fragmentation MS2_Scan MS2 Scan Fragmentation->MS2_Scan Database_Search Database Search MS2_Scan->Database_Search Spectral_Validation Spectral Validation Database_Search->Spectral_Validation Report Final Report Spectral_Validation->Report

Caption: Experimental workflow for the analysis of peptides containing 3,4-dichlorophenylalanine.

Fragmentation_Comparison cluster_CID CID cluster_HCD HCD cluster_ETD ETD Dcp_Peptide Peptide with 3,4-Dichlorophenylalanine CID_Node b- and y-ions Dcp_Peptide->CID_Node HCD_Node High-resolution b- and y-ions Dcp_Peptide->HCD_Node ETD_Node c- and z-ions Dcp_Peptide->ETD_Node CID_Pros Pros: - Widely available - Good for sequencing CID_Cons Cons: - Potential for limited  fragmentation HCD_Pros Pros: - High resolution - More complete fragmentation HCD_Cons Cons: - Can produce  complex spectra ETD_Pros Pros: - Preserves modifications - Good for high charge states ETD_Cons Cons: - Less effective for 2+ ions - Slower scan rate

Caption: Comparison of fragmentation techniques for Dcp-containing peptides.

References

Enhanced Enzymatic Stability of Peptides Incorporating 3,4-Dichlorophenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in-vivo half-life of peptide-based therapeutics is a primary challenge. Native peptides are often rapidly degraded by proteolytic enzymes, limiting their bioavailability and therapeutic efficacy. A key strategy to overcome this is the incorporation of unnatural amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides containing 3,4-dichlorophenylalanine against their native counterparts, supported by illustrative data and detailed experimental protocols. The introduction of chlorine atoms on the phenyl ring of phenylalanine is hypothesized to increase proteolytic resistance through steric hindrance and altered electronic properties of the peptide bond, making it a less favorable substrate for enzymes like chymotrypsin.

Comparative Enzymatic Stability: An Illustrative Example

While specific kinetic data for every peptide sequence varies, the incorporation of 3,4-dichlorophenylalanine generally leads to a significant increase in stability against enzymatic degradation. The following table presents illustrative data for a model peptide, Substance P, to demonstrate the expected improvements in enzymatic stability.

Peptide SequenceModificationEnzymeHalf-life (t½) in human plasma (min)Degradation Rate Constant (k, min⁻¹)
RPKPQQFFGLM-NH₂Unmodified (Phenylalanine at positions 7 & 8)Chymotrypsin~20~0.035
RPKPQQF(3,4-Cl₂-Phe)FGLM-NH₂3,4-Dichlorophenylalanine at position 7Chymotrypsin>180<0.004
RPKPQQF(3,4-Cl₂-Phe) (3,4-Cl₂-Phe)GLM-NH₂3,4-Dichlorophenylalanine at positions 7 & 8ChymotrypsinSignificantly increasedSignificantly decreased

Note: The data presented in this table is illustrative and based on established principles of increased proteolytic resistance of peptides containing halogenated amino acids. Actual values will vary depending on the specific peptide sequence, experimental conditions, and the enzymatic milieu.

Experimental Protocols

To empirically determine and compare the stability of peptides containing 3,4-dichlorophenylalanine, the following experimental protocols are recommended.

In Vitro Peptide Stability Assay in Human Plasma

Objective: To determine the half-life of a peptide in the presence of the complex mixture of proteases found in human plasma.

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent, e.g., DMSO or water).

  • Control (unmodified) peptide stock solution (1 mg/mL).

  • Pooled human plasma (commercially available).

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in acetonitrile).

  • LC-MS system for analysis.

Procedure:

  • Pre-warm an aliquot of human plasma to 37°C.

  • Spike the plasma with the test peptide and control peptide in separate experiments to a final concentration of 10 µM.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the cold quenching solution.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a first-order decay model.

In Vitro Chymotrypsin Digestion Assay

Objective: To assess the stability of a peptide against a specific protease, α-chymotrypsin, which commonly cleaves at the C-terminus of aromatic amino acids.

Materials:

  • Test peptide and control peptide stock solutions (1 mg/mL).

  • α-Chymotrypsin (sequencing grade).

  • Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

  • Dilute the peptide stock solutions to a final concentration of 0.5 mg/mL in the Digestion Buffer.

  • Add α-chymotrypsin to the peptide solution at an optimized enzyme-to-substrate ratio (e.g., 1:50 w/w).

  • Incubate the reaction mixture at 37°C.

  • At specified time intervals (e.g., 0, 10, 30, 60, 120 minutes), withdraw a sample and quench the reaction by adding 10% TFA.

  • Analyze the samples by RP-HPLC, monitoring the decrease in the peak area of the intact peptide over time.

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solutions (Modified & Unmodified) Spike Spike Plasma with Peptide (t=0) Peptide_Stock->Spike Plasma Thaw & Pre-warm Human Plasma to 37°C Plasma->Spike Incubate Incubate at 37°C Spike->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., with TCA) Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

A streamlined workflow for assessing peptide stability in human plasma.

Substance P is a neuropeptide involved in nociception and neurogenic inflammation. Its rapid degradation in vivo limits its therapeutic potential. Incorporating 3,4-dichlorophenylalanine can enhance its stability, making it a more robust tool for studying the Substance P signaling pathway.

SP Substance P (or stable analogue) NK1R NK1 Receptor (GPCR) SP->NK1R binds Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Downstream Downstream Effects (e.g., MAP Kinase Pathway, Neuronal Excitability) PKC->Downstream phosphorylates

Simplified Substance P signaling pathway via the NK1 receptor.

A Comparative Analysis of Halogenated Phenylalanine Analogs in Peptide Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a pivotal strategy in modern peptide design. Halogenated phenylalanine analogs, in particular, offer a powerful toolkit to modulate the physicochemical properties of peptides, thereby enhancing their therapeutic potential. This guide provides an objective comparative analysis of para-halogenated phenylalanine analogs—fluorophenylalanine (p-F-Phe), chlorophenylalanine (p-Cl-Phe), bromophenylalanine (p-Br-Phe), and iodophenylalanine (p-I-Phe)—and their impact on key performance metrics in peptide design. The information herein is supported by experimental data and detailed methodologies to aid in the rational design of novel peptide-based therapeutics.

Impact on Physicochemical Properties and Biological Activity

The introduction of a halogen atom at the para-position of the phenylalanine ring systematically alters its steric and electronic properties. These modifications can profoundly influence a peptide's conformation, binding affinity to biological targets, enzymatic stability, and cellular uptake.

Binding Affinity

Halogenation can significantly enhance the binding affinity of peptides to their receptors. This is often attributed to the ability of halogens to participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the receptor's binding pocket. The strength of this interaction generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F).

A study on the interaction of halogenated phenylalanine analogs with the L-type amino acid transporter 1 (LAT1) provides a clear demonstration of this trend. While not a peptide-receptor interaction, it serves as a valuable model for understanding the influence of halogenation on molecular recognition. The inhibitory effect on LAT1, which correlates with binding affinity, increases with the size of the halogen at the meta-position.[1]

Table 1: Comparative Binding Affinity of Halogenated Phenylalanine Analogs for LAT1

AnalogInhibition of LAT1-mediated L-[14C]leucine uptakeRelative Affinity Trend
p-FluorophenylalanineWeakestF < Cl < Br < I
p-ChlorophenylalanineModerateF < Cl < Br < I
p-BromophenylalanineStrongF < Cl < Br < I
p-IodophenylalanineStrongestF < Cl < Br < I

Note: This data is based on the general trend observed for halogenated phenylalanine analogs interacting with LAT1 and may vary depending on the specific peptide and receptor context.[1]

In a specific peptide example, the substitution of phenylalanine with 4-fluoro-phenylalanine (4-F-Phe) in the dimeric opioid peptide biphalin resulted in a significant increase in binding affinity for both µ- and δ-opioid receptors.[2]

Table 2: Quantitative Comparison of Biphalin Analogs' Binding Affinity (Ki in nM)

Analogµ-Opioid Receptor (Ki)δ-Opioid Receptor (Ki)
Native Biphalin (Phe at 4,4')0.5112.8
4-F-Phe Biphalin0.090.11

Data for biphalin analogs with a 1,2-phenylenediamine linker.[3]

Enzymatic Stability

A primary challenge in peptide drug development is their susceptibility to proteolytic degradation. Incorporating halogenated phenylalanine analogs can enhance enzymatic stability through steric hindrance and by altering the electronic properties of the scissile peptide bond.

For instance, the incorporation of 2-fluorophenylalanine into a model peptide significantly increased its stability against α-chymotrypsin. After a 2-hour incubation, the native peptide was almost completely degraded, whereas the fluorinated analog showed minimal degradation.[4] The use of D-isomers of halogenated amino acids, such as 4-Bromo-2-chloro-D-phenylalanine, is also a highly effective strategy to confer resistance to proteolysis.[5]

Table 3: Illustrative Comparison of Proteolytic Stability

Peptide ModificationEnzyme% Degradation (Time)
Native Peptide (L-Phe)α-Chymotrypsin~98% (2 hours)
2-F-Phe containing peptideα-Chymotrypsin< 10% (2 hours)
Native Peptide (L-Phe)Trypsin95% (2 hours)
4-Br-2-Cl-D-Phe containing peptideTrypsin< 10% (2 hours)

Note: This table combines illustrative data from different studies to highlight the general trend of increased stability.[4][5]

Conformational Effects

The conformation of a peptide is critical for its biological activity. Halogenation can influence the peptide's secondary structure by altering non-covalent interactions that stabilize specific folds. The effect is often context-dependent, with some studies showing minimal perturbation while others report significant conformational changes. Circular dichroism (CD) spectroscopy is a key technique for assessing these changes.[6]

Cellular Uptake

The ability of a peptide to cross cell membranes is crucial for targeting intracellular components. While the incorporation of halogenated amino acids can increase a peptide's hydrophobicity, which may influence membrane translocation, there is limited direct comparative data on the cellular uptake efficiency of peptides containing different halogenated phenylalanine analogs. Flow cytometry is a common method for quantifying the cellular uptake of fluorescently labeled peptides.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative analysis of halogenated phenylalanine analogs.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a peptide containing a halogenated phenylalanine analog using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the desired Fmoc-p-halogenated-Phe-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) by dissolving it with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Experimental Workflow for Peptide Synthesis and Characterization

cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_characterization Characterization Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection 1. Swell Washing1 Washing1 Fmoc_Deprotection->Washing1 2. Deprotect Coupling Coupling Washing1->Coupling 3. Wash Washing2 Washing2 Coupling->Washing2 4. Couple (Halogenated Phe) Repeat Repeat for all AAs Washing2->Repeat 5. Wash Cleavage Cleavage Repeat->Cleavage Precipitation Precipitation Cleavage->Precipitation 1. Cleave Purification RP-HPLC Precipitation->Purification 2. Precipitate Mass_Spec Mass Spectrometry Purification->Mass_Spec Analytical_HPLC Analytical HPLC Purification->Analytical_HPLC

Caption: Workflow for the synthesis and characterization of peptides.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a peptide analog for its receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • Radioligand (a labeled ligand with known affinity for the receptor)

  • Unlabeled peptide analogs (at various concentrations)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine)

  • Scintillation counter or gamma counter

  • 96-well filter plates

Procedure:

  • Reaction Setup: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of the unlabeled competitor peptide. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Plasma Stability Assay using LC-MS

This assay measures the stability of a peptide in plasma.

Materials:

  • Peptide stock solution

  • Human or animal plasma

  • Incubation buffer (e.g., PBS)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS system

Procedure:

  • Incubation: Incubate the peptide at a final concentration (e.g., 1-10 µM) in plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding the aliquot to the cold quenching solution.

  • Protein Precipitation: Centrifuge the samples to precipitate the plasma proteins.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Determine the half-life (t1/2) of the peptide by fitting the data to a first-order decay model.

Signaling Pathway Visualization

The incorporation of a halogenated phenylalanine analog can modulate the signaling cascade initiated by peptide-receptor binding. For example, biphalin and its 4-F-Phe analog act as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of these peptides to the receptor triggers a downstream signaling pathway.

Opioid Receptor Signaling Pathway

cluster_receptor Cell Membrane Biphalin Biphalin Analog (e.g., 4-F-Phe) Opioid_Receptor Opioid Receptor (GPCR) Biphalin->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: Simplified GPCR signaling pathway for an opioid receptor agonist.

Conclusion

The incorporation of halogenated phenylalanine analogs is a versatile and powerful strategy in peptide design. By systematically varying the halogen substituent from fluorine to iodine, researchers can fine-tune the physicochemical properties of peptides to enhance their binding affinity, improve their enzymatic stability, and modulate their biological activity. The choice of a specific halogenated analog should be guided by the desired therapeutic outcome and supported by rigorous experimental evaluation using the methodologies outlined in this guide. While direct comparative data across all halogenated analogs in a single peptide system is often limited, the established principles and available data provide a strong foundation for the rational design of next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles.

References

The Impact of Dichlorinated Phenylalanine on Peptide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate biological activity, enhance stability, and improve pharmacokinetic profiles. Among these, the introduction of dichlorinated phenylalanine represents a compelling strategy to refine the structure-activity relationship (SAR) of therapeutic peptides. This guide provides an objective comparison of the performance of peptides containing dichlorinated phenylalanine against their non-halogenated counterparts, supported by established principles of halogenation in medicinal chemistry and analogous experimental data.

Enhancing Biological Activity Through Dichlorination

The substitution of phenylalanine with a dichlorinated analog, such as 3,4-dichlorophenylalanine, imparts significant physicochemical changes that can profoundly influence a peptide's interaction with its biological target. These changes primarily revolve around three key aspects:

  • Increased Hydrophobicity: The addition of two chlorine atoms to the phenyl ring significantly increases the lipophilicity of the amino acid side chain. This enhanced hydrophobicity can lead to stronger binding interactions with hydrophobic pockets within target proteins and receptors, often resulting in increased potency.

  • Steric and Conformational Effects: The bulky chlorine atoms introduce steric hindrance that can restrict the conformational flexibility of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding and leading to higher affinity.

  • Electronic Modifications: Chlorine atoms are electron-withdrawing, which alters the electronic properties of the aromatic ring. This can influence crucial non-covalent interactions, such as π-π stacking and cation-π interactions, which are often critical for molecular recognition and binding affinity.

Comparative Analysis of Peptide Performance

To illustrate the impact of dichlorination, this section presents a comparative analysis of hypothetical, yet representative, data for two classes of peptides where such modifications are known to be beneficial: opioid receptor agonists and cholecystokinin (CCK) receptor antagonists.

Case Study 1: Opioid Peptides - Modulating Receptor Affinity

Opioid peptides, such as dermorphin and its analogs, are known to derive a significant portion of their binding affinity from the interaction of the phenylalanine residue with the opioid receptor. Enhancing the hydrophobicity and altering the electronic nature of this residue can lead to improved receptor binding.

Table 1: Comparison of Receptor Binding Affinity (Kᵢ in nM) for a Model Opioid Peptide and its Dichlorinated Analog

Peptide AnalogNative Peptide (Phenylalanine)Dichlorinated Peptide (3,4-Dichlorophenylalanine)
μ-Opioid Receptor (MOR) 8.51.2
δ-Opioid Receptor (DOR) 25.05.8
κ-Opioid Receptor (KOR) 150.045.0

Disclaimer: The data for the dichlorinated peptide are representative values based on the established principles of halogenation in SAR and are intended for illustrative purposes.

Case Study 2: Cholecystokinin (CCK) Antagonists - Enhancing Potency

In the development of CCK receptor antagonists, particularly for the CCK-B subtype, the introduction of bulky, electron-withdrawing groups on the phenylalanine moiety has been shown to significantly increase potency.

Table 2: Comparison of Inhibitory Concentration (IC₅₀ in nM) for a Model CCK-B Antagonist and its Dichlorinated Analog

Peptide AnalogNative Peptide (Phenylalanine)Dichlorinated Peptide (3,4-Dichlorophenylalanine)
CCK-B Receptor 15.00.5
CCK-A Receptor 1200.0350.0

Disclaimer: The data for the dichlorinated peptide are representative values based on the established principles of halogenation in SAR and are intended for illustrative purposes.

Enhanced Proteolytic Stability

A significant advantage of incorporating unnatural amino acids like dichlorinated phenylalanine is the potential for increased resistance to enzymatic degradation. The steric bulk of the chlorine atoms can hinder the approach of proteases, thereby extending the peptide's half-life in biological systems.

Table 3: Comparative Proteolytic Stability in Human Serum

Peptide AnalogHalf-life (t½ in hours)
Native Peptide (Phenylalanine) 1.5
Dichlorinated Peptide (3,4-Dichlorophenylalanine) 8.0

Disclaimer: The data for the dichlorinated peptide are representative values based on the established principles of halogenation in SAR and are intended for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of peptides containing dichlorinated phenylalanine.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides incorporating dichlorinated phenylalanine.

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected dichlorinated phenylalanine (e.g., Fmoc-L-3,4-dichlorophenylalanine-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA). Add the activated amino acid to the deprotected resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the peptides to their target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., CHO cells transfected with the μ-opioid receptor).

  • Competitive Binding: In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the μ-opioid receptor) and varying concentrations of the test peptide (native or dichlorinated).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. Calculate the IC₅₀ value (the concentration of peptide that inhibits 50% of the specific radioligand binding).

  • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Proteolytic Stability Assay

Objective: To assess the stability of the peptides in the presence of proteases.

Methodology:

  • Peptide Incubation: Incubate a known concentration of the test peptide with human serum or a specific protease (e.g., chymotrypsin) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as trifluoroacetic acid (TFA) or by precipitating the proteins with acetonitrile.

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Determine the percentage of the intact peptide remaining at each time point by measuring the peak area.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., Opioid Receptor) G_protein Gαβγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand Peptide Ligand (e.g., Dichlorinated Analog) Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylation Cascade

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Stability_Assay Proteolytic Stability Assay Characterization->Stability_Assay Data_Analysis Data Analysis (Kᵢ, IC₅₀, t½) Binding_Assay->Data_Analysis Stability_Assay->Data_Analysis

Caption: General Experimental Workflow for Peptide Evaluation.

A Comparative Guide to In Vitro Assays for Peptides Synthesized with Fmoc-3,4-dichloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-canonical amino acids like 3,4-dichloro-L-phenylalanine into peptides is a key strategy in modern drug discovery. This modification, facilitated by building blocks such as Fmoc-3,4-dichloro-L-phenylalanine, can significantly enhance a peptide's biological activity, stability, and receptor affinity.[1][2] The dichloro-substitution on the phenyl ring alters the electronic and steric properties of the amino acid, which can lead to more potent and stable peptide-based therapeutics.[2] This guide provides a comparative overview of essential in vitro assays to characterize these modified peptides, complete with detailed protocols and performance data.

Performance Comparison: Dichloro-Phe vs. Alternative Peptides

The primary advantage of incorporating 3,4-dichloro-L-phenylalanine is the potential for enhanced biological potency and metabolic stability. The chlorine atoms can alter hydrophobicity and form halogen bonds, leading to stronger interactions with target proteins.[3] Below is a comparative summary of hypothetical, yet representative, data for peptides where a natural phenylalanine (Phe) has been substituted with 3,4-dichloro-L-phenylalanine (Dcp) or another halogenated analog, 4-fluoro-L-phenylalanine (4-F-Phe).

Table 1: Comparative Enzyme Inhibition Activity (IC50)

This table compares the half-maximal inhibitory concentration (IC50) of three peptide variants against a target enzyme, such as a protease or kinase. Lower IC50 values indicate higher potency.

Peptide SequenceModificationTarget EnzymeIC50 (nM)
Ac-Leu-Gly-Phe -Ala-NH2Natural PhenylalanineProtease X150
Ac-Leu-Gly-Dcp -Ala-NH23,4-dichloro-L-phenylalanineProtease X25
Ac-Leu-Gly-4-F-Phe -Ala-NH24-fluoro-L-phenylalanineProtease X80

Table 2: Comparative Antimicrobial Activity (MIC)

This table shows the Minimum Inhibitory Concentration (MIC) for antimicrobial peptides against E. coli. A lower MIC value signifies more potent antimicrobial activity.[4]

Peptide SequenceModificationTarget OrganismMIC (µg/mL)
Arg-Lys-Trp-Phe -Lys-NH2Natural PhenylalanineE. coli64
Arg-Lys-Trp-Dcp -Lys-NH23,4-dichloro-L-phenylalanineE. coli8
Arg-Lys-Trp-4-Br-Phe -Lys-NH24-bromo-L-phenylalanineE. coli16

Key In Vitro Assays & Experimental Protocols

A thorough characterization of peptides containing 3,4-dichloro-L-phenylalanine requires a suite of in vitro assays to determine their biological function and safety profile.

Cell Viability (Cytotoxicity) Assays

These assays are crucial for assessing the effect of the peptide on cell survival, particularly for anticancer peptide development.[4] The MTT assay is a widely used colorimetric method that measures the metabolic activity of viable cells.[5]

Experimental Protocol: MTT Assay for Cell Viability [4][6]

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Peptide Treatment: Prepare serial dilutions of the test peptide in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 4 hours to allow for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a dedicated MTT solubilization solution, to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against peptide concentration to determine the IC50 value.

MTT_Workflow seed 1. Seed Cells in 96-well plate treat 2. Treat Cells with Peptide Dilutions seed->treat mtt 3. Add MTT Reagent (Incubate 4h) treat->mtt Incubate (24-72h) solubilize 4. Solubilize Formazan Crystals mtt->solubilize read 5. Measure Absorbance (570 nm) solubilize->read analyze 6. Calculate Viability & IC50 read->analyze

Caption: Workflow for a typical MTT cell viability assay.

Enzyme Inhibition Assays

These assays determine the ability of a peptide to inhibit the activity of a specific enzyme and are fundamental in developing therapeutic inhibitors.[]

Experimental Protocol: General Protease Inhibition Assay [8]

  • Reagent Preparation: Prepare solutions of the target enzyme, a fluorogenic substrate, the inhibitor peptide (at various concentrations), and an assay buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme/Inhibitor Pre-incubation: In a 96-well microplate, add the enzyme and varying concentrations of the inhibitor peptide to the wells. Include a control with enzyme but no inhibitor. Allow to pre-incubate for 15-30 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence (resulting from substrate cleavage) over time (e.g., every minute for 30-60 minutes).

  • Data Analysis: Determine the initial reaction velocity (V) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value using non-linear regression. Lineweaver-Burk plots can be used to determine the mechanism of inhibition (competitive, non-competitive, etc.).[9]

Enzyme_Inhibition Enzyme Target Enzyme Product Product (Signal) Enzyme->Product Converts Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor Dcp-Peptide Inhibitor Inhibitor->Enzyme Blocks Binding Inhibitor->Complex Binds

Caption: Mechanism of competitive enzyme inhibition.

Receptor Binding Assays

These assays quantify the affinity of a peptide for its target receptor, which is critical for developing agonists or antagonists.[10] Competitive binding assays using a labeled ligand are common.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind the receptor (e.g., ³H-labeled), and varying concentrations of the unlabeled test peptide (the competitor).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter. The membranes and bound ligand are retained on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor peptide. The concentration of the test peptide that displaces 50% of the radiolabeled ligand is the IC50, from which the inhibition constant (Ki) can be calculated.

Assay_Selection start What is the peptide's intended biological function? receptor Receptor Ligand (Agonist/Antagonist) start->receptor Modulate Receptor? enzyme Enzyme Inhibitor start->enzyme Inhibit Enzyme? antimicrobial Antimicrobial Agent start->antimicrobial Kill Microbes? anticancer Anticancer Agent start->anticancer Kill Cancer Cells? assay_binding Receptor Binding Assay (e.g., Radioligand, SPR) receptor->assay_binding Assess Affinity assay_functional Functional Assay (e.g., cAMP, Ca2+ flux) receptor->assay_functional Assess Function assay_enzyme Enzyme Inhibition Assay (Kinetic/Endpoint) enzyme->assay_enzyme assay_mic MIC/MBC Assay antimicrobial->assay_mic assay_cytotox Cytotoxicity Assay (e.g., MTT, LDH) anticancer->assay_cytotox Assess Viability assay_apoptosis Apoptosis Assay (e.g., Caspase, Annexin V) anticancer->assay_apoptosis Assess Mechanism

Caption: Decision tree for selecting appropriate in vitro assays.

References

Comparing the electronic effects of different halogen substitutions on phenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into the structure of phenylalanine offers a powerful tool for modulating its electronic properties, which in turn can influence molecular interactions, metabolic stability, and biological activity. This guide provides a comparative analysis of the electronic effects of fluorine (F), chlorine (Cl), bromine (Br), and iodine (I) substitutions at the ortho, meta, and para positions of the phenylalanine ring. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in the rational design of novel amino acid-based therapeutics and chemical probes.

Introduction to Halogen Substitution on Phenylalanine

Halogenation of the phenyl ring of phenylalanine significantly alters its physicochemical characteristics.[1] These modifications stem from the unique properties of each halogen, including electronegativity, size, and polarizability. Such alterations can enhance metabolic stability, modify receptor binding affinity, and introduce novel functionalities for applications in bioorthogonal chemistry and medical imaging. The electronic landscape of the aromatic ring is particularly sensitive to the nature and position of the halogen substituent, influencing the acidity of the amino acid's functional groups and the electron density distribution across the molecule.

Quantitative Comparison of Electronic Effects

The electronic influence of halogen substituents can be quantitatively assessed through several experimental parameters, including Hammett constants, pKa values of the ionizable groups, and NMR chemical shifts.

Hammett Substituent Constants (σ)

The Hammett equation provides a framework for quantifying the electronic effect of a substituent on an aromatic ring.[2] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, which increases the acidity of the benzoic acid derivative it is substituted on, while a negative value signifies an electron-donating group.[3] The Hammett constants for halogen substituents at the meta (σm) and para (σp) positions are summarized in Table 1.

Substituentσmσp
-F0.340.06
-Cl0.370.23
-Br0.390.23
-I0.350.18
Table 1: Hammett substituent constants for halogen atoms. Data sourced from various compilations.[4][5]

As the data indicates, all halogens are electron-withdrawing by induction, as reflected by their positive σm values. At the para position, the electron-withdrawing inductive effect is counteracted by a weaker electron-donating resonance effect, resulting in lower σp values compared to σm.

Acidity (pKa) of Halogenated Phenylalanine Analogs
CompoundpKa₁ (Carboxyl)pKa₂ (Amino)
L-Phenylalanine1.839.13
4-Fluoro-L-phenylalanine2.29.08
3-Chloro-L-phenylalanine~2.1 (estimated)~9.0 (estimated)
3-Fluoro-L-phenylalanine~2.1 (estimated)~9.0 (estimated)
Table 2: Experimental pKa values for L-phenylalanine and select halogenated analogs. Data for unsubstituted phenylalanine from PubChem.[6] Data for 4-fluoro-L-phenylalanine from PubChem.[7] Estimated values for 3-chloro- and 3-fluoro-L-phenylalanine are based on their electron-withdrawing character.
Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is a sensitive technique for probing the electronic environment of atomic nuclei. The chemical shifts of ¹H and ¹³C nuclei in the aromatic ring of phenylalanine are influenced by halogen substitution. Generally, electron-withdrawing substituents will cause a downfield shift (higher ppm) for the protons and carbons on the aromatic ring. A comparative dataset of chemical shifts for a full series of halogenated phenylalanines is not available, but Table 3 provides the ¹H and ¹³C NMR chemical shifts for unsubstituted L-phenylalanine for reference.

NucleusChemical Shift (ppm)
¹H NMR
Aromatic Protons7.33-7.43
α-Proton3.99
β-Protons3.13, 3.29
¹³C NMR
58.74
39.10
Cγ (ipso)137.80
131.83
132.09
130.42
Carbonyl176.77
Table 3: ¹H and ¹³C NMR chemical shifts for L-phenylalanine in D₂O.[8][9]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa values of an amino acid using potentiometric titration.[3][10][11]

Materials:

  • Halogenated phenylalanine analog

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret, 50 mL

  • Beakers, 250 mL

  • Volumetric flasks

Procedure:

  • Sample Preparation: Accurately weigh a sample of the halogenated phenylalanine analog and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Acidification: Add a stoichiometric excess of 0.1 M HCl to the amino acid solution to ensure that both the carboxyl and amino groups are fully protonated.

  • Titration Setup: Place the beaker containing the acidified amino acid solution on a magnetic stirrer and immerse the pH electrode in the solution. Position the buret filled with 0.1 M NaOH above the beaker.

  • Titration: Begin adding the NaOH solution in small increments (e.g., 0.1-0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The curve will exhibit two inflection points.

  • pKa Determination: The pKa₁ (carboxyl group) is the pH at the first half-equivalence point (half the volume of NaOH required to reach the first equivalence point). The pKa₂ (amino group) is the pH at the second half-equivalence point (halfway between the first and second equivalence points).

NMR Spectroscopic Analysis

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of halogenated phenylalanine analogs.[12]

Materials:

  • Halogenated phenylalanine analog

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • Internal standard (e.g., TMS, DSS)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the halogenated phenylalanine analog (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12]

  • Transfer to NMR Tube: Transfer the solution to an NMR tube. If the sample contains particulate matter, it should be filtered to prevent distortion of the magnetic field.

  • Internal Standard: Add a small amount of an internal standard to the NMR tube for referencing the chemical shifts.

  • NMR Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

  • Spectral Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure and electronic environment of the molecule.

Visualizing the Impact of Halogenation

The following diagrams illustrate key concepts related to the electronic effects of halogen substitution on phenylalanine.

Halogen_Electronic_Effects cluster_substituent Halogen Substituent cluster_effects Electronic Effects cluster_properties Physicochemical Properties F Fluorine Inductive Inductive Effect (-I) F->Inductive Strong Resonance Resonance Effect (+R) F->Resonance Weak Cl Chlorine Cl->Inductive Strong Cl->Resonance Weak Br Bromine Br->Inductive Strong Br->Resonance Weak I Iodine I->Inductive Moderate I->Resonance Weak pKa pKa (Acidity) Inductive->pKa Decreases NMR NMR Chemical Shift Inductive->NMR Downfield Shift Resonance->pKa Increases (minor) Resonance->NMR Upfield Shift Biological Biological Activity pKa->Biological NMR->Biological

Figure 1. Relationship between halogen substituents and their electronic effects.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_application Application start Starting Material (e.g., Phenylalanine) halogenation Halogenation Reaction start->halogenation product Halogenated Phenylalanine Analog halogenation->product titration Potentiometric Titration product->titration nmr_spec NMR Spectroscopy product->nmr_spec pka_val pKa Values titration->pka_val nmr_data NMR Chemical Shifts nmr_spec->nmr_data sar Structure-Activity Relationship (SAR) pka_val->sar nmr_data->sar drug_design Drug Design sar->drug_design

Figure 2. Experimental workflow for comparing halogenated phenylalanine analogs.

Biological Implications: A Case Study of the L-type Amino Acid Transporter 1 (LAT1)

The electronic modifications induced by halogenation can have profound effects on the interaction of phenylalanine analogs with biological targets. For instance, the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells, is a key transporter of large neutral amino acids like phenylalanine.

Studies have shown that halogenation of phenylalanine can modulate its affinity and selectivity for LAT1. For example, it has been observed that the introduction of a halogen at the meta position of the phenyl ring can increase the affinity for LAT1.[13][14] Specifically, the inhibitory activity against LAT1 was found to increase with the size of the halogen at the meta position, following the trend: 3-F-Phe < 3-Cl-Phe < 3-Br-Phe < 3-I-Phe.[14] Conversely, substitution at the ortho position with an iodine atom (2-I-Phe) has been shown to significantly enhance LAT1 selectivity.[13][15] These findings highlight how the electronic and steric properties imparted by different halogens at specific positions can be exploited to design amino acid analogs with tailored biological activities, such as targeted drug delivery to cancer cells via LAT1.

Conclusion

The substitution of hydrogen with a halogen atom on the phenyl ring of phenylalanine provides a versatile strategy for fine-tuning its electronic properties. As demonstrated by Hammett constants and pKa values, halogens exert a predominantly electron-withdrawing effect, the magnitude of which is dependent on the specific halogen and its position on the ring. While a complete experimental dataset for all halogenated analogs is not yet available, the established trends and experimental protocols provided in this guide offer a solid foundation for researchers to explore the structure-activity relationships of these important amino acid derivatives in the context of drug discovery and chemical biology. The ability to rationally modulate the electronic environment of phenylalanine through halogenation will undoubtedly continue to be a valuable tool in the development of novel therapeutics and research probes.

References

Safety Operating Guide

Proper Disposal of Fmoc-3,4-dichloro-L-phenylalanine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal Information

This guide provides essential safety and logistical information for the proper disposal of Fmoc-3,4-dichloro-L-phenylalanine, a halogenated amino acid derivative. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

ParameterGuideline
Waste Classification Halogenated Solid Organic Waste
Primary Disposal Route Licensed Hazardous Waste Incineration
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coat
Container Type Clearly labeled, sealed, chemically resistant container
Segregation Must be segregated from non-halogenated waste

Introduction

This compound is a protected amino acid commonly used in peptide synthesis. While Safety Data Sheets (SDS) may indicate that this compound is not classified as a hazardous substance, it is crucial to handle all chemicals with caution.[1] The presence of chlorine atoms in its structure designates it as a halogenated organic compound, which necessitates specific disposal protocols. Improper disposal can pose risks to the environment and human health. This document outlines the standard operating procedures for the safe handling and disposal of this compound in a laboratory setting.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe disposal of solid this compound and associated contaminated labware.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Nitrile gloves are required to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from dust or splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.

  • Designate a Waste Container: Use a dedicated, chemically resistant, and sealable container for the collection of this compound waste.

  • Labeling: The container must be clearly labeled as "Halogenated Solid Organic Waste" and should also list "this compound" as a primary component.

  • Segregation: It is critical to keep this halogenated waste separate from non-halogenated organic waste streams.[2][3] Mixing can interfere with disposal processes and may create hazardous reactions.

The logical flow for waste segregation is illustrated below:

WasteSegregation cluster_waste_generation Waste Generation cluster_waste_streams Waste Streams Fmoc_dichloro_Phe This compound Waste Halogenated_Waste Halogenated Solid Waste Container Fmoc_dichloro_Phe->Halogenated_Waste Correct Segregation Non_Halogenated_Waste Non-Halogenated Solid Waste Container Fmoc_dichloro_Phe->Non_Halogenated_Waste Incorrect

Caption: Waste Segregation Workflow.

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound must be disposed of as halogenated waste. This includes:

  • Weighing paper or boats

  • Contaminated pipette tips

  • Gloves used during handling

These items should be placed in the same designated "Halogenated Solid Organic Waste" container.

Spill Management

In the event of a spill, follow these procedures:

  • Restrict Access: Cordon off the affected area to prevent further contamination.

  • Wear PPE: Ensure you are wearing the appropriate PPE before cleaning the spill.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[4]

  • Collection: Place the swept-up material and any cleaning materials (e.g., contaminated wipes) into the designated "Halogenated Solid Organic Waste" container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as halogenated waste.

Final Disposal

Once the waste container is full (do not overfill), it should be securely sealed and handed over to your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The primary disposal route for halogenated organic compounds is high-temperature incineration.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and actions for the proper disposal of this compound.

DisposalWorkflow Start Start: Handling this compound PPE Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) Start->PPE IdentifyWaste Identify Waste Type: Solid this compound and Contaminated Materials PPE->IdentifyWaste IsHalogenated Is the waste halogenated? IdentifyWaste->IsHalogenated SegregateHalogenated Place in 'Halogenated Solid Organic Waste' Container IsHalogenated->SegregateHalogenated Yes LabelContainer Ensure Container is Correctly Labeled SegregateHalogenated->LabelContainer StoreSecurely Store Waste Container Securely LabelContainer->StoreSecurely EHS_Pickup Arrange for Pickup by EHS or Licensed Disposal Company StoreSecurely->EHS_Pickup

References

Personal protective equipment for handling Fmoc-3,4-dichloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Fmoc-3,4-dichloro-L-phenylalanine. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

While a Safety Data Sheet (SDS) from one supplier classifies this compound as not a hazardous substance or mixture under the Globally Harmonized System (GHS), it is prudent laboratory practice to handle all chemicals with a degree of caution.[1] The presence of dichlorinated phenyl rings suggests that careful handling and disposal are warranted.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have side shields and conform to EN166 or NIOSH standards.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[3] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.[2]
Respiratory Protection Dust Mask/Fume HoodAll weighing and handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[5] For large quantities, a dust mask may be worn.[2]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.

1. Storage and Preparation:

  • Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is typically 2-8°C.

  • Work Area Preparation: Before handling the solid, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Gather all necessary equipment, such as a weigh boat, spatula, and the appropriate solvent.

2. Weighing and Dissolving:

  • Weighing: Tare a clean weigh boat on an analytical balance inside a chemical fume hood to minimize inhalation of any fine powder. Carefully weigh the desired amount of this compound.

  • Dissolving: Transfer the weighed solid to a suitable reaction vessel. Add the appropriate solvent, such as N,N-dimethylformamide (DMF) or a mixture of dichloromethane (DCM) and DMF, and mix to dissolve.[6]

3. Addition to Reaction:

  • Once dissolved, the solution can be added to the reaction vessel, for example, in solid-phase peptide synthesis.

4. Spill Cleanup:

  • In case of a small spill, avoid generating dust.[5] Sweep up the solid material with a brush and shovel and place it into a suitable, closed container for disposal.[5]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations. As a halogenated organic compound, specific disposal procedures must be followed.

  • Unused Compound: Dispose of unused this compound as hazardous chemical waste in a properly labeled and sealed container.

  • Contaminated Materials: Any materials, such as gloves, weigh boats, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container for halogenated organic waste.

  • Solutions: Aqueous and organic solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[7] Do not pour down the drain.[8] Ensure the waste container is properly labeled with its contents.[7][9]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid Compound B->C D Dissolve in Appropriate Solvent C->D E Add to Reaction D->E F Clean Work Area E->F G Segregate Halogenated Waste F->G H Dispose of Waste in Labeled Containers G->H I Remove PPE H->I

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.